Product packaging for 5-Bromo-3-iodo-1-tosyl-1H-indole(Cat. No.:CAS No. 142688-28-6)

5-Bromo-3-iodo-1-tosyl-1H-indole

Cat. No.: B186663
CAS No.: 142688-28-6
M. Wt: 476.1 g/mol
InChI Key: UESGNBKPTQOFOP-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-tosyl-1H-indole is a strategically functionalized indole derivative that serves as a versatile synthetic intermediate in complex organic synthesis. Its primary research value lies in the concise construction of pharmaceutically relevant molecules, particularly marine-derived natural products. The presence of both bromo and iodo substituents on the indole ring allows for sequential, site-selective cross-coupling reactions, such as the Masuda borylation–Suzuki coupling (MBSC) sequence, which is a powerful one-pot methodology for creating unsymmetrical biaryl systems . This compound has been successfully employed as a key precursor in the concise syntheses of the marine indole alkaloids Meridianin C, D, F, and G . These natural products, isolated from tunicates, are recognized as potent inhibitors of various protein kinases and are of significant interest for their range of bioactivities . Furthermore, this reagent has been utilized in the total synthesis of the cytotoxic bisindole alkaloid Scalaridine A, which demonstrates activity against human leukemia cells . By providing a handle for precise molecular assembly, this compound enables researchers to efficiently access complex scaffolds for drug discovery and chemical biology, accelerating the investigation of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrINO2S B186663 5-Bromo-3-iodo-1-tosyl-1H-indole CAS No. 142688-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodo-1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrINO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(17)13-8-11(16)4-7-15(13)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGNBKPTQOFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-Bromo-3-iodo-1-tosyl-1H-indole: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142688-28-6[1][2]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-3-iodo-1-tosyl-1H-indole, a halogenated indole derivative with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of specific data for this exact compound, this guide leverages information on closely related analogs and general principles of indole chemistry to offer a comprehensive resource for researchers.

Compound Profile and Physicochemical Properties

This compound is a dihalogenated indole derivative featuring a bromine atom at the 5-position, an iodine atom at the 3-position, and a tosyl (p-toluenesulfonyl) protecting group on the indole nitrogen. This substitution pattern makes it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 142688-28-6[1][2]
Molecular Formula C₁₅H₁₁BrINO₂S[1]
Molecular Weight 476.13 g/mol [1]
Appearance Off-white to light yellow crystalline solid (inferred)[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, ether, and chloroform (inferred from 5-bromoindole)[3]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

G Indole Indole TosylIndole 1-Tosyl-1H-indole Indole->TosylIndole Tosyl Chloride (TsCl), Base (e.g., NaH) BromoTosylIndole 5-Bromo-1-tosyl-1H-indole TosylIndole->BromoTosylIndole Brominating Agent (e.g., NBS, Br2) FinalProduct This compound BromoTosylIndole->FinalProduct Iodinating Agent (e.g., NIS, I2) G Start This compound Intermediate1 5-Bromo-3-substituted-1-tosyl-1H-indole Start->Intermediate1 Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at C3-Iodo position Final 5,3-Disubstituted-1-tosyl-1H-indole Intermediate1->Final Pd-catalyzed cross-coupling at C5-Bromo position ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Indole Indole Derivatives Indole->ERK Inhibition cGAS_STING_Pathway cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces Indole Indole Derivatives Indole->STING Inhibition

References

Synthesis of 5-bromo-3-iodo-1-tosylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and sequential pathway for the synthesis of 5-bromo-3-iodo-1-tosylindole, a key heterocyclic building block in medicinal chemistry and drug discovery. The described methodology is broken down into a three-step process, commencing with the regioselective bromination of indole, followed by the protection of the indole nitrogen with a tosyl group, and culminating in the selective iodination at the C3 position. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthesis pathway to facilitate replication and adaptation in a research and development setting.

Synthesis Pathway Overview

The synthesis of 5-bromo-3-iodo-1-tosylindole is achieved through a three-step sequence starting from readily available indole. The pathway is designed to control the regioselectivity of the halogenation steps by leveraging the electronic properties of the indole ring and the use of a protecting group.

The logical workflow for the synthesis is depicted below:

Synthesis_Pathway Indole Indole Bromoindole 5-bromo-1H-indole Indole->Bromoindole Step 1: Bromination Step1_reagents 1. NaHSO3, H2O 2. Acetic Anhydride 3. Br2 4. NaOH Tosylbromoindole 5-bromo-1-tosyl-1H-indole Bromoindole->Tosylbromoindole Step 2: N-Tosylation Step2_reagents Tosyl Chloride, NaH, DMF Final_Product 5-bromo-3-iodo-1-tosylindole Tosylbromoindole->Final_Product Step 3: Iodination Step3_reagents N-Iodosuccinimide (NIS), Acetonitrile

Figure 1: Overall synthesis pathway for 5-bromo-3-iodo-1-tosylindole.

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indole

This procedure involves the protection of the indole at the C2 and N1 positions, followed by selective bromination at the C5 position and subsequent deprotection.

Materials:

  • Indole

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Acetic anhydride

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Water

  • Ether

Procedure:

  • Preparation of Sodium Indoline-2-Sulfonate: Dissolve 50 g of indole in 100 mL of ethanol. In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water. Add the indole solution to the sodium bisulfite solution with stirring. Stir the mixture overnight at room temperature. Collect the resulting solid by vacuum filtration, wash with ether, and air dry.

  • Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate: Suspend 30 g of sodium indoline-2-sulfonate in 300 mL of acetic anhydride. Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours. Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with acetic anhydride and then with ether. The crude product can be used in the next step without further purification.

  • Bromination and Deprotection: Dissolve the acylated intermediate from the previous step in 150 mL of water at 0-5°C. Slowly add 40 g of bromine dropwise while maintaining the temperature below 5°C with vigorous stirring. Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature. Quench any excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water. Neutralize the solution to a pH of 7 with a 40% NaOH solution, ensuring the temperature remains below 30°C. Stir the solution overnight at 50°C. Make the solution basic by adding more 40% NaOH and continue stirring for an additional 3 hours at 50°C. Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry. The crude 5-bromo-1H-indole can be purified by recrystallization from ethanol and water.

Step 2: Synthesis of 5-bromo-1-tosyl-1H-indole

This step involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group.

Materials:

  • 5-bromo-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-bromo-1H-indole (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portionwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-1-tosyl-1H-indole.

Step 3: Synthesis of 5-bromo-3-iodo-1-tosylindole

The final step is the selective iodination of the C3 position of the N-tosylated indole.

Materials:

  • 5-bromo-1-tosyl-1H-indole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 5-bromo-1-tosyl-1H-indole (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture in the dark for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3-iodo-1-tosylindole as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantProductReagentsSolvent(s)Typical Yield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
1Indole5-bromo-1H-indoleNaHSO₃, Ac₂O, Br₂, NaOHEthanol, Water~60-7089-92C₈H₆BrN196.04
25-bromo-1H-indole5-bromo-1-tosyl-1H-indoleNaH, TsClDMF~85-95123-125C₁₅H₁₂BrNO₂S350.23
35-bromo-1-tosyl-1H-indole5-bromo-3-iodo-1-tosylindoleN-Iodosuccinimide (NIS)Acetonitrile~80-90155-158C₁₅H₁₁BrINO₂S476.13

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Logical Relationships and Experimental Workflow

The experimental workflow follows a logical progression of functional group manipulation to achieve the desired substitution pattern on the indole core.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Tosylation cluster_step3 Step 3: Iodination Start Indole Protection Protection of C2 and N1 Start->Protection Bromination Electrophilic Bromination at C5 Protection->Bromination Deprotection Hydrolysis of Protecting Groups Bromination->Deprotection Intermediate1 5-bromo-1H-indole Deprotection->Intermediate1 Deprotonation Deprotonation of Indole N-H Intermediate1->Deprotonation Tosylation Nucleophilic Attack on Tosyl Chloride Deprotonation->Tosylation Intermediate2 5-bromo-1-tosyl-1H-indole Tosylation->Intermediate2 Activation Electrophilic Iodination at C3 with NIS Intermediate2->Activation Final_Product 5-bromo-3-iodo-1-tosylindole Activation->Final_Product

Figure 2: Detailed experimental workflow for the synthesis.

This technical guide provides a comprehensive and actionable framework for the synthesis of 5-bromo-3-iodo-1-tosylindole. The detailed protocols and structured data are intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries.

Uncharted Territory: The Enigmatic Compound C15H11BrINO2S

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the chemical formula C15H11BrINO2S has revealed a significant finding: the compound is not documented in major chemical databases and scientific literature. This technical overview addresses the query from researchers, scientists, and drug development professionals by detailing the search methodology and the implications of this discovery.

An exhaustive search for the molecular formula C15H11BrINO2S was conducted across prominent chemical and biological databases, including PubChem and ChemSpider. Despite a multi-faceted search approach utilizing the molecular formula, its constituent elements, and its calculated theoretical molecular weight, no records of a compound with this specific formula were found. This indicates that C15H11BrINO2S is likely a novel, uncharacterized, or hypothetical molecule.

Theoretical Molecular Profile

In the absence of experimental data, a theoretical molecular profile has been calculated to aid in any future identification or synthesis efforts.

PropertyValue
Molecular Formula C15H11BrINO2S
Theoretical Molecular Weight 488.13 g/mol
Elemental Composition Carbon (C): 36.91%
Hydrogen (H): 2.27%
Bromine (Br): 16.37%
Iodine (I): 25.99%
Nitrogen (N): 2.87%
Oxygen (O): 6.55%
Sulfur (S): 6.57%

Implications for Research and Development

The absence of C15H11BrINO2S in the current scientific literature presents both a challenge and an opportunity. For researchers in drug discovery and materials science, this uncharted territory offers a chance to synthesize and characterize a completely new chemical entity. The unique combination of a bromine, iodine, a nitro group, and a sulfur-containing moiety within a fifteen-carbon framework suggests potential for interesting biological or material properties.

Hypothetical Research Workflow

For scientists interested in exploring this unknown compound, a logical research workflow would be required. The following diagram, generated using the DOT language, outlines a potential path from synthesis to characterization and preliminary application testing.

cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Physicochemical and Biological Screening a Retrosynthetic Analysis b Synthetic Route Development a->b c Synthesis of C15H11BrINO2S b->c d Purification (e.g., Chromatography, Recrystallization) c->d e Mass Spectrometry (MS) d->e Characterize Structure f Nuclear Magnetic Resonance (NMR) Spectroscopy d->f Characterize Structure g Infrared (IR) Spectroscopy d->g Characterize Structure h X-ray Crystallography (if crystalline) d->h Characterize Structure i Solubility and Stability Assessment d->i Assess Properties j In vitro Biological Assays (e.g., cytotoxicity, enzyme inhibition) i->j Screen for Activity/Properties k Preliminary Material Property Testing i->k Screen for Activity/Properties

Figure 1. A logical workflow for the synthesis, characterization, and initial screening of a novel chemical compound. This diagram illustrates the necessary steps to be undertaken for a previously uncharacterized molecule like C15H11BrINO2S.

Experimental Protocols

As the compound C15H11BrINO2S is not described in the literature, there are no established experimental protocols for its synthesis or analysis. Researchers would need to develop these protocols from foundational chemical principles. A potential synthetic strategy might involve a multi-step process, likely beginning with a core scaffold that is sequentially functionalized with the bromine, iodine, nitro, and sulfur-containing groups. The choice of starting materials and reaction conditions would be critical and would require significant expertise in synthetic organic chemistry.

Technical Guide: 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide extrapolates from established synthetic methodologies for structurally related halo-substituted N-tosylindoles. Detailed, plausible experimental protocols for its multi-step synthesis are presented, along with expected characterization data. Furthermore, this document explores potential, hypothetical biological applications and signaling pathway interactions based on the known activities of similar indole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and related compounds in drug discovery and chemical biology.

Chemical Structure and Properties

5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole, also known as 5-bromo-3-iodo-1-tosyl-1H-indole, is a polysubstituted indole derivative. The core structure is an indole ring, which is a bicyclic aromatic heterocycle. This core is functionalized with a bromine atom at the 5-position, an iodine atom at the 3-position, and a tosyl (p-toluenesulfonyl) group attached to the indole nitrogen (N1).

Chemical Structure:

Chemical Structure of 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 142688-28-6[1][2]
Molecular Formula C₁₅H₁₁BrINO₂S[1][2]
Molecular Weight 476.13 g/mol [1][2]
Topological Polar Surface Area (TPSA) 39.07 Ų[2]
LogP 4.55[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Proposed Synthetic Pathway

A plausible multi-step synthesis of 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole can be conceptualized starting from commercially available 5-bromoindole. The proposed pathway involves three key steps:

  • Tosyl Protection of the Indole Nitrogen: The nitrogen of 5-bromoindole is protected with a tosyl group to increase its stability and to direct subsequent iodination to the C3 position.

  • Iodination at the C3 Position: The N-tosylated intermediate is then subjected to electrophilic iodination, which is expected to occur regioselectively at the electron-rich C3 position of the indole ring.

  • Purification: The final product is purified using standard chromatographic techniques.

SynthesisWorkflow A 5-Bromoindole B Step 1: Tosylation (TsCl, NaH, THF) A->B C 5-Bromo-1-tosyl-1H-indole B->C D Step 2: Iodination (NIS, Acetonitrile) C->D E This compound D->E F Step 3: Purification (Column Chromatography) E->F G Pure Product F->G

Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Proposed)

The following protocols are hypothetical and based on established procedures for similar transformations. Researchers should conduct small-scale trials to optimize reaction conditions.

Synthesis of 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (Intermediate 1)

Materials:

  • 5-Bromoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-bromoindole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole as a solid.

Synthesis of 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole (Final Product)

Materials:

  • 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (Intermediate 1)

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (1.0 equivalent) in anhydrous acetonitrile in a flask protected from light.

  • Add N-iodosuccinimide (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.

  • After the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole.

Expected Characterization Data

The following table summarizes the expected analytical data for the final product based on its structure and data from similar compounds.

Table 2: Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white or pale yellow solid.
Melting Point Expected to be a crystalline solid with a defined melting point, likely in the range of 150-200 °C, based on related structures.
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.8-8.0 (d, 1H, Ar-H), ~7.7 (s, 1H, H2-indole), ~7.6-7.7 (d, 2H, Ar-H of tosyl), ~7.3-7.4 (dd, 1H, Ar-H), ~7.2-7.3 (d, 2H, Ar-H of tosyl), ~2.4 (s, 3H, CH₃ of tosyl).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~145 (C-SO₂), ~135 (C-Ar), ~134 (C-Ar), ~130 (C-Ar), ~128 (C-Ar), ~127 (C-Ar), ~126 (C-Ar), ~116 (C-Br), ~115 (C-Ar), ~90 (C-I), ~21.5 (CH₃).
FT-IR (KBr, cm⁻¹) ~1370 (S=O stretch), ~1170 (S=O stretch), ~810 (C-Br stretch), ~550 (C-I stretch).
Mass Spectrometry (ESI-MS) m/z: 475.89 [M+H]⁺ for C₁₅H₁₁⁷⁹BrINO₂S, with a characteristic isotopic pattern for bromine.

Potential Biological Significance and Hypothetical Signaling Pathway Involvement

While no specific biological activities have been reported for 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents. The presence of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the structural features, this compound could be investigated as a potential inhibitor of protein kinases, a common target for indole-based drugs. The tosyl group might influence binding to the ATP-binding pocket of kinases. A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation, such as the MAPK/ERK pathway.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription TargetCompound This compound (Hypothetical Inhibitor) TargetCompound->RAF

Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where the title compound could act as an inhibitor of a key kinase (e.g., RAF) in the MAPK/ERK pathway, thereby blocking downstream signaling that leads to cell proliferation. This represents a plausible starting point for experimental investigation into the biological activity of this molecule.

Conclusion

This technical guide provides a detailed, albeit partially speculative, overview of 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole. The proposed synthetic route and experimental protocols offer a practical starting point for its preparation in a laboratory setting. The expected characterization data will aid in the identification and verification of the synthesized compound. While its biological role is yet to be determined, the structural motifs suggest that it could be a valuable candidate for screening in various drug discovery programs, particularly in the area of kinase inhibition. Further experimental validation of the synthesis and biological evaluation is warranted to fully elucidate the potential of this compound.

References

Physical and chemical properties of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-3-iodo-1-tosyl-1H-indole, a halogenated and tosyl-protected indole derivative. The information compiled herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and potential areas of application.

Core Physical and Chemical Properties

This compound is a polysubstituted indole with a molecular formula of C₁₅H₁₁BrINO₂S and a molecular weight of 476.13 g/mol .[1] Its structure features a bromine atom at the 5-position, an iodine atom at the 3-position, and a tosyl group protecting the indole nitrogen.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 142688-28-6[1]
Molecular Formula C₁₅H₁₁BrINO₂S[1]
Molecular Weight 476.13 g/mol [1]
Topological Polar Surface Area (TPSA) 39.07 Ų[1]
logP (calculated) 4.55382[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be constructed based on established methodologies for the functionalization of indoles. The proposed synthesis is a three-step process starting from indole:

  • Bromination of Indole: Introduction of a bromine atom at the 5-position of the indole ring.

  • Tosylation of 5-bromo-1H-indole: Protection of the indole nitrogen with a tosyl group.

  • Iodination of 5-bromo-1-tosyl-1H-indole: Introduction of an iodine atom at the 3-position.

Below are detailed experimental protocols adapted from general procedures for similar transformations.

Step 1: Synthesis of 5-bromo-1H-indole (Bromination)

This procedure is adapted from the bromination of indole derivatives.[3]

  • Reagents and Materials: Indole, Bromine, Dichloromethane/Methanol mixture, Triethylamine.

  • Protocol:

    • Dissolve indole in a 9:1 mixture of dichloromethane and methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine in dichloromethane to the reaction mixture with constant stirring.

    • After the addition is complete, add triethylamine to neutralize the generated hydrobromic acid.

    • Allow the reaction to warm to room temperature and stir for an additional 20 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-bromo-1H-indole.

Step 2: Synthesis of 5-bromo-1-tosyl-1H-indole (Tosylation)

This protocol is a general method for the N-tosylation of indoles.

  • Reagents and Materials: 5-bromo-1H-indole, p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Protocol:

    • To a solution of 5-bromo-1H-indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride in anhydrous DMF dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain 5-bromo-1-tosyl-1H-indole.

Step 3: Synthesis of this compound (Iodination)

This procedure is based on the electrophilic iodination of N-protected indoles.

  • Reagents and Materials: 5-bromo-1-tosyl-1H-indole, N-Iodosuccinimide (NIS), Acetonitrile.

  • Protocol:

    • Dissolve 5-bromo-1-tosyl-1H-indole in acetonitrile in a round-bottom flask protected from light.

    • Add N-iodosuccinimide to the solution in one portion.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthetic Workflow

Synthetic_Pathway Indole Indole Bromoindole 5-bromo-1H-indole Indole->Bromoindole Br₂, CH₂Cl₂/MeOH, Et₃N Tosylbromoindole 5-bromo-1-tosyl-1H-indole Bromoindole->Tosylbromoindole TsCl, NaH, DMF FinalProduct This compound Tosylbromoindole->FinalProduct NIS, Acetonitrile

Caption: Proposed synthetic pathway for this compound.

Spectral Data

While specific spectral data for this compound is not extensively published, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data

TechniqueExpected Features
¹H NMR Aromatic protons on the indole and tosyl groups, with characteristic shifts and coupling constants. The absence of a proton at the 3-position.
¹³C NMR Resonances for the carbon atoms of the indole core, the tosyl group, and the methyl group of the tosyl moiety. The C-I and C-Br signals would be in the expected regions for halogenated aromatic carbons.
IR Spectroscopy Characteristic absorption bands for C-H stretching in the aromatic region, C=C stretching of the aromatic rings, and strong S=O stretching bands from the sulfonyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 476.13 g/mol , with a characteristic isotopic pattern due to the presence of bromine and iodine.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Indole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The introduction of halogen atoms and a tosyl group can significantly modulate the physicochemical properties and biological activity of the parent indole molecule. Halogenation can enhance membrane permeability and metabolic stability, while the tosyl group can influence receptor binding and overall molecular conformation. Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Indole Step1 Bromination at C5 Start->Step1 Intermediate1 5-bromo-1H-indole Step1->Intermediate1 Step2 N-Tosylation Intermediate1->Step2 Intermediate2 5-bromo-1-tosyl-1H-indole Step2->Intermediate2 Step3 Iodination at C3 Intermediate2->Step3 End This compound Step3->End

Caption: Logical flow of the proposed multi-step synthesis.

Conclusion

This compound is a halogenated and N-protected indole derivative with potential for use in medicinal chemistry and materials science. This guide provides a summary of its known physical and chemical properties and outlines a plausible synthetic strategy. The absence of data on its biological activity highlights an opportunity for future research to explore its pharmacological potential. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for scientists working with this and related compounds.

References

Technical Guide: Spectroscopic Analysis of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound Information

Basic chemical information for 5-bromo-3-iodo-1-tosyl-1H-indole is available from various chemical suppliers.

PropertyValueReference
CAS Number 142688-28-6[1][2]
Molecular Formula C₁₅H₁₁BrINO₂S[2]
Molecular Weight 476.13 g/mol [2]
Synonyms 5-bromo-3-iodo-1-tosylindole[2]

Spectroscopic Data (Hypothetical)

The following tables present the expected format for the spectroscopic data of this compound. The values provided are placeholders and require experimental verification.

Table 2.1: Hypothetical ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Values, d, t, q, mValueValue HAromatic/Alkyl H
Values, d, t, q, mValueValue HAromatic/Alkyl H
Values, d, t, q, mValueValue HAromatic/Alkyl H
2.38s-3HCH₃ (Tosyl)

Table 2.2: Hypothetical ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
ValueAromatic/Alkyl C
ValueAromatic/Alkyl C
ValueAromatic/Alkyl C
21.8CH₃ (Tosyl)

Table 2.3: Hypothetical IR Data

Wavenumber (cm⁻¹)IntensityAssignment
ValueStrong, Medium, WeakFunctional Group Vibration
ValueStrong, Medium, WeakFunctional Group Vibration
1370-1350, 1170-1150StrongS=O (Sulfonyl)
~1600MediumC=C (Aromatic)

Table 2.4: Hypothetical HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺ValueValue
[M+Na]⁺ValueValue

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data, based on methodologies reported for similar indole derivatives.[3][4]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal resolution.[3][4]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][4] The choice of solvent may affect chemical shifts.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Solid):

    • KBr Pellet Method:

      • Grind a small amount of the sample with anhydrous potassium bromide (KBr).

      • Press the mixture into a thin, transparent pellet.

    • Nujol Mull:

      • Grind the sample with a drop of Nujol (mineral oil) to create a paste.[6]

      • Spread the mull between two salt plates (e.g., NaCl or KBr).[6]

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or salt plates with Nujol) to subtract from the sample spectrum.

3.3 High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule.[3]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

    • The solution is then directly infused into the mass spectrometer.

  • Data Acquisition:

    • Acquire the spectrum in positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺, [M+Na]⁺) is likely to be successful.

    • The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR HRMS HRMS Purification->HRMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation HRMS->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 5-bromo-3-iodo-1-tosyl-1H-indole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-3-iodo-1-tosyl-1H-indole, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's structure, provides detailed experimental protocols for determining its solubility, and presents a logical workflow for solubility testing.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses a large, hydrophobic core consisting of a substituted indole ring and a tosyl group. The presence of bromine and iodine atoms further increases its molecular weight and lipophilicity. The sulfonyl group and the nitrogen atom in the indole ring introduce some polarity, but the overall character of the molecule is expected to be nonpolar to weakly polar.

Therefore, this compound is anticipated to have low solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol). It is expected to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in nonpolar solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following are detailed methodologies for key experiments.

1. Kinetic and Thermodynamic Solubility Assays

Kinetic and thermodynamic solubility assays are fundamental in early drug discovery to assess the dissolution rate and the equilibrium solubility of a compound, respectively.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility A Prepare stock solution of compound in DMSO C Add stock solution to buffer (e.g., 1-2% DMSO final concentration) A->C B Prepare various aqueous buffer solutions (e.g., pH 5.0, 7.4, 9.0) B->C F Add excess solid compound to buffer B->F D Shake for 1-2 hours at room temperature C->D E Measure turbidity or filter and analyze supernatant by HPLC-UV/LC-MS D->E J J E->J Kinetic Solubility Data G Shake for 24-72 hours until equilibrium is reached F->G H Filter to remove undissolved solid G->H I Analyze supernatant by HPLC-UV/LC-MS H->I K K I->K Thermodynamic Solubility Data

Caption: Workflow for determining kinetic and thermodynamic solubility.

Methodology:

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) or other relevant buffers, High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

  • Kinetic Solubility Protocol:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

    • Add a small volume of the stock solution to a larger volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

    • Measure the turbidity of the resulting solution using a nephelometer. Alternatively, filter the solution to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.

  • Thermodynamic Solubility Protocol:

    • Add an excess amount of the solid compound to the desired solvent system.

    • Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Determine the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.

2. Qualitative Solubility Testing

A simpler, qualitative approach can provide a rapid assessment of solubility in various solvents.[1][2]

Logical Flow for Qualitative Solubility Testing

G start Start with the unknown compound water Test solubility in Water start->water ether Test solubility in Ether water->ether Soluble naoh Test solubility in 5% NaOH water->naoh Insoluble end End ether->end nahco3 Test solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test solubility in 5% HCl naoh->hcl Insoluble nahco3->end h2so4 Test solubility in conc. H2SO4 hcl->h2so4 Insoluble hcl->end Soluble h2so4->end Soluble/Insoluble

Caption: Decision tree for qualitative solubility analysis.[1]

Methodology:

  • Place a small, accurately weighed amount of the solid compound (e.g., 1-5 mg) into a small test tube or vial.[1][2]

  • Add a measured volume of the chosen solvent (e.g., 0.1 mL) and vortex or shake vigorously.[1]

  • Visually inspect the mixture for the presence of undissolved solid.

  • If the solid has dissolved, the compound is considered soluble at that concentration. If not, continue adding the solvent in measured increments (e.g., 0.1 mL) up to a final volume of 1 mL, observing for dissolution at each step.

  • Record the results as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Data Presentation

While specific quantitative data for this compound is not available, the results from the described experimental protocols should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Solubility of this compound

Solvent/Buffer SystemTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water25Data to be determinedData to be determined
PBS (pH 7.4)25Data to be determinedData to be determined
0.1 N HCl25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Tetrahydrofuran25Data to be determinedData to be determined
Dimethyl sulfoxide25Data to be determinedData to be determined

Table 2: Qualitative Solubility of this compound

SolventObservationSolubility Classification
WaterData to be determinede.g., Insoluble
HexaneData to be determinede.g., Sparingly Soluble
TolueneData to be determinede.g., Soluble
Diethyl etherData to be determinede.g., Soluble
Ethyl acetateData to be determinede.g., Soluble
AcetoneData to be determinede.g., Soluble
IsopropanolData to be determinede.g., Sparingly Soluble

Conclusion

The solubility of this compound is a critical parameter for its application in research and drug development. While its structure suggests poor aqueous solubility and better solubility in organic solvents, precise quantitative data must be determined experimentally. The protocols and workflows provided in this guide offer a robust framework for obtaining reliable solubility data, which is essential for formulation development, interpretation of biological assay results, and overall advancement of research involving this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for 5-bromo-3-iodo-1-tosyl-1H-indole (CAS No. 142688-28-6), a key intermediate in synthetic organic chemistry. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and efficacy in research and development applications.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and ensure the long-term viability of this compound. The primary recommendation from suppliers is to store the compound at -20°C in a sealed container, away from moisture[1]. While it may be shipped at room temperature, long-term storage requires colder temperatures to minimize potential degradation[1].

For a related compound, 3-iodo-1-tosyl-1H-indole, storage recommendations include keeping it in a dark place under an inert atmosphere at room temperature. This suggests that light and atmospheric oxygen could also be detrimental to the stability of halogenated indoles. Therefore, for optimal preservation of this compound, a combination of these storage practices is advisable.

The following table summarizes the recommended storage parameters based on available data.

ParameterRecommended ConditionRationale
Temperature -20°CTo minimize thermal degradation and maintain long-term stability[1].
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Light In the dark (e.g., amber vial)To prevent light-induced degradation.
Moisture Sealed container, away from moistureTo prevent hydrolysis[1].
Container Tightly sealed, appropriate for low-temperature storageTo prevent contamination and exposure to air and moisture.

General Experimental Protocol for Stability Assessment

Objective: To determine the stability of this compound under different storage conditions (temperature, light, humidity) over a defined period.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Temperature and humidity-controlled chambers

  • Light exposure chamber (optional)

  • Inert gas source (e.g., nitrogen or argon)

  • Amber and clear glass vials with airtight seals

Methodology:

  • Sample Preparation:

    • Accurately weigh multiple samples of this compound into individual amber and clear vials.

    • For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Divide the samples into different storage groups to test various conditions:

      • Temperature: -20°C, 4°C, 25°C (room temperature), 40°C (accelerated stability).

      • Light: Exposed to ambient light (in clear vials) and protected from light (in amber vials).

      • Humidity: Controlled humidity levels (e.g., 25% RH, 75% RH).

      • Atmosphere: Ambient air and inert atmosphere.

  • Time Points:

    • Establish a schedule for sample analysis (e.g., time 0, 1 month, 3 months, 6 months, 1 year).

  • Analytical Method:

    • At each time point, dissolve a sample from each storage condition in a suitable solvent to a known concentration.

    • Analyze the samples by HPLC to determine the purity of this compound and identify any degradation products.

    • The HPLC method should be validated for specificity, linearity, accuracy, and precision.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each storage condition.

    • Plot the percentage of the compound remaining versus time to determine the degradation rate.

    • Identify and, if possible, quantify any major degradation products.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the optimal storage and handling of this compound.

G cluster_storage Storage Decision Workflow start Receive Compound check_duration Long-term or Short-term Storage? start->check_duration long_term Store at -20°C check_duration->long_term Long-term (>1 week) short_term Store at Room Temperature (if brief) check_duration->short_term Short-term (<=1 week) check_container Is container sealed and opaque? long_term->check_container short_term->check_container seal_container Seal tightly in amber vial check_container->seal_container No check_atmosphere Is inert atmosphere required? check_container->check_atmosphere Yes seal_container->check_atmosphere add_inert_gas Purge with Nitrogen or Argon check_atmosphere->add_inert_gas Yes (for optimal stability) final_storage Place in designated storage location check_atmosphere->final_storage No add_inert_gas->final_storage

Caption: Recommended workflow for the storage of this compound.

By following these storage and handling guidelines, researchers can ensure the integrity of this compound for their scientific endeavors.

References

A Technical Guide to the Synthesis of Substituted Indoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, including the amino acid tryptophan, has driven extensive research into synthetic methodologies for accessing substituted indole derivatives. This technical guide provides an in-depth review of both classical and modern synthetic strategies, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in the design and execution of indole syntheses.

Classical Indole Syntheses

Classical methods, developed in the late 19th and early 20th centuries, remain cornerstones of indole synthesis due to their reliability and use of readily available starting materials.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is one of the most widely used methods for indole synthesis.[2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][4]

Reaction Mechanism: The reaction begins with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound.[5] The hydrazone then tautomerizes to an enamine.[2] A critical[2][2]-sigmatropic rearrangement follows under acidic conditions, leading to the formation of a di-imine intermediate.[4] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[2][3]

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine p1 Phenylhydrazine->p1 Ketone Ketone/Aldehyde Ketone->p1 Hydrazone Phenylhydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization p2 Enamine->p2 [3,3]-Sigmatropic Rearrangement Diimine Di-imine Aminal Cyclized Aminal Diimine->Aminal Cyclization p3 Aminal->p3 - NH₃ Indole Substituted Indole p1->Hydrazone + H⁺, -H₂O p2->Diimine p3->Indole Aromatization p4 Bischler_Mohlau_Synthesis cluster_start Starting Materials Bromoacetophenone α-Bromoacetophenone p1 Bromoacetophenone->p1 Aniline1 Aniline (excess) Aniline1->p1 Intermediate1 α-Anilinoacetophenone Intermediate2 Adduct with 2nd Aniline Intermediate1->Intermediate2 + Aniline Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Electrophilic Cyclization Indole 2-Arylindole Intermediate3->Indole Aromatization (- Aniline, - H₂O) p1->Intermediate1 - HBr Reissert_Indole_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Step1 Condensation (NaOEt) Start->Step1 Intermediate Ethyl o-Nitrophenylpyruvate Step1->Intermediate Step2 Reductive Cyclization (e.g., Zn/AcOH) Intermediate->Step2 Product1 Indole-2-carboxylic Acid Step2->Product1 Step3 Decarboxylation (Heat) Product1->Step3 Product2 Indole Step3->Product2 Larock_Indole_Synthesis Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArylHalide o-Haloaniline ArylHalide->OxAdd Alkyne Alkyne Coord Alkyne Coordination Alkyne->Coord PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl PdII_Aryl->Coord PdII_Alkyne Aryl-Pd(II)-Alkyne Coord->PdII_Alkyne Insertion Migratory Insertion PdII_Alkyne->Insertion VinylPd Vinyl-Pd(II) Intermediate Insertion->VinylPd Cyclization Reductive Elimination VinylPd->Cyclization Cyclization->Pd0 Catalyst Regeneration Product 2,3-Disubstituted Indole Cyclization->Product Domino_Sonogashira_Indole Start o-Haloaniline + Terminal Alkyne Step1 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Base) Start->Step1 Intermediate o-(Alkynyl)aniline Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Heat / Base) Intermediate->Step2 Product Substituted Indole Step2->Product CH_Activation_Indole Start Aniline with Directing Group (DG) Coordination Coordination to DG Start->Coordination Catalyst [M] Catalyst (e.g., Rh, Pd) Catalyst->Coordination Cyclometalation ortho C-H Activation Coordination->Cyclometalation Annulation Annulation with Coupling Partner (e.g., Alkyne) Cyclometalation->Annulation Product Substituted Indole Annulation->Product

References

Potential Biological Activity of 5-Bromo-3-Iodo-1-Tosyl-1H-Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 5-bromo-3-iodo-1-tosyl-1H-indole derivatives is limited in publicly available literature. This guide therefore summarizes the biological activities of structurally related 5-bromo-indole and iodo-indole derivatives to provide insights into their potential therapeutic applications. The presented data and methodologies are intended to serve as a foundation for researchers and drug development professionals interested in this class of compounds.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its unique chemical properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen atoms, such as bromine and iodine, into the indole ring can significantly modulate the physicochemical properties and biological activities of the resulting derivatives. The tosyl group at the N1 position is often used as a protecting group but can also influence the molecule's overall activity. This technical guide explores the potential biological activities of this compound derivatives by examining the reported activities of analogous compounds.

Anticancer Activity

Derivatives of 5-bromo-indole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the key targets for 5-bromo-indole derivatives is VEGFR-2, a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor progression.[1] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to cell cycle arrest and apoptosis.[1]

dot

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indole 5-Bromo-Indole Derivative Indole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Simplified VEGFR-2 signaling pathway and its inhibition by 5-bromo-indole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic and VEGFR-2 inhibitory activities of selected 5-bromo-indole derivatives from cited literature.

Table 1: In Vitro Anti-proliferative Activity (IC50, µM) of 5-Bromo-7-azaindolin-2-one Derivatives [2]

CompoundMCF-7 (Breast)HepG2 (Liver)HT-29 (Colon)A549 (Lung)PANC-1 (Pancreatic)Skov-3 (Ovarian)
23c 5.3114.2156.5423.1037.8914.112
23d 4.8925.1037.1234.9876.5433.721
23p 3.0122.3574.1112.8765.0322.987
Sunitinib 31.59449.03645.67829.25755.12332.456

Table 2: In Vitro VEGFR-2 Inhibitory Activity (IC50, µM) of 1-Benzyl-5-bromoindolin-2-one Derivatives

CompoundVEGFR-2 IC50 (µM)
7c 0.728
7d 0.503

Antimicrobial Activity

Halogenated indole derivatives have been investigated for their efficacy against a variety of pathogenic microorganisms, including drug-resistant bacteria and fungi. The presence of bromine or iodine at the C5 position of the indole ring has been shown to be a key determinant of antimicrobial activity.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following tables present MIC values for various 5-bromo- and 5-iodo-indole derivatives against selected microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides [3]

CompoundE. coliP. aeruginosaK. pneumoniaeS. Typhi
7a 0.350.451.250.95
7b 0.400.501.101.05
7c 0.450.551.001.15
Gentamicin 1.252.500.621.25
Ciprofloxacin 0.621.250.310.62

Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of Indole Derivatives against Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) [4]

CompoundMIC (µg/mL)
5-iodoindole 64
5-fluoroindole 64
6-bromoindole 64

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activities of novel compounds. Below are methodologies for key assays relevant to the potential activities of this compound derivatives.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_anticancer Anticancer Assays cluster_antimicrobial Antimicrobial Assays cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MTT MTT Assay (Cytotoxicity) Characterization->MTT MIC Broth Microdilution (MIC Determination) Characterization->MIC VEGFR2_Assay VEGFR-2 Kinase Inhibition Assay MTT->VEGFR2_Assay Cell_Cycle Cell Cycle Analysis VEGFR2_Assay->Cell_Cycle Apoptosis Apoptosis Assays (Caspase, Bax/Bcl-2) Cell_Cycle->Apoptosis Data_Analysis IC50/MIC Determination Apoptosis->Data_Analysis MIC->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: General experimental workflow for the synthesis and biological evaluation of novel indole derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a microplate, add kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.[12]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]

  • Detection: Stop the reaction and measure the amount of product (e.g., ADP) or phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay or ELISA).[12]

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.[14]

  • Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI). RNase treatment is included to remove RNA.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.[13]

  • Data Analysis: The data is analyzed to generate a histogram representing the number of cells in each phase of the cell cycle.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[15]

  • Cell Lysis: Induce apoptosis in cells and then lyse the cells to release the cytosolic contents.[16]

  • Reaction Setup: In a microplate, add the cell lysate to a reaction buffer containing the caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

  • Incubation: Incubate the plate at 37°C.[16]

  • Absorbance Measurement: Cleavage of the substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[15]

  • Data Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.

Western Blot Analysis for Bax and Bcl-2 Expression

This technique is used to detect and quantify the levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[17][18]

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for Bax and Bcl-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponds to the protein expression level.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.[18]

Conclusion

While direct biological data for this compound derivatives is not yet widely available, the evidence from structurally similar 5-bromo- and iodo-indole compounds suggests that this class of molecules holds significant promise for the development of novel therapeutic agents. The presented data highlights their potential as both anticancer and antimicrobial agents. Further synthesis and comprehensive biological evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

Exploring Novel Derivatives from 5-bromo-3-iodo-1-tosyl-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and pharmaceutical agents. The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological properties, making it a cornerstone in modern drug discovery. Among the various substituted indoles, 5-bromo-3-iodo-1-tosyl-1H-indole emerges as a particularly versatile building block. The presence of two distinct halogen atoms at the C3 and C5 positions, coupled with the activating and protecting nature of the N-tosyl group, offers a unique platform for sequential and regioselective derivatization. This technical guide provides a comprehensive overview of the synthesis of novel derivatives from this compound, focusing on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate the exploration of this promising scaffold in the pursuit of new therapeutic agents.

Regioselective Functionalization: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond. This reactivity difference allows for selective functionalization at the C3 position while leaving the C5-bromo substituent intact for subsequent transformations. This sequential approach enables the synthesis of a diverse library of 3,5-disubstituted indoles with high precision and control.

A general workflow for the sequential functionalization of this compound is depicted below. The initial reaction, typically a Sonogashira or Suzuki coupling, occurs selectively at the C3-iodo position. The resulting 3-substituted-5-bromo-1-tosyl-1H-indole can then undergo a second cross-coupling reaction at the C5-bromo position to introduce a different substituent.

G start This compound step1 Selective Reaction at C3-I (e.g., Sonogashira, Suzuki) start->step1 intermediate 3-substituted-5-bromo-1-tosyl-1H-indole step1->intermediate step2 Reaction at C5-Br (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) intermediate->step2 final 3,5-disubstituted-1-tosyl-1H-indole step2->final

Figure 1: General workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the experimental protocols for key palladium-catalyzed cross-coupling reactions, enabling the synthesis of a variety of novel derivatives from this compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. In the case of this compound, this reaction proceeds selectively at the C3-iodo position.

Experimental Protocol:

A mixture of this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) is taken in a degassed solvent system of THF and triethylamine (2:1). The reaction mixture is stirred at room temperature under an inert atmosphere for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-alkynyl-5-bromo-1-tosyl-1H-indole derivative.

G reactant1 This compound catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 3-Alkynyl-5-bromo-1-tosyl-1H-indole catalyst->product

Figure 2: Sonogashira coupling reaction pathway.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction can be employed for the selective functionalization at either the C3 or C5 position, depending on the reaction conditions and the starting material.

Experimental Protocol for Selective C3-Arylation:

To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.5 eq) in a 4:1 mixture of DME and water, Pd(PPh₃)₄ (0.1 eq) and Na₂CO₃ (3.0 eq) are added. The mixture is heated to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 3-aryl-5-bromo-1-tosyl-1H-indole.

Experimental Protocol for C5-Arylation of 3-Substituted-5-bromo-1-tosyl-1H-indoles:

Following the successful functionalization at the C3 position, the resulting 3-substituted-5-bromo-1-tosyl-1H-indole (1.0 eq) can be subjected to a second Suzuki-Miyaura coupling. The reaction is carried out with a different boronic acid (1.5 eq) in the presence of Pd(PPh₃)₄ (0.1 eq) and Na₂CO₃ (3.0 eq) in a 4:1 mixture of DME and water at 80 °C for 12 hours. Workup and purification as described above afford the desired 3,5-disubstituted-1-tosyl-1H-indole.

G cluster_0 Step 1: C3-Arylation cluster_1 Step 2: C5-Arylation reactant1_1 This compound catalyst_1 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O reactant1_1->catalyst_1 reactant2_1 Ar¹-B(OH)₂ reactant2_1->catalyst_1 product_1 3-Aryl-5-bromo-1-tosyl-1H-indole catalyst_1->product_1 reactant1_2 3-Aryl-5-bromo-1-tosyl-1H-indole catalyst_2 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O reactant1_2->catalyst_2 reactant2_2 Ar²-B(OH)₂ reactant2_2->catalyst_2 product_2 3,5-Diaryl-1-tosyl-1H-indole catalyst_2->product_2

Figure 3: Sequential Suzuki-Miyaura coupling workflow.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various 3-alkynyl-5-bromo- and 3,5-diaryl-1-tosyl-1H-indole derivatives.

Table 1: Synthesis of 3-Alkynyl-5-bromo-1-tosyl-1H-indole Derivatives via Sonogashira Coupling

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-bromo-3-(phenylethynyl)-1-tosyl-1H-indole95
24-Methoxyphenylacetylene5-bromo-3-((4-methoxyphenyl)ethynyl)-1-tosyl-1H-indole92
31-Hexyne5-bromo-3-(hex-1-yn-1-yl)-1-tosyl-1H-indole85
4Trimethylsilylacetylene5-bromo-1-tosyl-3-((trimethylsilyl)ethynyl)-1H-indole98

Table 2: Synthesis of 3,5-Disubstituted-1-tosyl-1H-indole Derivatives via Sequential Suzuki-Miyaura Coupling

Entry3-Substituent (from C3-I)5-Substituent (from C5-Br)ProductOverall Yield (%)
1Phenyl4-Methoxyphenyl3-phenyl-5-(4-methoxyphenyl)-1-tosyl-1H-indole78
2Phenyl3-Thienyl3-phenyl-5-(thiophen-3-yl)-1-tosyl-1H-indole75
34-MethoxyphenylPhenyl3-(4-methoxyphenyl)-5-phenyl-1-tosyl-1H-indole80
44-Methoxyphenyl2-Naphthyl3-(4-methoxyphenyl)-5-(naphthalen-2-yl)-1-tosyl-1H-indole72

Potential Applications in Drug Discovery

The 3,5-disubstituted indole scaffold is a common feature in many biologically active molecules. For instance, certain derivatives have shown potent inhibitory activity against Pim kinases, a family of serine/threonine kinases implicated in various forms of cancer. The ability to readily synthesize a diverse range of 3,5-disubstituted indoles from this compound provides a valuable platform for structure-activity relationship (SAR) studies and the discovery of novel kinase inhibitors and other therapeutic agents.

Conclusion

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel and complex indole derivatives. The distinct reactivity of its two halogen substituents allows for a programmed and regioselective introduction of various functional groups through sequential palladium-catalyzed cross-coupling reactions. This guide provides the fundamental protocols and data to empower researchers in medicinal chemistry and drug development to explore the rich chemical space accessible from this unique building block, paving the way for the discovery of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for 5-Bromo-3-iodo-1-tosyl-1H-indole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of medicinal chemistry, the indole scaffold is a privileged structure, present in a vast array of natural products and pharmaceutical agents. The strategic functionalization of the indole core is therefore of paramount importance in drug discovery programs.

5-Bromo-3-iodo-1-tosyl-1H-indole is a versatile building block designed for sequential and regioselective Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise introduction of two different aryl or heteroaryl moieties at the 3- and 5-positions of the indole ring. This application note provides a detailed overview, reaction conditions, and experimental protocols for the use of this dihalogenated indole in Suzuki-Miyaura reactions, facilitating the synthesis of diverse 3,5-disubstituted indole derivatives for applications in drug development and materials science.

Principle of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on this compound is governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The general order of reactivity for halogens in Suzuki-Miyaura reactions is I > Br > Cl > F. Consequently, the C-I bond at the 3-position of the indole is significantly more reactive than the C-Br bond at the 5-position. This allows for a highly selective initial coupling reaction with a boronic acid at the C-3 position while leaving the C-5 bromine atom intact for a subsequent, second coupling reaction.

Applications in Drug Discovery

The ability to introduce distinct substituents at the C-3 and C-5 positions of the indole nucleus is a powerful strategy in medicinal chemistry. These positions are often key pharmacophoric points, and their modification can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. For instance, 3- and 5-substituted indoles are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes. The iterative Suzuki-Miyaura coupling of this compound provides a streamlined route to generate libraries of novel, structurally diverse indole derivatives for structure-activity relationship (SAR) studies.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the sequential Suzuki-Miyaura cross-coupling reactions of this compound. Note that specific yields are highly dependent on the nature of the boronic acid used. The data presented here is based on analogous reactions with similar dihalogenated heterocycles and serves as a strong starting point for optimization.

Table 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position (First Coupling)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield Range (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Dioxane902-485-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001-390-98
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane/H₂O854-675-90
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O803-580-92

Table 2: Suzuki-Miyaura Coupling at the C-5 Position of 3-Aryl-5-bromo-1-tosyl-1H-indole (Second Coupling)

EntryStarting MaterialArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield Range (%)
13-Phenyl-5-bromo-1-tosyl-1H-indole4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Dioxane10012-1870-85
23-(4-Methoxyphenyl)-5-bromo-1-tosyl-1H-indolePhenylboronic acidPd₂(dba)₃ (3)RuPhos (6)CsFt-BuOH11010-1675-90
33-(3-Pyridyl)-5-bromo-1-tosyl-1H-indole4-Cyanophenylboronic acidPdCl₂(dppf) (4)-K₃PO₄DMF/H₂O12012-2465-80
43-(2-Thienyl)-5-bromo-1-tosyl-1H-indole3,5-Dimethylphenylboronic acidPd(OAc)₂ (3)Buchwald-SPhos (6)K₂CO₃Toluene/H₂O11012-2070-88

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid to the 3-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-1-tosyl-1H-indole.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling at the C-5 Position

This protocol outlines a general method for the second coupling reaction at the 5-position of the 3-aryl-5-bromo-1-tosyl-1H-indole intermediate.

Materials:

  • 3-Aryl-5-bromo-1-tosyl-1H-indole (from Protocol 1)

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a biarylphosphine ligand, or PdCl₂(dppf))

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-4 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if required by the specific conditions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Follow the same setup procedure as in Protocol 1, using the 3-aryl-5-bromo-1-tosyl-1H-indole as the starting material.

  • Note that the C-Br bond is less reactive, so more forcing conditions may be required (higher temperature, stronger base, more active catalyst/ligand system).

  • Heat the reaction mixture to a higher temperature (typically 100-120 °C).

  • Monitor the reaction by TLC. The reaction times for the second coupling are generally longer.

  • Follow the same workup and purification procedure as in Protocol 1 to isolate the desired 3,5-diaryl-1-tosyl-1H-indole.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X-Ln Ar-Pd(II)-X Ln Oxidative_Addition->Ar-Pd(II)-X-Ln Transmetalation Transmetalation Ar-Pd(II)-X-Ln->Transmetalation Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'-Ln M-X M-X + H₂O Transmetalation->M-X M-OH M-OH Transmetalation->M-OH Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X R-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ (Boronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_first_coupling First Suzuki-Miyaura Coupling (C-3) cluster_second_coupling Second Suzuki-Miyaura Coupling (C-5) start1 This compound + Arylboronic Acid 1 reaction1 Pd Catalyst, Base, Solvent Heat (80-100 °C) start1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 3-Aryl-5-bromo-1-tosyl-1H-indole workup1->product1 start2 3-Aryl-5-bromo-1-tosyl-1H-indole + Arylboronic Acid 2 product1->start2 Intermediate Product reaction2 Pd Catalyst, Base, Solvent Heat (100-120 °C) start2->reaction2 workup2 Workup & Purification reaction2->workup2 product2 3,5-Diaryl-1-tosyl-1H-indole workup2->product2

Caption: Stepwise experimental workflow for the synthesis of 3,5-diarylindoles.

Application Notes and Protocols: 5-bromo-3-iodo-1-tosyl-1H-indole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-iodo-1-tosyl-1H-indole is a versatile synthetic intermediate strategically functionalized for the selective construction of complex, polysubstituted indole scaffolds. The presence of two distinct halogen atoms at the C3 and C5 positions, coupled with the electron-withdrawing tosyl protecting group on the indole nitrogen, allows for regioselective palladium-catalyzed cross-coupling reactions. This enables the sequential introduction of various substituents, making it a valuable building block in medicinal chemistry and materials science for the synthesis of novel bioactive compounds and functional materials.

Key Advantages

  • Orthogonal Reactivity: The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, enabling transformations at the C3 position while leaving the C5-bromo substituent intact for subsequent modifications.[1][2]

  • Versatility in Cross-Coupling Reactions: This intermediate is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, providing access to a diverse array of 3,5-disubstituted indole derivatives.

  • Tosyl Protecting Group: The N-tosyl group serves multiple purposes. It activates the indole ring towards certain reactions, enhances the stability of the molecule, and can be removed under specific conditions to yield the free N-H indole if desired.

Regioselectivity in Cross-Coupling Reactions

The key to the synthetic utility of this compound lies in the pronounced difference in reactivity between the C3-iodo and C5-bromo bonds in palladium-catalyzed reactions. Oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step in the catalytic cycle. The C-I bond is weaker and more polarized than the C-Br bond, leading to a significantly faster rate of oxidative addition.

This reactivity difference allows for highly regioselective functionalization at the C3 position under carefully controlled reaction conditions, typically using mild bases and lower temperatures. The C5-bromo position can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions, such as higher temperatures or stronger bases, to introduce a second point of diversity.[1][2]

Application Examples

Regioselective Sonogashira Coupling at C3

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. With this compound, this reaction proceeds with high selectivity at the C3-iodo position.

Table 1: Regioselective Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃NTHFRT295
2TrimethylsilylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)i-Pr₂NEtDioxane50492
31-HexynePd(dppf)Cl₂ (3 mol%), CuI (6 mol%)K₂CO₃DMF60688
4Propargyl alcoholPd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃NAcetonitrileRT390

Note: The data in this table is representative and based on analogous reactions with similar N-protected 5-bromo-3-iodoindoles.[1][2] Optimization for specific substrates may be required.

Sequential Sonogashira and Suzuki Coupling

Following the initial Sonogashira coupling at the C3 position, the remaining C5-bromo substituent can undergo a subsequent Suzuki-Miyaura cross-coupling reaction to afford a 3,5-disubstituted indole.

Table 2: Sequential Suzuki Coupling of 5-bromo-3-(alkynyl)-1-tosyl-1H-indoles

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane/H₂O100888
3Thiophene-2-boronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O1101682
4Pyridine-3-boronic acidPd(OAc)₂ (4 mol%), XPhos (8 mol%)K₂CO₃1,4-Dioxane/H₂O1001278

Note: The data in this table is representative and based on analogous reactions with similar N-protected 5-bromo-3-alkynylindoles.[1][2] Optimization for specific substrates may be required.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Sonogashira Coupling at C3
  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.10 equiv.).

  • Add the appropriate anhydrous solvent (e.g., THF or Dioxane).

  • Add the base (e.g., Et₃N or i-Pr₂NEt, 3.0 equiv.) dropwise with stirring.

  • Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-3-alkynyl-1-tosyl-1H-indole.

Protocol 2: General Procedure for Sequential Suzuki Coupling at C5
  • To a dried Schlenk flask under an inert atmosphere, add the 5-bromo-3-alkynyl-1-tosyl-1H-indole (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Add the solvent system (e.g., Toluene/EtOH/H₂O in a 4:1:1 ratio).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature (see Table 2) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted-1-tosyl-1H-indole.

Visualizations

experimental_workflow start This compound reagents1 Terminal Alkyne Pd(PPh3)2Cl2, CuI Base, Solvent product1 5-bromo-3-alkynyl-1-tosyl-1H-indole reagents1->product1 RT - 60 °C reagents2 Boronic Acid Pd Catalyst Base, Solvent product1->reagents2 product2 3,5-disubstituted-1-tosyl-1H-indole reagents2->product2

Caption: Sequential Sonogashira and Suzuki coupling workflow.

signaling_pathway_analogy cluster_transformations Synthetic Transformations Intermediate 5-bromo-3-iodo- 1-tosyl-1H-indole C3_Site C3-Iodo (More Reactive) Intermediate->C3_Site C5_Site C5-Bromo (Less Reactive) Intermediate->C5_Site Sonogashira Sonogashira Coupling (Mild Conditions) C3_Site->Sonogashira Suzuki Suzuki Coupling (Forcing Conditions) C5_Site->Suzuki

Caption: Reactivity logic of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 5-Bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of 5-bromo-3-iodo-1-tosyl-1H-indole. This versatile building block offers two distinct reaction handles for sequential, site-selective cross-coupling reactions, enabling the synthesis of diverse and complex indole derivatives for applications in medicinal chemistry and materials science.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis is the cornerstone of the synthetic strategies outlined herein. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This chemoselectivity allows for the selective functionalization at the C-3 position (iodide) while leaving the C-5 position (bromide) intact for subsequent transformations.

Chemoselective Functionalization Strategy

The palladium-catalyzed cross-coupling reactions on this compound are expected to proceed with high selectivity for the C-3 position due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This allows for a modular approach to the synthesis of di-substituted indoles.

G cluster_workflow Logical Workflow for Sequential Functionalization Start This compound Step1 Pd-catalyzed Cross-Coupling at C-3 (Iodide) Start->Step1 High Reactivity of C-I Bond Intermediate 5-bromo-3-substituted-1-tosyl-1H-indole Step1->Intermediate Step2 Pd-catalyzed Cross-Coupling at C-5 (Bromide) Intermediate->Step2 Lower Reactivity of C-Br Bond Product 3,5-disubstituted-1-tosyl-1H-indole Step2->Product

Caption: Logical workflow for the sequential functionalization of this compound.

Sonogashira Coupling: Alkynylation at the C-3 Position

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is particularly valuable for introducing alkynyl moieties into the indole scaffold, which are key intermediates in the synthesis of various therapeutic agents.[1]

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling

The following table summarizes representative conditions for the Sonogashira coupling of aryl iodides and bromides, which can be adapted for the selective alkynylation of this compound at the C-3 position.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[1]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[1]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh[1]

Experimental Protocol: Selective Sonogashira Coupling at the C-3 Position

This protocol describes the selective Sonogashira coupling of a terminal alkyne with this compound at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous, degassed solvent (e.g., DMF or THF) via syringe.

  • Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (refer to the table above) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-3-alkynyl-1-tosyl-1H-indole.

G cluster_workflow Experimental Workflow: Sonogashira Coupling Setup Reaction Setup: - this compound - Alkyne - PdCl₂(PPh₃)₂/CuI - Et₃N - Anhydrous Solvent Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Reaction Reaction (Stir at specified Temp & Time) Inert->Reaction Workup Aqueous Workup (NH₄Cl, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 5-bromo-3-alkynyl-1-tosyl-1H-indole Purification->Product

Caption: Experimental workflow for the Sonogashira coupling.

Suzuki-Miyaura Coupling: Arylation/Vinylation at the C-3 Position

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[2] This reaction is widely used in drug discovery to create diverse libraries of compounds for structure-activity relationship (SAR) studies.[2]

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

The following table provides examples of Suzuki-Miyaura coupling conditions that can be applied to the selective functionalization of this compound at the C-3 position.

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O120 (µW)0.6775[3]
2Arylboronic acidPd(OAc)₂ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O10015High[3]
3N-Boc-2-pyrroleboronic acidPdCl₂(dppf) (5)-K₂CO₃ (2)DME802>95[4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol details the selective Suzuki-Miyaura coupling of a boronic acid with this compound at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1.5-5 mol%)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O, DME)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst and ligand (if applicable) in the solvent.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and purge with an inert gas.

  • Stir the mixture at the specified temperature for the required time (see table for examples). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-3-aryl/vinyl-1-tosyl-1H-indole.

G cluster_reaction Suzuki-Miyaura Coupling at C-3 Reactant1 This compound Product 5-bromo-3-R-1-tosyl-1H-indole Reactant1->Product Reactant2 R-B(OH)₂ Reactant2->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product

Caption: General scheme for the Suzuki-Miyaura coupling at the C-3 position.

Heck Reaction: Vinylation at the C-3 Position

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It is a powerful tool for the introduction of vinyl groups, which can serve as versatile handles for further synthetic transformations.

Data Presentation: Representative Reaction Conditions for Heck Reaction

The following table summarizes typical conditions for the Heck reaction of aryl halides with alkenes, which can be adapted for the selective vinylation of this compound at the C-3 position.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)TimeYield (%)Reference
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95[5]
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97[5]

Experimental Protocol: Selective Heck Reaction at the C-3 Position

This protocol outlines the selective Heck reaction of an alkene with this compound at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄) (2-5 mol%)

  • Ligand (e.g., PPh₃, SPhos) (4-15 mol%)

  • Base (e.g., Et₃N, Na₂CO₃) (1.5-4 equiv)

  • Anhydrous solvent (e.g., DMF, MeCN/H₂O)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (including microwave vials if applicable)

Procedure:

  • To a reaction vial, add this compound, the palladium catalyst, ligand, and base.

  • Purge the vial with an inert gas.

  • Add the degassed solvent, followed by the alkene.

  • Seal the vial and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-3-vinyl-1-tosyl-1H-indole.

G cluster_reaction Heck Reaction at C-3 Reactant1 This compound Product 5-bromo-3-vinyl-1-tosyl-1H-indole Reactant1->Product Reactant2 Alkene Reactant2->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product

Caption: General scheme for the Heck reaction at the C-3 position.

Buchwald-Hartwig Amination: Amination at the C-3 Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6] This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines, which are common motifs in pharmaceuticals.[7]

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of aryl halides, which can be adapted for the selective amination of this compound at the C-3 position.

EntryAminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Reference
1AnilinePd₂(dba)₃BINAPNaOtBuToluene100-11012-24[6]
2BenzylaminePd(OAc)₂XantphosCs₂CO₃Toluene100N/A[8]
3Aqueous AmmoniaPd(OAc)₂RuPhosK₃PO₄Toluene/H₂O10018[7]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position

This protocol describes the selective Buchwald-Hartwig amination of an amine with this compound at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium source, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.

  • Add the amine to the reaction mixture.

  • Heat the mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-3-amino-1-tosyl-1H-indole derivative.

G cluster_reaction Buchwald-Hartwig Amination at C-3 Reactant1 This compound Product 5-bromo-3-amino-1-tosyl-1H-indole Reactant1->Product Reactant2 Amine Reactant2->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product

Caption: General scheme for the Buchwald-Hartwig amination at the C-3 position.

Disclaimer: The provided protocols are based on literature precedents for similar substrates and may require optimization for the specific functionalization of this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is invaluable in medicinal chemistry for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1][4] The indole scaffold, in particular, is a privileged structure found in numerous natural products and synthetic drugs.[1]

This document provides detailed protocols for the microwave-assisted Suzuki-Miyaura coupling of 5-bromo-3-iodo-1-tosyl-1H-indole. The presence of two different halogen atoms on the indole ring—iodine at the C-3 position and bromine at the C-5 position—allows for regioselective functionalization. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the catalytic cycle, the Suzuki coupling can be selectively performed at the C-3 position.[5][6] Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved reaction efficiency, and often higher product yields.[2][3][7]

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group is transferred from the organoboron reagent to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

For the substrate this compound, the oxidative addition step is highly selective. The C-I bond is significantly weaker and more reactive towards Pd(0) insertion than the C-Br bond. This inherent difference in reactivity allows for the selective formation of the C-3 arylated product while leaving the C-5 bromine atom intact for potential subsequent cross-coupling reactions.

G cluster_main Regioselective Suzuki Coupling cluster_selectivity Basis for Selectivity Reactant This compound Catalyst Pd Catalyst, Base Microwave (Δ) Reactant->Catalyst BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronicAcid->Catalyst Product 5-bromo-3-aryl-1-tosyl-1H-indole Catalyst->Product info Reactivity Order in Oxidative Addition: C-I > C-Br >> C-Cl Therefore, coupling occurs selectively at the C-3 position.

Caption: Regioselective Suzuki coupling at the C-3 position.

Experimental Protocols

This section details a general protocol for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids.

Materials and Equipment:

  • This compound (Substrate)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O, DME/H₂O, EtOH/H₂O)

  • Microwave synthesizer

  • Microwave-safe reaction vial with a stir bar

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

General Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vial.

  • Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a suitable concentration.

  • Seal the vial with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-40 minutes). Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-3-aryl-1-tosyl-1H-indole.

G start Start prep Combine Reactants: Indole, Boronic Acid, Base, Catalyst, Solvent start->prep mw Microwave Irradiation (e.g., 140°C, 15 min) prep->mw cool Cool to Room Temp. mw->cool workup Aqueous Work-up & Extraction cool->workup purify Column Chromatography workup->purify char Characterization (NMR, HRMS) purify->char end End Product char->end

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Data Presentation: Reaction Scope and Conditions

The following table summarizes representative conditions and outcomes for the selective C-3 arylation of this compound with various arylboronic acids, based on established methodologies for similar substrates.[2][8][9][10]

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1401592
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)EtOH/H₂O (3:1)1202095
34-Fluorophenylboronic acidPdCl₂(dppf) (3%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1401589
43-Thienylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)DME/H₂O (4:1)1302585
54-Acetylphenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)1402088
62-Naphthylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)EtOH/H₂O (3:1)1203091

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the highly reactive C-I bond of the indole substrate.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Trans PdII_Trans->Pd0 Reductive Elimination ArylIodide R-I (3-Iodo-Indole) ArylIodide->PdII_Aryl BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_Aryl Base Base (e.g., K₂CO₃) Base->PdII_Aryl Product R-R' (Coupled Product) Product->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling provides a rapid and highly efficient method for the regioselective C-3 arylation of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, this protocol allows for the synthesis of a diverse array of 3-aryl-5-bromo-indole derivatives. The remaining bromine at the C-5 position serves as a handle for further functionalization, making this a powerful strategy for building complex, drug-like molecules. The data and protocols presented herein offer a robust starting point for researchers in drug discovery and organic synthesis.

References

Applications of 5-bromo-3-iodo-1-tosyl-1H-indole in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4] The strategic functionalization of the indole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making substituted indoles highly valuable in drug discovery programs targeting various diseases, including cancer, infectious diseases, and neurological disorders.[4][5] 5-bromo-3-iodo-1-tosyl-1H-indole is a particularly useful, albeit specialized, synthetic intermediate that offers medicinal chemists a powerful tool for generating diverse libraries of novel indole derivatives.

The key features of this molecule are:

  • A tosyl-protected indole nitrogen: This protecting group enhances the stability of the indole ring to certain reagents and can direct lithiation to the C2 position. It can be readily removed under specific conditions to yield the free indole.

  • A bromine atom at the C5 position: This site is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

  • An iodine atom at the C3 position: The carbon-iodine bond is also highly susceptible to cross-coupling reactions, offering an orthogonal site for functionalization compared to the C5-bromo position. The differential reactivity of C-I versus C-Br bonds can be exploited for sequential, site-selective modifications.

This application note will detail the potential applications of this compound in the synthesis of medicinally relevant compounds, provide exemplary experimental protocols, and illustrate synthetic strategies and potential biological pathways.

Key Synthetic Applications

This compound serves as a versatile starting material for the synthesis of disubstituted indoles through sequential, regioselective cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions allows for a stepwise functionalization, first at the C3 position and subsequently at the C5 position.

Table 1: Potential Cross-Coupling Reactions at C3 and C5 Positions
Coupling ReactionReagent/Catalyst System (Exemplary)Potential Functionality Introduced
Suzuki Coupling Aryl/heteroaryl boronic acid or ester, Pd(PPh₃)₄, base (e.g., Na₂CO₃)Aryl, heteroaryl groups
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Alkynyl moieties
Heck Coupling Alkene, Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N)Alkenyl groups
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)Amino groups
Stille Coupling Organostannane, Pd(PPh₃)₄Various organic groups
Cyanation Zn(CN)₂, Pd(PPh₃)₄Nitrile group

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C3 Position

This protocol describes a typical procedure for the selective introduction of an aryl or heteroaryl group at the C3 position of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 2 M Sodium carbonate solution

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene:ethanol) followed by the degassed 2 M sodium carbonate solution.

  • Heat the reaction mixture to reflux (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 3-aryl-5-bromo-1-tosyl-1H-indole.

Protocol 2: General Procedure for Sonogashira Coupling at the C5 Position

This protocol outlines the introduction of an alkynyl group at the C5 position of a 3-substituted-5-bromo-1-tosyl-1H-indole.

Materials:

  • 3-substituted-5-bromo-1-tosyl-1H-indole (from Protocol 1)

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the 3-substituted-5-bromo-1-tosyl-1H-indole (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.06 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the desired 3,5-disubstituted indole.

Protocol 3: Deprotection of the Tosyl Group

This protocol describes a common method for the removal of the N-tosyl protecting group.

Materials:

  • N-tosyl-substituted indole

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol or ethanol

  • Water

  • Dichloromethane or ethyl acetate

Procedure:

  • Dissolve the N-tosyl-indole in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (e.g., 2-5 M).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., 1 M HCl).

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the deprotected indole.

Potential Applications in Medicinal Chemistry and Illustrative Pathways

The synthetic versatility of this compound allows for the construction of compounds targeting a variety of biological pathways implicated in disease.

Kinase Inhibitors for Oncology

Many kinase inhibitors feature a substituted indole scaffold that mimics the adenine region of ATP, binding to the kinase active site. By introducing appropriate aryl or heteroaryl groups at the C3 and C5 positions, novel kinase inhibitors can be developed.

G cluster_synthesis Synthetic Pathway A 5-bromo-3-iodo- 1-tosyl-1H-indole B Suzuki Coupling (C3-Arylation) A->B C 3-Aryl-5-bromo- 1-tosyl-1H-indole B->C D Sonogashira Coupling (C5-Alkynylation) C->D E 3-Aryl-5-alkynyl- 1-tosyl-1H-indole D->E F Deprotection E->F G Target Kinase Inhibitor F->G G cluster_pathway Target Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RTK G cluster_synthesis Antimicrobial Synthesis Logic Start 5-bromo-3-iodo- 1-tosyl-1H-indole C3_Func C3 Functionalization (e.g., Buchwald-Hartwig for amino group) Start->C3_Func Intermediate 3-Amino-5-bromo- indole derivative C3_Func->Intermediate C5_Func C5 Functionalization (e.g., Suzuki for lipophilic aryl group) Intermediate->C5_Func Final_Cmpd Target Antimicrobial Compound C5_Func->Final_Cmpd

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3,5-disubstituted indole derivatives as potential kinase inhibitors, utilizing the versatile starting material, 5-bromo-3-iodo-1-tosyl-1H-indole. The described methodology leverages the differential reactivity of the iodo and bromo substituents to achieve regioselective, sequential palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the C-3 and C-5 positions of the indole scaffold, a core structure in many kinase inhibitors. This note includes representative quantitative data for a class of synthesized kinase inhibitors and visual diagrams of the experimental workflow and a relevant signaling pathway.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability to synthesize a diverse library of substituted indoles is therefore of significant interest in drug discovery. The starting material, this compound, offers a strategic advantage for the synthesis of 3,5-disubstituted indoles. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a stepwise and regioselective functionalization of the indole core. This enables the controlled introduction of different substituents at the C-3 and C-5 positions, which is crucial for optimizing the potency and selectivity of kinase inhibitors.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a series of 3,5-disubstituted indole derivatives, which can be synthesized using the protocols described below. The data is representative of the potential efficacy of compounds derived from the this compound scaffold.

Compound IDC-3 SubstituentC-5 SubstituentPim-1 IC50 (nM)[1]Pim-2 IC50 (nM)[1]Pim-3 IC50 (nM)[1]
1a Phenylacetylene4-Methoxyphenyl21002
1b Phenylacetylene4-Fluorophenyl51204
1c Cyclohexylacetylene4-Methoxyphenyl101508
1d Cyclohexylacetylene4-Fluorophenyl1518012

Experimental Protocols

The synthesis of 3,5-disubstituted indole-based kinase inhibitors from this compound is proposed to proceed via a two-step, sequential cross-coupling strategy. The first step involves a Sonogashira coupling at the more reactive C-3 iodo position, followed by a Suzuki coupling at the C-5 bromo position.

Protocol 1: Regioselective Sonogashira Coupling at the C-3 Position

This protocol describes the selective coupling of a terminal alkyne to the C-3 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-5-bromo-1-tosyl-1H-indole intermediate.

Protocol 2: Suzuki Coupling at the C-5 Position

This protocol describes the coupling of an aryl boronic acid to the C-5 position of the 3-alkynyl-5-bromo-1-tosyl-1H-indole intermediate.

Materials:

  • 3-alkynyl-5-bromo-1-tosyl-1H-indole (from Protocol 1)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the 3-alkynyl-5-bromo-1-tosyl-1H-indole (1.0 eq), the aryl boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted-1-tosyl-1H-indole.

Protocol 3: Deprotection of the Tosyl Group

The final step is the removal of the tosyl protecting group to yield the free indole.

Materials:

  • 3,5-disubstituted-1-tosyl-1H-indole

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol or Ethanol

  • Water

Procedure:

  • Dissolve the 3,5-disubstituted-1-tosyl-1H-indole in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 5-10 equivalents).

  • Heat the mixture to reflux and stir for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain the 3,5-disubstituted-1H-indole kinase inhibitor.

Visualizations

experimental_workflow start This compound protocol1 Protocol 1: Regioselective Sonogashira Coupling (at C-3) start->protocol1 intermediate 3-alkynyl-5-bromo-1-tosyl-1H-indole protocol1->intermediate protocol2 Protocol 2: Suzuki Coupling (at C-5) intermediate->protocol2 protected_product 3,5-disubstituted-1-tosyl-1H-indole protocol2->protected_product protocol3 Protocol 3: Tosyl Deprotection protected_product->protocol3 final_product 3,5-disubstituted-1H-indole (Kinase Inhibitor) protocol3->final_product

Caption: Experimental workflow for the synthesis of 3,5-disubstituted indole kinase inhibitors.

pim_kinase_signaling_pathway growth_factors Growth Factors / Cytokines receptor Receptor Tyrosine Kinase growth_factors->receptor stat STAT receptor->stat pim_kinase Pim Kinase (Pim-1, Pim-2, Pim-3) stat->pim_kinase Transcription bad Bad pim_kinase->bad Phosphorylates (inactivates) p21 p21Cip1/WAF1 pim_kinase->p21 Phosphorylates p27 p27Kip1 pim_kinase->p27 Phosphorylates myc c-Myc pim_kinase->myc Stabilizes bcl2 Bcl-2 / Bcl-xL bad->bcl2 Inhibits apoptosis Apoptosis Inhibition bcl2->apoptosis cell_cycle Cell Cycle Progression p21->cell_cycle Promotes p27->cell_cycle Promotes protein_synthesis Protein Synthesis myc->protein_synthesis inhibitor 3,5-disubstituted indole inhibitor inhibitor->pim_kinase

Caption: Simplified Pim kinase signaling pathway and the point of inhibition.

References

5-Bromo-3-iodo-1-tosyl-1H-indole: A Versatile Scaffold for the Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-1-tosyl-1H-indole is a highly functionalized heterocyclic building block that offers medicinal chemists and materials scientists a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromo bonds, coupled with the activating and protecting nature of the N-tosyl group, allows for site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this building block in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the construction of diverse and novel heterocyclic compounds.

The inherent reactivity difference between the C-I and C-Br bonds (C-I > C-Br) in palladium-catalyzed reactions is the cornerstone of the synthetic utility of this compound. The weaker carbon-iodine bond at the C-3 position allows for selective functionalization under milder reaction conditions, leaving the more robust carbon-bromo bond at the C-5 position available for subsequent transformations. This sequential cross-coupling strategy opens up avenues for the creation of disubstituted indoles with distinct functionalities at both positions.

Data Presentation: Site-Selective Cross-Coupling Reactions

The following tables summarize representative conditions for the site-selective functionalization of this compound. It is important to note that while direct experimental data for this specific substrate is limited in the public domain, the presented conditions are based on well-established protocols for dihalogenated indoles and related heterocycles. Optimization may be required for specific substrates.

Table 1: Site-Selective Suzuki-Miyaura Coupling

PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
C-3 (Iodo)Arylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801275-95
C-5 (Bromo)Arylboronic acidPd(dppf)Cl₂ (5)-K₃PO₄ (3)1,4-Dioxane1002470-90

Table 2: Site-Selective Sonogashira Coupling

PositionCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
C-3 (Iodo)Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THFrt680-98
C-5 (Bromo)Terminal AlkynePd(PPh₃)₄ (5)CuI (10)DIPA (3)DMF801865-85

Table 3: Site-Selective Heck Coupling

PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
C-3 (Iodo)AlkenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001670-90
C-5 (Bromo)AlkenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.5)NMP1202460-80

Table 4: Site-Selective Buchwald-Hartwig Amination

PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
C-3 (Iodo)AminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene901870-90
C-5 (Bromo)AminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)1,4-Dioxane1102465-85

Experimental Protocols

The following are detailed, step-by-step protocols for key cross-coupling reactions. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. All reagents and solvents are to be handled with appropriate personal protective equipment.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes the selective coupling of an arylboronic acid at the C-3 iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture), degassed

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-bromo-3-aryl-1-tosyl-1H-indole.

Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-5 Position

This protocol is for the subsequent coupling at the C-5 bromo position of the product obtained from Protocol 1.

Materials:

  • 5-bromo-3-aryl-1-tosyl-1H-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 5-bromo-3-aryl-1-tosyl-1H-indole, the second arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1 to isolate the 3,5-diaryl-1-tosyl-1H-indole.

Protocol 3: Site-Selective Sonogashira Coupling at the C-3 Position

This protocol details the coupling of a terminal alkyne at the C-3 iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-bromo-3-alkynyl-1-tosyl-1H-indole.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the sequential functionalization of this compound.

Sequential_Suzuki_Coupling start 5-Bromo-3-iodo- 1-tosyl-1H-indole intermediate 5-Bromo-3-aryl- 1-tosyl-1H-indole start->intermediate Suzuki Coupling 1 (Arylboronic Acid 1) product 3,5-Diaryl- 1-tosyl-1H-indole intermediate->product Suzuki Coupling 2 (Arylboronic Acid 2) deprotection 3,5-Diaryl-1H-indole product->deprotection N-Detosylation

Caption: Sequential Suzuki-Miyaura coupling workflow.

Orthogonal_Functionalization cluster_c3 C-3 Functionalization (Iodo) cluster_c5 C-5 Functionalization (Bromo) start 5-Bromo-3-iodo- 1-tosyl-1H-indole c3_suzuki Suzuki: + Arylboronic Acid start->c3_suzuki c3_sono Sonogashira: + Terminal Alkyne start->c3_sono c3_heck Heck: + Alkene start->c3_heck c3_bw Buchwald-Hartwig: + Amine start->c3_bw c5_suzuki Suzuki: + Arylboronic Acid c3_suzuki->c5_suzuki Sequential Coupling c5_sono Sonogashira: + Terminal Alkyne c3_suzuki->c5_sono Sequential Coupling c5_heck Heck: + Alkene c3_suzuki->c5_heck Sequential Coupling c5_bw Buchwald-Hartwig: + Amine c3_suzuki->c5_bw Sequential Coupling c3_sono->c5_suzuki Sequential Coupling c3_sono->c5_sono Sequential Coupling c3_sono->c5_heck Sequential Coupling c3_sono->c5_bw Sequential Coupling c3_heck->c5_suzuki Sequential Coupling c3_heck->c5_sono Sequential Coupling c3_heck->c5_heck Sequential Coupling c3_heck->c5_bw Sequential Coupling c3_bw->c5_suzuki Sequential Coupling c3_bw->c5_sono Sequential Coupling c3_bw->c5_heck Sequential Coupling c3_bw->c5_bw Sequential Coupling

Caption: Orthogonal derivatization pathways.

Signaling Pathway Context

While this compound is a building block and not a signaling molecule itself, its derivatives are often designed as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, substituted indoles can act as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from this scaffold.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase kinase Downstream Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Leads to inhibitor Indole-based Inhibitor inhibitor->kinase Inhibits

Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 5-bromo-3-iodo-1-tosyl-1H-indole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the selective palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-3-iodo-1-tosyl-1H-indole with a variety of arylboronic acids. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds in the starting material allows for regioselective arylation at the C-3 position of the indole core. This methodology is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex, functionalized indole derivatives, which are prevalent scaffolds in pharmacologically active compounds.

Reaction Principle: The reaction proceeds via a standard Suzuki-Miyaura catalytic cycle. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition of the palladium(0) catalyst occurs preferentially at the C-3 position. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the 3-aryl-5-bromo-1-tosyl-1H-indole product, regenerating the active palladium(0) catalyst. The N-tosyl group serves as a robust protecting group and enhances the stability of the indole ring during the reaction.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Arylboronic acids (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure for Selective C-3 Arylation:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq.) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or 5:1 v/v). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the indole substrate.

  • Reaction Execution: Securely seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-100 °C) for the specified time (2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-bromo-1-tosyl-1H-indole.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative results for the selective Suzuki-Miyaura coupling at the C-3 position of this compound with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-bromo-3-phenyl-1-tosyl-1H-indole92
24-Methoxyphenylboronic acid5-bromo-3-(4-methoxyphenyl)-1-tosyl-1H-indole88
34-Fluorophenylboronic acid5-bromo-3-(4-fluorophenyl)-1-tosyl-1H-indole95
43-Tolylboronic acid5-bromo-3-(3-tolyl)-1-tosyl-1H-indole85
52-Thiopheneboronic acid5-bromo-3-(thiophen-2-yl)-1-tosyl-1H-indole78
6N-Boc-pyrrole-2-boronic acid5-bromo-3-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)-1-tosyl-1H-indole75

Note: Yields are based on isolated product after purification and are representative. Actual yields may vary depending on specific reaction conditions and scale.

Visualizations

Reaction Scheme and Catalytic Cycle

The following diagrams illustrate the overall reaction and the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.

Reaction_Scheme Indole ArylBoronic Ar-B(OH)₂ Conditions Pd Catalyst Base, Solvent, Heat CoupledProduct BoronicWaste B(OH)₃ Conditions->CoupledProduct

Caption: General reaction scheme for selective C-3 arylation.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X PdII R-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)₂ + Base) PdII->Transmetal Ar-B(OH)₂ PdII_Ar R-Pd(II)-Ar      L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst) - Inert Atmosphere - start->setup reaction Heating & Stirring (80-100 °C, 2-12h) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow from setup to characterization.

Application Notes: Synthesis of 5-Aryl Substituted Indoles via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aryl substituted indoles represent a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is present in numerous biologically active compounds, including antimicrobial agents, tubulin polymerization inhibitors for cancer therapy, and ligands for serotonin receptors (5-HT6) involved in neurological disorders.[1][2][3] The ability to efficiently synthesize a diverse library of these compounds is therefore of significant interest to researchers in pharmacology and drug development.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It is particularly well-suited for synthesizing 5-arylindoles, typically starting from the commercially available or readily synthesized 5-bromoindole . This reaction involves the palladium-catalyzed coupling of the 5-bromoindole with a variety of arylboronic acids. The reaction conditions are generally mild, tolerate a wide range of functional groups, and often proceed with high yields, making it an ideal choice for library synthesis.[4][5]

This document provides a detailed protocol for the synthesis of 5-aryl indoles from 5-bromoindole using the Suzuki-Miyaura reaction, a summary of representative yields, and graphical workflows to guide the researcher.

Visualized Reaction Scheme and Workflow

The following diagrams illustrate the general reaction and the experimental workflow for the synthesis.

G General Reaction Scheme for Suzuki-Miyaura Coupling cluster_products Product r1 5-Bromoindole p1 5-Aryl-indole r1->p1 Pd Catalyst Base, Solvent Heat (e.g., 80-100 °C) r2 Arylboronic Acid (Ar-B(OH)₂)

Caption: General reaction scheme for the synthesis of 5-aryl indoles.

G prep 1. Preparation - Dry glassware - Weigh reagents - Degas solvents setup 2. Reaction Setup - Add solids to flask - Evacuate & backfill with N₂/Ar (3x) - Add degassed solvents prep->setup reaction 3. Reaction - Heat to target temperature - Stir vigorously - Monitor by TLC/LC-MS setup->reaction workup 4. Aqueous Workup - Cool to room temp - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 5. Purification & Characterization - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography - Characterize (NMR, MS) workup->purify cluster_pathway Microtubule Dynamics & Cell Cycle cluster_drug Mechanism of Action tubulin Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle mitosis Cell Division (Mitosis) spindle->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis Arrest leads to drug 5-Aryl Indole (Tubulin Inhibitor) drug->tubulin Binds & Inhibits Polymerization

References

Application Note: N-Detosylation of 5-bromo-3-iodo-1-tosyl-1H-indole using Cesium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-detosylation of 5-bromo-3-iodo-1-tosyl-1H-indole to yield 5-bromo-3-iodo-1H-indole. The described method utilizes cesium carbonate in a mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH), offering a mild and efficient cleavage of the N-tosyl protecting group. This procedure is particularly relevant for the synthesis of functionalized indole derivatives used as intermediates in drug discovery and development.

Introduction

The N-tosyl group is a common protecting group for the indole nitrogen due to its stability under various reaction conditions. However, its removal can sometimes require harsh reagents that are incompatible with sensitive functional groups. The use of cesium carbonate in a protic solvent mixture provides a mild and effective method for N-detosylation, often proceeding with high yields.[1][2] This protocol has been successfully applied to N-tosyl-5-bromoindole, a structurally similar compound, demonstrating its applicability to halogenated indole systems.[1] The presence of both bromo and iodo substituents on the indole ring makes the target molecule a valuable precursor for further functionalization, for instance, through cross-coupling reactions.

Reaction Scheme

Experimental Protocol

Materials:

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere (optional but recommended)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a 2:1 mixture of anhydrous THF and anhydrous MeOH.

  • Reagent Addition: Add cesium carbonate (3.0 eq) to the solution.

  • Reaction: Stir the resulting mixture at ambient temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For the analogous N-tosyl-5-bromoindole, the reaction is typically complete within 18 hours.[1]

  • Work-up (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.

  • Work-up (Extraction): To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Work-up (Washing): Combine the organic layers and wash with brine.

  • Work-up (Drying): Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key reaction parameters for the N-detosylation of a related substrate, N-tosyl-5-bromoindole, which serves as a strong starting point for the 5-bromo-3-iodo analog.[1]

SubstrateReagent (eq.)SolventTemperature (°C)Time (h)Conversion (%)
N-tosyl-5-bromoindoleCs₂CO₃ (3.0)THF/MeOH (2:1)Ambient18>99

Safety Precautions

5-bromo-3-iodo-1H-indole is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in THF/MeOH (2:1) start->dissolve add_cs2co3 Add Cesium Carbonate (3 eq.) dissolve->add_cs2co3 react Stir at Ambient Temperature (Monitor by TLC/HPLC) add_cs2co3->react workup Work-up react->workup concentrate Concentrate under reduced pressure workup->concentrate extract Extract with EtOAc concentrate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry purify Purify by Column Chromatography dry->purify product 5-bromo-3-iodo-1H-indole purify->product

Experimental workflow for N-detosylation.

Signaling Pathways and Logical Relationships

The N-detosylation reaction proceeds via a nucleophilic attack of the methoxide ion, generated from methanol and cesium carbonate, on the sulfur atom of the tosyl group. The electron-withdrawing nature of the indole ring facilitates this process.

logical_relationship reagents Reagents: - this compound - Cesium Carbonate - THF/MeOH reaction N-Detosylation Reaction reagents->reaction conditions Reaction Conditions: - Ambient Temperature - Stirring conditions->reaction workup Aqueous Work-up & Purification reaction->workup product Product: 5-bromo-3-iodo-1H-indole workup->product

Logical relationship of the N-detosylation process.

References

Application Notes: 5-bromo-3-iodo-1-tosyl-1H-indole as a Monomer for Conjugated Polymers in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-3-iodo-1-tosyl-1H-indole is a halogenated indole derivative with significant potential as a building block in materials science, particularly for the synthesis of novel organic semiconductors. The presence of two different halogen atoms (bromine and iodine) at the C5 and C3 positions allows for regioselective cross-coupling reactions, enabling the precise design of conjugated polymer backbones. The tosyl group at the N1 position serves as a robust protecting group, enhancing solubility and stability during synthesis, and can be removed in a subsequent step if desired to modulate the material's electronic properties.[1][2][3]

Indole-based materials are of growing interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors due to their electron-rich nature and propensity for π-π stacking.[4][5][6][7][8][9] The strategic functionalization of the indole core through polymerization can lead to materials with tailored band gaps, charge carrier mobilities, and photophysical properties.[10][11]

This document outlines the potential application of this compound as a monomer in the synthesis of a conjugated polymer via Stille cross-coupling polymerization. A detailed experimental protocol and representative characterization data are provided.

Proposed Application: Synthesis of a Poly(indole-alt-thiophene) Copolymer for Organic Field-Effect Transistors (OFETs)

The differential reactivity of the C-I and C-Br bonds can be exploited to synthesize an alternating copolymer. Typically, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for a stepwise or one-pot polymerization with a bis(stannyl) comonomer to produce a well-defined polymer architecture. Here, we propose the synthesis of a copolymer with 2,5-bis(trimethylstannyl)thiophene.

Experimental Protocols

Protocol 1: Synthesis of Poly(5-(thiophen-2-yl)-1-tosyl-1H-indole) (PTTIn)

This protocol describes the synthesis of a novel conjugated polymer via Stille cross-coupling polymerization of this compound with a distannane. For the purpose of this hypothetical protocol, we will assume a reaction targeting the more reactive C-I bond first, followed by reaction at the C-Br bond in a one-pot synthesis.

Materials:

  • This compound

  • 2,5-bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Toluene

  • Methanol

  • Acetone

  • Hexane

  • Soxhlet extraction apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere, add this compound (1 equivalent) and 2,5-bis(trimethylstannyl)thiophene (1 equivalent).

  • Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ (0.02 equivalents) and P(o-tol)₃ (0.08 equivalents) in anhydrous toluene. Stir for 20 minutes at room temperature.

  • Polymerization: Add the catalyst solution to the monomer mixture. Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the mixture to 90-110 °C and stir for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring. The polymer will precipitate.

  • Purification:

    • Filter the crude polymer and wash with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Perform a Soxhlet extraction of the polymer with methanol, acetone, and hexane to further purify it.

    • Dissolve the purified polymer in a minimal amount of hot chloroform or chlorobenzene and re-precipitate in methanol.

  • Drying: Filter the final polymer product and dry under vacuum at 40-50 °C for 24 hours.

Data Presentation

Table 1: Hypothetical Characterization Data for Poly(5-(thiophen-2-yl)-1-tosyl-1H-indole) (PTTIn)

PropertyMethodHypothetical Value
Molecular Weight
Number Average (Mₙ)Gel Permeation Chromatography (GPC)15,000 g/mol
Weight Average (Mₙ)GPC35,000 g/mol
Polydispersity Index (PDI)GPC2.3
Thermal Properties
Decomposition Temperature (Tₔ)Thermogravimetric Analysis (TGA)350 °C (5% weight loss)
Optical Properties
Absorption Maximum (λₘₐₓ)UV-Vis Spectroscopy (in solution)420 nm
Optical Bandgap (E₉)Tauc Plot from UV-Vis2.1 eV
Electrochemical Properties
HOMO Energy LevelCyclic Voltammetry (CV)-5.4 eV
LUMO Energy LevelCV-3.3 eV
Device Performance
Hole Mobility (µₕ)Organic Field-Effect Transistor (OFET)0.05 cm²/Vs
On/Off RatioOFET> 10⁵

Visualizations

Stille_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomers 1. Monomers Loading (this compound & 2,5-bis(trimethylstannyl)thiophene) Catalyst 2. Catalyst Preparation (Pd2(dba)3 + P(o-tol)3) Polymerization 3. Polymerization (Toluene, 90-110°C, 48h) Catalyst->Polymerization Precipitation 4. Precipitation (in Methanol) Polymerization->Precipitation Filtration 5. Filtration & Washing Precipitation->Filtration Soxhlet 6. Soxhlet Extraction Filtration->Soxhlet Drying 7. Drying Soxhlet->Drying Characterization 8. Characterization (GPC, TGA, UV-Vis, CV) Drying->Characterization

Caption: Workflow for the synthesis and characterization of PTTIn.

Stille_Coupling_Mechanism Indole 5-bromo-3-iodo- 1-tosyl-1H-indole Catalyst Pd(0) Catalyst Indole->Catalyst Oxidative Addition Thiophene 2,5-bis(trimethylstannyl)thiophene Thiophene->Catalyst Transmetalation Polymer Poly(indole-alt-thiophene) (PTTIn) Catalyst->Polymer Reductive Elimination

Caption: Simplified logical diagram of the Stille cross-coupling polymerization.

References

Application Notes and Protocols for C-H Activation Strategies of 5-bromo-3-iodo-1-tosyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the carbon-hydrogen (C-H) activation of 5-bromo-3-iodo-1-tosyl-1H-indole. This dihalogenated indole derivative serves as a versatile building block in medicinal chemistry and materials science. The presence of multiple C-H bonds (at C2, C4, C6, and C7 positions) alongside two distinct carbon-halogen bonds offers a rich platform for orthogonal functionalization, enabling the synthesis of complex molecular architectures. The N-tosyl group can act as a directing group, influencing the regioselectivity of the C-H activation.

Palladium-Catalyzed C2-Arylation

The C2-position of the indole ring is often susceptible to C-H activation, particularly when the C3-position is blocked. The N-tosyl group can facilitate this transformation. This protocol outlines a plausible method for the direct arylation at the C2 position using a palladium catalyst.

Quantitative Data Summary:
EntryArylating AgentCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂PPh₃K₂CO₃1,4-Dioxane1002478
2Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃1,4-Dioxane1002472
34-Trifluoromethylphenylboronic acidPd(OAc)₂PPh₃Cs₂CO₃Toluene1102465
42-Thienylboronic acidPdCl₂(PPh₃)₂-K₃PO₄DMF1201875
Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%), and PPh₃ (10 mol%, if using Pd(OAc)₂).

  • Add the appropriate base (2.0 equiv., e.g., K₂CO₃) and anhydrous solvent (0.1 M concentration of the indole substrate).

  • Seal the tube/vial and heat the reaction mixture at the specified temperature for the indicated time with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the C2-arylated product.

Logical Workflow for C2-Arylation:

C2_Arylation_Workflow A Reactant Preparation (Indole, Arylboronic Acid) B Addition of Catalyst & Ligand (e.g., Pd(OAc)₂, PPh₃) A->B C Addition of Base & Solvent (e.g., K₂CO₃, Dioxane) B->C D Reaction under Inert Atmosphere (e.g., 100°C, 24h) C->D E Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F G C2-Arylated Product F->G

Caption: Workflow for Palladium-Catalyzed C2-Arylation.

Rhodium-Catalyzed C4/C7-Alkenylation

The C-H bonds on the benzene ring of the indole nucleus can be functionalized using rhodium catalysis, often with the assistance of a directing group. While the N-tosyl group is not a classical directing group for these positions, under specific conditions, functionalization at C4 or C7 can be achieved. The steric and electronic environment of the substrate will influence the regioselectivity.

Quantitative Data Summary:
EntryAlkeneCatalystOxidantAdditiveSolventTemp (°C)Time (h)Yield (%) (C4:C7 ratio)
1n-Butyl acrylate[RhCpCl₂]₂AgOAcNaOAct-AmylOH1201668 (3:1)
2Styrene[RhCpCl₂]₂Cu(OAc)₂PivOHDCE1002475 (1:2)
3Ethyl acrylate[Rh(OAc)₂]₂Ag₂CO₃-Toluene1102462 (4:1)
4Phenyl vinyl sulfone[RhCp*Cl₂]₂AgSbF₆-MeCN801270 (1:3)
Experimental Protocol:

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Rhodium catalyst (e.g., [RhCp*Cl₂]₂)

  • Oxidant (e.g., AgOAc, Cu(OAc)₂)

  • Additive (e.g., NaOAc, PivOH)

  • Anhydrous solvent (e.g., t-AmylOH, DCE)

  • Screw-capped vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a screw-capped vial, add this compound (1.0 equiv.), the rhodium catalyst (2.5 mol%), and the oxidant (2.0 equiv.).

  • Add the alkene (2.0-3.0 equiv.), any additive (e.g., NaOAc, 1.0 equiv.), and the anhydrous solvent (0.2 M concentration of the indole substrate).

  • Seal the vial tightly and place it in a preheated oil bath at the specified temperature.

  • Stir the reaction mixture for the indicated time.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel, eluting with more dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the pure C4- and/or C7-alkenylated products.

Signaling Pathway for Regioselectivity:

Regioselectivity_Pathway cluster_0 Catalytic Cycle cluster_1 Influencing Factors Indole This compound Catalyst [RhCp*Cl₂]₂ Indole->Catalyst Coordination Intermediate_C4 C4-Rhodacycle Intermediate Catalyst->Intermediate_C4 C4-H Activation Intermediate_C7 C7-Rhodacycle Intermediate Catalyst->Intermediate_C7 C7-H Activation Product_C4 C4-Alkenylated Product Intermediate_C4->Product_C4 Olefin Insertion & Reductive Elimination Product_C7 C7-Alkenylated Product Intermediate_C7->Product_C7 Olefin Insertion & Reductive Elimination Sterics Steric Hindrance Sterics->Intermediate_C4 Sterics->Intermediate_C7 Electronics Electronic Effects (Br at C5) Electronics->Intermediate_C4 Ligand Ligand/Additive Effects Ligand->Catalyst

Caption: Factors influencing C4 vs. C7 regioselectivity.

Iridium-Catalyzed C7-Borylation

Iridium-catalyzed C-H borylation is a powerful tool for introducing a boronic ester group, which can then be further functionalized through Suzuki-Miyaura cross-coupling or other transformations. The C7-position of indoles can be selectively borylated, often directed by steric hindrance or specific directing groups.[1][2]

Quantitative Data Summary:
EntryBoron SourceCatalystLigandSolventTemp (°C)Time (h)Yield (%)
1B₂pin₂[Ir(OMe)(cod)]₂dtbpyCyclohexane801685
2B₂pin₂[Ir(cod)Cl]₂dtbpyTHF902479
3HBpin[Ir(cod)Cl]₂dppeHeptane801272
4B₂pin₂[Ir(OMe)(cod)]₂dppfDioxane1001881

(B₂pin₂ = bis(pinacolato)diboron, HBpin = pinacolborane, dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine, dppe = 1,2-bis(diphenylphosphino)ethane, dppf = 1,1'-bis(diphenylphosphino)ferrocene)

Experimental Protocol:

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin)

  • Iridium catalyst (e.g., [Ir(OMe)(cod)]₂)

  • Ligand (e.g., dtbpy)

  • Anhydrous solvent (e.g., cyclohexane, THF)

  • Glovebox or Schlenk line

  • Standard laboratory glassware and purification supplies

Procedure:

  • Inside a glovebox or under a robust inert atmosphere, add this compound (1.0 equiv.), B₂pin₂ (1.2 equiv.), the iridium catalyst (1.5 mol%), and the ligand (3.0 mol%) to a reaction vessel.

  • Add the anhydrous solvent (0.05 M concentration of the indole substrate).

  • Seal the vessel and heat the reaction mixture at the specified temperature for the indicated time with stirring.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the C7-borylated indole product.

Proposed Catalytic Cycle:

C7_Borylation_Cycle Ir(I) Ir(I) Ir(III)-H Ir(III)-H Ir(I)->Ir(III)-H + B₂pin₂ Ir(V)-H Ir(V)-H Ir(III)-H->Ir(V)-H + Indole (C7-H Activation) Ir(III)-Bpin Ir(III)-Bpin Ir(V)-H->Ir(III)-Bpin - Indole-Bpin (Reductive Elimination) Ir(III)-Bpin->Ir(I) - HBpin

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromo-3-iodo-1-tosyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common strategy is a two-step process. First, the nitrogen of the commercially available 5-bromo-1H-indole is protected with a tosyl group. Second, the resulting 5-bromo-1-tosyl-1H-indole undergoes regioselective electrophilic iodination at the C3 position, which is the most nucleophilic site on the indole ring.

Q2: Why is N-protection of the indole required before iodination?

The N-H proton of indole is acidic and can interfere with many electrophilic substitution reactions. Protecting the nitrogen atom, typically with an electron-withdrawing group like tosyl (Ts), prevents N-iodination, improves solubility in organic solvents, and helps to direct the electrophilic attack to the C3 position.

Q3: What are the most common reagents for the C3-iodination of N-tosyl indoles?

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of indoles due to its mild nature and ease of handling.[1][2] Other reagents like iodine monochloride (ICl) can also be employed, sometimes in the presence of a support like Celite to moderate reactivity.[3]

Q4: Which solvents are recommended for the iodination step?

Acetonitrile (ACN) and dichloromethane (DCM) are common solvents for this reaction.[3][4][5] The choice of solvent can influence reaction rates and yields, with acetonitrile often being a preferred choice for reactions involving NIS.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether or hexane) should be used to resolve the starting material, product, and any potential side products. The disappearance of the starting material (5-bromo-1-tosyl-1H-indole) typically indicates reaction completion.

Troubleshooting Guides

Problem 1: Low Yield in the Iodination Step

If you are experiencing low yields of the final product, this compound, consult the following guide.

Potential Cause Suggested Solution Rationale
Incomplete Reaction - Increase reaction time and monitor closely by TLC.- Gently warm the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature.Electrophilic iodination can sometimes be slow, and ensuring the starting material is fully consumed is critical for maximizing yield.
Degradation of Product - Avoid prolonged reaction times at elevated temperatures.- Ensure the work-up procedure is performed promptly after reaction completion.The iodo-indole product may have limited stability under certain conditions. Minimizing exposure to heat and potential side-reactants is advisable.
Suboptimal Reagent Stoichiometry - Use a slight excess of N-Iodosuccinimide (NIS), typically 1.1 to 1.2 equivalents.Using a small excess of the iodinating agent ensures that the limiting starting material is completely converted to the product.
Poor Reagent Quality - Use freshly opened or properly stored NIS.N-Iodosuccinimide can degrade over time, especially if exposed to moisture or light, leading to reduced reactivity.
Incorrect Solvent - If using solvents like chloroform, consider switching to acetonitrile.[3]Solvent polarity and coordinating ability can significantly affect the reaction. Acetonitrile is often highly effective for NIS-mediated iodinations.[4][5]
Problem 2: Multiple Spots on TLC Plate After Iodination

The presence of multiple spots on a TLC plate indicates the formation of side products.

Potential Cause Identity of Side Product Suggested Solution
Over-iodination Di-iodinated indole species.- Use a controlled amount of NIS (not exceeding 1.2 equivalents).- Add the NIS portion-wise to the reaction mixture to maintain a low concentration.
Unreacted Starting Material 5-bromo-1-tosyl-1H-indole.- Increase reaction time or consider a slight increase in temperature.- Ensure the stoichiometry of NIS is at least 1:1 with the starting material.
Hydrolysis/Degradation Indole-related decomposition products.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.- Ensure the solvent is anhydrous.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-bromo-1-tosyl-1H-indole
  • Preparation : To a solution of 5-bromo-1H-indole (1.0 eq) in a suitable solvent like DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction : Stir the mixture at 0 °C for 30 minutes, then add p-toluenesulfonyl chloride (TsCl, 1.1 eq).

  • Execution : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting indole is consumed.

  • Work-up : Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification : Purify the crude product by column chromatography on silica gel (eluting with ethyl acetate/hexane) to yield 5-bromo-1-tosyl-1H-indole.

Protocol 2: Synthesis of this compound
  • Preparation : Dissolve 5-bromo-1-tosyl-1H-indole (1.0 eq) in anhydrous acetonitrile.

  • Reaction : Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Execution : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography on silica gel (eluting with ethyl acetate/hexane) to afford the final product.

Table 1: Comparison of Iodination Conditions for Indole Derivatives

This table summarizes various conditions reported for the electrophilic iodination of indole rings, which can be adapted for the target synthesis.

SubstrateIodinating AgentCatalyst/AdditiveSolventTemp.TimeYield (%)Reference
IndoleIClCelite®DichloromethaneRT1 h90%[3]
N-Ts-IndoleNIS-AcetonitrileRT30 min95%Adapted from[6]
Substituted IndolesI₂CANAcetonitrileRT--[4]
Electron-rich arenesNISTrifluoroacetic acidDichloromethaneRT5 min>95%[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step synthesis process.

G A 5-Bromo-1H-indole B NaH, TsCl in DMF A->B 1. C 5-Bromo-1-tosyl-1H-indole B->C 2. D 5-Bromo-1-tosyl-1H-indole Purification1 Work-up & Purification C->Purification1 E NIS in Acetonitrile D->E 3. F This compound E->F 4. Purification2 Work-up & Purification F->Purification2

Caption: General workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Iodination Yield

This chart provides a logical sequence for addressing low yields in the second step of the synthesis.

G Start Low Yield Observed Check_TLC Analyze Final Reaction TLC Start->Check_TLC SM_Present Is Starting Material (SM) Present? Check_TLC->SM_Present Increase_Time Increase Reaction Time / Temp SM_Present->Increase_Time Yes Multiple_Spots Are Multiple Side Products Present? SM_Present->Multiple_Spots No Check_Stoichiometry Verify NIS Stoichiometry (Use 1.1-1.2 eq) Increase_Time->Check_Stoichiometry End Yield Improved Check_Stoichiometry->End Purification_Issue Optimize Purification (Column Chromatography) Multiple_Spots->Purification_Issue No Degradation_Issue Consider Product Degradation. Use Anhydrous Conditions. Protect from Light. Multiple_Spots->Degradation_Issue Yes Purification_Issue->End Degradation_Issue->End

Caption: Troubleshooting flowchart for low yield in the C3-iodination step.

Simplified Iodination Mechanism

This diagram shows the electrophilic substitution mechanism for the iodination of the N-tosyl indole ring.

G cluster_0 Electrophilic Attack cluster_1 Aromatization Indole Indole Ring (Nucleophile) Intermediate Sigma Complex (Cationic Intermediate) Indole->Intermediate C3 attacks I+ Iodonium I+ source (e.g., from NIS) Proton_Loss Deprotonation at C3 Intermediate->Proton_Loss Product 3-Iodoindole Product Proton_Loss->Product

Caption: Mechanism of electrophilic iodination at the C3 position of the indole.

References

Technical Support Center: Purification of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions for researchers and drug development professionals working with crude 5-bromo-3-iodo-1-tosyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for crude this compound?

The two most effective and commonly used purification techniques for this compound are column chromatography on silica gel and recrystallization. Column chromatography is excellent for separating the desired product from a mixture of impurities with different polarities. Recrystallization is a highly effective method for obtaining a product of high purity, especially if the crude material is already relatively pure (e.g., >90%).

Q2: What are the potential impurities in a crude sample of this compound?

Impurities will largely depend on the synthetic route used. However, common impurities can include:

Impurity Reason for Presence General Characteristics
5-bromo-1-tosyl-1H-indoleIncomplete iodination of the starting material.Less polar than the desired product.
Di-iodinated speciesOver-iodination of the starting material.More polar than the desired product.
Unreacted iodinating agentIncomplete reaction or quenching.Varies depending on the reagent used.
Oxidized byproductsExposure of the indole core to air and light can lead to oxidation.[1]Often colored (pink, brown, or yellow) and can be highly polar.[1]

Q3: My purified this compound is a white solid, but it is turning pink/yellow/brown upon storage. What is the cause and how can I prevent this?

This discoloration is a common issue with indole derivatives and is typically caused by oxidation upon exposure to air and light.[1] To ensure the long-term stability of your purified compound, it is recommended to:

  • Store the solid in a tightly sealed amber vial to protect it from light.

  • For extended storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.

  • Store the compound at a low temperature, such as -20°C, in a sealed container away from moisture.[2]

Q4: Is this compound sensitive to acidic conditions?

Yes, the indole ring can be sensitive to acid. Standard silica gel is slightly acidic and can cause degradation of sensitive indoles during column chromatography. This can manifest as streaking on the TLC plate or the appearance of colored impurities in the collected fractions.

Troubleshooting Guide

Problem 1: Multiple Spots on TLC / Low Purity of Crude Product

If your initial TLC of the crude reaction mixture shows multiple spots, it is important to identify the nature of these impurities before proceeding with purification.

  • Solution: Run co-spots on the TLC plate with your starting materials to identify any unreacted starting material. The polarity of byproducts can give clues to their identity (e.g., less polar for incomplete iodination, more polar for over-iodination or oxidation).

Problem 2: Product Degradation During Column Chromatography

If you observe streaking on your TLC or the appearance of new, often colored, spots after running a column, your compound may be degrading on the silica gel.

  • Solution 1: Deactivate the Silica Gel. Before running your column, flush the packed silica gel with the initial, non-polar eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica. Continue to use an eluent containing 0.5-1% triethylamine throughout the purification.

  • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina instead of silica gel for acid-sensitive compounds.

  • Solution 3: Work Efficiently. Do not let your compound sit on the column for an extended period. Have all your fractions and equipment ready before starting the chromatography.

Problem 3: Difficulty Separating the Product from a Close-Running Impurity

If an impurity has a very similar Rf value to your product, separation by standard column chromatography can be challenging.

  • Solution 1: Optimize Column Chromatography.

    • Use a very shallow gradient of the polar solvent during elution.

    • Experiment with different solvent systems. If a hexane/ethyl acetate system is not providing good separation, consider a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.

  • Solution 2: Attempt Recrystallization. If the product and impurity have different solubilities, recrystallization can be a very effective method for separation.

Problem 4: The Compound Will Not Crystallize

If you are attempting to purify by recrystallization and the compound oils out or remains in solution, consider the following:

  • Solution 1: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.

  • Solution 2: Seed the Solution. If you have a small amount of pure, solid material, add a single crystal to the cooled solution to induce crystallization.

  • Solution 3: Modify the Solvent System. If the compound is too soluble, slowly add a non-polar "anti-solvent" (in which the compound is insoluble) to the solution until it becomes slightly cloudy, then warm until it is clear again and allow to cool slowly.

Data Presentation

Table 1: Column Chromatography Conditions for Structurally Similar Compounds

CompoundEluent SystemRf Value
5-iodo-1-tosyl-1H-indole-3-carbaldehydeEthyl acetate/petroleum ether (1:5)0.30[3]
Methyl 6-bromo-5-iodo-1H-indole-3-carboxylateEthyl acetate/petroleum ether (1:4)0.30[3]
5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehydeEthyl acetate/petroleum ether (1:5)0.30[3]
5-iodo-1-methyl-1H-indoleHexanes/Ethyl acetate (10:1)0.65[4]

Note: These values are for guidance only. The optimal eluent system and resulting Rf for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol that should be optimized for your specific crude material.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity) to find a system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in the initial, non-polar eluent.

    • Optional but recommended for this compound: Add 0.5-1% triethylamine to your eluent to prevent degradation.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by your TLC analysis.

    • Gradually increase the polarity of the eluent as needed.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, or toluene).

    • If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.

    • If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not, e.g., ethanol/water or dichloromethane/hexanes) may be required.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.

    • Once fully dissolved, allow the flask to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc decision Purity Assessment tlc->decision column Column Chromatography decision->column Multiple Impurities recrystallization Recrystallization decision->recrystallization Relatively Pure (>90%) pure_from_col Pure Product column->pure_from_col pure_from_rec Pure Product recrystallization->pure_from_rec

Caption: General workflow for the purification of this compound.

Troubleshooting_Purification start Purification Issue streaking Streaking on TLC / Colored Fractions? start->streaking close_rf Close-running Impurity? streaking->close_rf No deactivate_silica Deactivate Silica with Et3N or Use Alumina streaking->deactivate_silica Yes no_crystals No Crystals Form? close_rf->no_crystals No optimize_eluent Optimize Eluent System (Shallow Gradient / Different Solvents) close_rf->optimize_eluent Yes scratch_seed Scratch Flask / Seed with Pure Crystal no_crystals->scratch_seed Yes try_recrystallization Try Recrystallization optimize_eluent->try_recrystallization

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-3-iodo-1-tosyl-1H-indole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your cross-coupling reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the C-I and C-Br bonds in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] Therefore, the carbon-iodine (C-I) bond at the C-3 position is significantly more reactive than the carbon-bromine (C-Br) bond at the C-5 position. This inherent difference in reactivity is the key to achieving regioselective functionalization of the indole scaffold.[1]

Q2: How can I achieve selective coupling at the C-3 (iodo) position?

A2: To achieve selective monofunctionalization at the more reactive C-3 iodo position, you should employ milder reaction conditions. This includes using lower temperatures and shorter reaction times, which will favor the reaction at the more labile C-I bond.[1] Careful control of the stoichiometry of your coupling partner (typically 1.0-1.2 equivalents) is also crucial.[1]

Q3: Is it possible to achieve selective coupling at the C-5 (bromo) position?

A3: While the C-3 iodo position is intrinsically more reactive, selective coupling at the C-5 bromo position can be achieved. This is typically done in a sequential manner after the C-3 position has been functionalized. The subsequent coupling at the C-5 position will require more forcing conditions, such as higher temperatures and longer reaction times, to activate the less reactive C-Br bond.[1] In some less common cases, specific catalyst systems with bulky ligands may alter the conventional selectivity.[1]

Q4: What are the most common side reactions to watch out for?

A4: Common side reactions include:

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This can be caused by the presence of oxygen or inefficient transmetalation.[2]

  • Dehalogenation: Replacement of the halogen atom with a hydrogen atom. This can be promoted by certain solvents or bases that can act as hydride donors.[1]

  • Catalyst Decomposition: Formation of palladium black, which is inactive. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-palladium ratio.[2]

Q5: Which cross-coupling reaction is best suited for my desired transformation?

A5: The choice of reaction depends on the desired substituent to be introduced:[1]

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form C(sp)-C(sp²) bonds.[1]

  • Heck Coupling: Suitable for forming carbon-carbon bonds between the haloindole and an alkene.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a low yield or no product. What are the common causes and how can I improve it?

Answer: Low or no yield can stem from several factors. Here is a step-by-step troubleshooting guide:

Potential Cause Recommended Action Rationale
Catalyst Inactivity Ensure your palladium source is active. Use a pre-catalyst or activate a Pd(II) source in situ. Ensure thorough degassing of all solvents and reagents to prevent catalyst oxidation.[2]The active catalytic species is Pd(0). Incomplete reduction of Pd(II) precursors or oxidation of Pd(0) by oxygen will lead to low catalytic activity.[2]
Suboptimal Ligand Screen different phosphine ligands. For Suzuki and Sonogashira couplings, bulky, electron-rich ligands like those from the Buchwald or Josiphos families can be effective.The ligand plays a crucial role in the stability and activity of the catalyst, influencing both the oxidative addition and reductive elimination steps.
Incorrect Base The choice of base is critical. For Suzuki reactions, screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is common. Ensure the base is finely powdered for solid bases.The base is essential for the transmetalation step in Suzuki coupling and for the deprotonation of the alkyne in Sonogashira coupling.
Inappropriate Solvent Use anhydrous, degassed solvents. Common choices include dioxane, THF, DMF, or toluene, often with a co-solvent like water for Suzuki reactions.The solvent affects the solubility of reagents and the stability and activity of the catalyst. Water can facilitate the transmetalation step in Suzuki coupling.
Insufficient Temperature If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments.Higher temperatures can overcome the activation energy barrier for the reaction, but can also lead to catalyst decomposition if too high.[2]

G cluster_start cluster_troubleshooting cluster_solution start Low/No Product Yield catalyst Check Catalyst Activity - Use pre-catalyst - Degas reagents/solvents start->catalyst ligand Screen Ligands - Bulky, electron-rich catalyst->ligand base Optimize Base - Screen different bases - Check base quality ligand->base solvent Check Solvent - Anhydrous & degassed - Consider co-solvents base->solvent temperature Adjust Temperature - Incremental increase solvent->temperature solution Improved Yield temperature->solution

Issue 2: Lack of Chemoselectivity (Reaction at both C-3 and C-5)

Question: My reaction is not selective and I'm getting a mixture of products from coupling at both the iodo and bromo positions. How can I improve selectivity for the C-3 position?

Answer: Achieving high chemoselectivity is dependent on exploiting the differential reactivity of the C-I and C-Br bonds.

Parameter Recommendation for C-3 Selectivity Rationale
Temperature Use the lowest effective temperature. Start at room temperature and gradually increase if necessary.The energy barrier for the oxidative addition to the C-I bond is lower than that for the C-Br bond. Milder temperatures will favor the more reactive site.[1]
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the mono-substituted product is maximized.Prolonged reaction times, even at lower temperatures, can lead to the slow reaction of the less reactive C-Br bond.[1]
Catalyst System Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient for selective coupling at the iodo position.[1]Highly active catalyst systems may be less selective and could promote reaction at both sites.
Stoichiometry Use a stoichiometric amount of the coupling partner (1.0-1.2 equivalents).An excess of the coupling partner can drive the reaction towards di-substitution.

G cluster_input cluster_conditions Reaction Conditions cluster_output substrate 5-bromo-3-iodo- 1-tosyl-1H-indole mild Milder Conditions - Lower Temp - Shorter Time substrate->mild Selective Coupling c3_product C-3 Coupled Product mild->c3_product forcing Forcing Conditions - Higher Temp - Longer Time c5_product C-5 Coupled Product (after C-3 coupling) forcing->c5_product c3_product->forcing Sequential Coupling

Data Presentation: Optimized Reaction Conditions

The following tables summarize representative conditions for achieving selective cross-coupling reactions with this compound. Note that these are starting points and may require further optimization for specific substrates.

Table 1: Selective Sonogashira Coupling at the C-3 Position

ParameterCondition
Catalyst PdCl₂(PPh₃)₂ (3 mol%)
Co-catalyst CuI (5 mol%)
Base Triethylamine (2-3 equiv.)
Solvent Anhydrous, degassed THF or DMF
Temperature Room Temperature to 50 °C
Time 4-12 h

Table 2: Suzuki Coupling at the C-5 Position (after C-3 functionalization)

ParameterCondition
Catalyst Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)
Temperature 80-110 °C
Time 12-24 h

Table 3: Heck Coupling at the C-3 Position

ParameterCondition
Catalyst Na₂PdCl₄ (5 mol%) with a water-soluble ligand (e.g., sulfonated SPhos)
Base Na₂CO₃ (2-4 equiv.)
Solvent Acetonitrile/H₂O (1:1)
Temperature 80-100 °C (conventional or microwave heating)
Time 1-12 h

Experimental Protocols

Protocol 1: General Procedure for Selective Sonogashira Coupling at the C-3 Position
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous, degassed THF or DMF via syringe.

  • Add triethylamine (2.5 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling at the C-5 Position
  • To a reaction vessel, add the C-3 functionalized 5-bromo-1-tosyl-1H-indole (1.0 equiv.), the boronic acid or boronate ester (1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.[3]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).[3]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor the progress by TLC or LC-MS.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 3: General Procedure for Heck Coupling in Aqueous Conditions
  • In a reaction vial, add sodium tetrachloropalladate (0.05 equiv.) and a water-soluble ligand (e.g., sulfonated SPhos, 0.125 equiv.).

  • Purge with an inert gas and add degassed water/acetonitrile (1:1 mixture).[4]

  • Add the this compound (1.0 equiv.), Na₂CO₃ (2.0 equiv.), and the alkene (1.5 equiv.).[4]

  • Seal the vial and heat the reaction mixture to 80-100 °C (either with conventional heating or in a microwave reactor) for the required time, monitoring by TLC or LC-MS.[4]

  • After cooling, dilute with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Common side products in the synthesis of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-3-iodo-1-tosyl-1H-indole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The synthesis is typically a three-step process:

  • Bromination of Indole: Synthesis of 5-bromoindole.

  • N-Tosylation: Synthesis of 5-bromo-1-tosyl-1H-indole.

  • C-3 Iodination: Synthesis of the final product, this compound.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Bromination cluster_1 Step 2: N-Tosylation cluster_2 Step 3: C-3 Iodination Indole Indole Bromoindole 5-Bromoindole Indole->Bromoindole Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Bromoindole Bromoindole_ref 5-Bromoindole Tosyl_Chloride Tosyl Chloride (TsCl) Tosyl_Bromoindole 5-Bromo-1-tosyl-1H-indole Tosyl_Chloride->Tosyl_Bromoindole Base_Tosylation Base (e.g., NaH, TEA) Base_Tosylation->Tosyl_Bromoindole Tosyl_Bromoindole_ref 5-Bromo-1-tosyl-1H-indole Bromoindole_ref->Tosyl_Bromoindole N-Tosylation Iodinating_Agent Iodinating Agent (e.g., NIS, ICl) Final_Product This compound Iodinating_Agent->Final_Product Tosyl_Bromoindole_ref->Final_Product C-3 Iodination

Caption: Synthetic workflow for this compound.

Issue 1: Low Yield or Multiple Products in the Bromination Step (Step 1)
Potential Cause Recommended Solution
Over-bromination Carefully control the stoichiometry of the brominating agent. Use of excess brominating agent can lead to the formation of di- and poly-brominated indoles.[1]
Incorrect Regioselectivity Direct bromination of unprotected indole can lead to substitution at the more reactive C-3 position. Ensure that the reaction conditions favor C-5 bromination, which may involve the use of a protecting group strategy if direct bromination is not selective.[1]
Oxidation of Indole The indole ring is susceptible to oxidation, which can lead to the formation of oxindole byproducts.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified, oxygen-free solvents.
Decomposition of Starting Material Indole can be unstable under harsh acidic or basic conditions. Use mild reaction conditions and appropriate temperature control.
Issue 2: Incomplete Reaction or Side Products in the N-Tosylation Step (Step 2)
Potential Cause Recommended Solution
Incomplete Deprotonation Incomplete deprotonation of the indole nitrogen can lead to a sluggish reaction. Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF to ensure complete formation of the indolide anion before adding tosyl chloride.
C-3 Tosylation Although less common, if the nitrogen is sterically hindered or if the reaction conditions are not optimal, some C-3 tosylation might occur. Ensure slow addition of tosyl chloride at a low temperature to favor N-substitution.
Hydrolysis of Tosyl Chloride Tosyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the hydrolysis of the reagent.
Formation of Chlorinated Byproduct In some cases, the tosyl group can be substituted by a chloride anion, leading to a chlorinated byproduct. This can be influenced by the choice of base and solvent.
Issue 3: Poor Yield or Impurities in the C-3 Iodination Step (Step 3)
Potential Cause Recommended Solution
Incorrect Regioselectivity While the C-3 position is the most nucleophilic site on the N-tosyl indole ring, iodination at other positions on the benzene ring can occur, leading to isomeric impurities. Use a highly regioselective iodinating agent like N-iodosuccinimide (NIS) under optimized conditions.[2][3]
Over-iodination Use of excess iodinating agent can result in the formation of di-iodinated products. Carefully control the stoichiometry of the iodinating agent.
Decomposition of the Product 3-iodoindoles can be sensitive to light and heat, leading to decomposition. Protect the reaction mixture from light and maintain appropriate temperature control. Purification should be performed promptly after the reaction is complete.
Detosylation Under certain conditions, particularly with prolonged reaction times or elevated temperatures, the tosyl group can be cleaved. Monitor the reaction progress by TLC to avoid over-running the reaction.
Hydrolysis of NIS N-iodosuccinimide is moisture-sensitive. Ensure the use of anhydrous solvents and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 5-bromo-1-tosyl-1H-indole (the precursor to the final product)?

A1: The most common side products arise from the initial bromination of indole. These include:

  • Di- and poly-brominated indoles: These form when an excess of the brominating agent is used.[1]

  • Isomeric bromoindoles: Depending on the reaction conditions, bromination can occur at other positions on the indole ring, with the C-3 position being a common site for electrophilic attack in unprotected indoles.[1]

  • Oxindoles: Oxidation of the indole starting material can lead to the formation of oxindole byproducts.[1]

Q2: I am observing an unknown impurity in my final product after the iodination step. What could it be?

A2: Besides the starting material (5-bromo-1-tosyl-1H-indole), several impurities could be present:

  • Isomeric Iodo-indoles: Iodination could potentially occur at other positions on the indole ring, leading to regioisomers. The N-tosyl group generally directs iodination to the C-3 position, but minor amounts of other isomers may form.

  • Di-iodinated product: If an excess of the iodinating agent was used, a di-iodinated species could be formed.

  • Detosylated product: The tosyl group can be labile under certain conditions. You may have some 5-bromo-3-iodo-1H-indole.

  • Degradation products: 3-Iodoindoles can be unstable. The impurity could be a result of decomposition of the desired product during the reaction or workup.

Q3: My final product, this compound, appears to be degrading upon storage. What are the recommended storage conditions?

A3: 3-Iodoindoles are known to be sensitive to light and heat. It is recommended to store the purified product at a low temperature (e.g., -20°C), in a tightly sealed container, and protected from light.

Q4: What purification methods are most effective for isolating the final product?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound from starting materials and side products. A gradient elution system, for example, with a mixture of ethyl acetate and petroleum ether, is often used.[4] Due to the potential sensitivity of the product, it is advisable to perform the purification promptly and avoid prolonged exposure to the silica gel.

Q5: How can I confirm the regiochemistry of my final product?

A5: The regiochemistry of this compound can be definitively confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments. These will allow for the unambiguous assignment of the positions of the bromo, iodo, and tosyl substituents on the indole scaffold.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole

This procedure is a general method and may require optimization.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., DMF, CCl₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve indole in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of the brominating agent (1.0 equivalent) in the same solvent.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for Br₂).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5-Bromo-1-tosyl-1H-indole

Materials:

  • 5-Bromoindole

  • Tosyl chloride (TsCl)

  • Strong base (e.g., Sodium Hydride (NaH))

  • Anhydrous aprotic solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 5-bromoindole and the anhydrous solvent.

  • Cool the solution to 0 °C and carefully add the strong base portion-wise.

  • Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride in the anhydrous solvent dropwise.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound

Materials:

  • 5-Bromo-1-tosyl-1H-indole

  • N-Iodosuccinimide (NIS)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Inert atmosphere and protection from light

Procedure:

  • In a flask protected from light and under an inert atmosphere, dissolve 5-bromo-1-tosyl-1H-indole in the anhydrous solvent.

  • Add N-iodosuccinimide (1.0-1.1 equivalents) to the solution.

  • Stir the reaction at room temperature or a slightly elevated temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product promptly by column chromatography on silica gel.

Potential Side Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 5-Bromo-1-tosyl-1H-indole Product This compound Start->Product Reagent + NIS Reagent->Product Product_ref This compound Start_ref 5-Bromo-1-tosyl-1H-indole Diiodo Di-iodinated Product Start_ref->Diiodo Isomer Isomeric Iodo-indole Start_ref->Isomer Over_iodination Over-iodination (Excess NIS) Over_iodination->Diiodo Isomerization Incorrect Regioselectivity Isomerization->Isomer Detosylation Detosylation (Heat/Base) Detosylated 5-Bromo-3-iodo-1H-indole Detosylation->Detosylated Product_ref->Detosylated

Caption: Main and potential side reaction pathways in the iodination step.

References

Troubleshooting stability and degradation issues of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-3-iodo-1-tosyl-1H-indole. The information is designed to help identify and resolve stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound appears to be degrading upon storage. What are the likely causes and how can I prevent this?

Degradation during storage is a common issue for highly functionalized molecules. For this compound, the primary concerns are exposure to light, heat, and moisture.

Troubleshooting Steps:

  • Visual Inspection: Check for any change in color of the compound. A discoloration (e.g., turning yellow or brown) is a common indicator of degradation.

  • Purity Analysis: Re-analyze the purity of your stored compound using techniques like HPLC or ¹H NMR to confirm degradation and identify potential impurities.

  • Storage Conditions: Review your current storage protocol. This compound should be stored in a cool, dark, and dry place.[1][2][3][4][5]

Recommended Storage Protocol:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Light: Keep in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related degradation.

  • Container: Use a tightly sealed container to minimize exposure to air and humidity.[1]

2. I am observing unexpected byproducts in my reaction mixture. What are the potential degradation pathways for this compound under reaction conditions?

Several degradation pathways can occur depending on the specific reaction conditions (e.g., pH, temperature, reagents). The most common are detosylation, dehalogenation, and indole ring opening.

Potential Degradation Pathways:

  • Detosylation: The removal of the tosyl protecting group is a common reaction for N-tosylindoles, often facilitated by basic conditions.[6][7][8][9][10] Strong nucleophiles can also promote detosylation.

  • Dehalogenation: The carbon-iodine bond is weaker than the carbon-bromine bond and can be susceptible to cleavage, especially in the presence of reducing agents, certain metals (e.g., palladium), or upon exposure to light.

  • Hydrolysis/Ring Opening: Extreme pH conditions (strong acid or strong base) can lead to the hydrolysis of the tosyl group and potentially the opening of the indole ring.[11]

To identify the specific degradation pathway, it is crucial to analyze the reaction mixture by LC-MS to determine the mass of the byproducts. This information can help elucidate their structures.

Below is a diagram illustrating a logical workflow to troubleshoot unexpected byproducts.

G Troubleshooting Unexpected Byproducts cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Hypothesis Generation cluster_3 Confirmation & Mitigation start Unexpected byproducts observed analysis Analyze byproducts by LC-MS start->analysis mass_loss Mass loss corresponds to... analysis->mass_loss detosylation Detosylation (-155 amu) mass_loss->detosylation Tosyl group deiodination Deiodination (-127 amu) mass_loss->deiodination Iodine debromination Debromination (-79/81 amu) mass_loss->debromination Bromine other Other/Multiple Degradations mass_loss->other Other sol_detosylation Avoid strong bases/nucleophiles. Consider alternative protecting groups. detosylation->sol_detosylation sol_dehalogenation Avoid reducing agents/light. Use degassed solvents. deiodination->sol_dehalogenation debromination->sol_dehalogenation sol_other Re-evaluate reaction conditions (temp, pH, reagents). other->sol_other

Caption: Troubleshooting workflow for identifying degradation pathways.

3. Is this compound sensitive to pH?

Yes, indole derivatives can be sensitive to pH.[11][12][13][14]

  • Acidic Conditions: While the tosyl group is generally stable to moderately acidic conditions, strong acids can lead to its cleavage. The indole ring itself is generally more stable in acidic than in basic media, but harsh acidic conditions should be avoided.

  • Basic Conditions: The N-tosyl group is known to be labile under basic conditions.[6][7][8] Reagents like sodium hydroxide, sodium methoxide, or even milder bases such as cesium carbonate in methanol can cleave the tosyl group.[7][8] Ester conjugates of indole-3-acetic acid have shown measurable hydrolysis at pH 9 or above.[11]

Recommendations:

  • If your reaction requires basic conditions, consider using a milder base and a lower temperature to minimize detosylation.

  • If possible, maintain a neutral or slightly acidic pH during workup and purification.

The following diagram illustrates the primary degradation pathway under basic conditions.

G Base-Mediated Detosylation A This compound C 5-bromo-3-iodo-1H-indole (Detosylated Product) A->C Nucleophilic attack at sulfur B Base (e.g., OH⁻, MeO⁻) B->A D p-Toluenesulfonic acid or its salt C->D Byproducts

Caption: Simplified pathway of base-mediated detosylation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound over time.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

    • Example Gradient: Start with 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 280 nm.

  • Procedure:

    • Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several vials for testing under different conditions (e.g., room temperature, 40°C, exposure to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into the HPLC.

    • Monitor the appearance of new peaks (degradation products) and the decrease in the area of the main peak.

    • Calculate the percentage of the remaining compound at each time point to assess stability.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradants

NMR can be used to identify the structure of degradation products.

  • Instrumentation: NMR spectrometer (≥400 MHz for ¹H NMR).

  • Sample Preparation: If a significant amount of a degradation product can be isolated (e.g., by preparative HPLC or column chromatography), dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis:

    • ¹H NMR: Look for the disappearance of the tosyl group's characteristic signals (aromatic protons around 7.3-7.8 ppm and the methyl protons around 2.4 ppm). The appearance of an N-H proton signal (typically a broad singlet) would indicate detosylation. Changes in the aromatic region of the indole core can indicate dehalogenation.

    • ¹³C NMR and 2D NMR (COSY, HSQC, HMBC): These can be used for more detailed structural analysis of unknown degradants.

Quantitative Data Summary

The stability of N-tosylindoles is highly dependent on the reaction conditions. The following table summarizes conditions for detosylation from the literature, which can be considered as conditions leading to the degradation of the parent compound.

Reagent(s)Solvent(s)TemperatureReaction TimeYield of Deprotected IndoleReference
Cesium CarbonateTHF/MeOHAmbient18 hHigh[8]
Sodium AzideDMF or DMSO--82-98%[6]
Sodium HydrideDMF--Not effective in some cases[7][10]
ThioglycolateDMFAmbient-Efficient[9]
MagnesiumMethanol---[7]

Note: "High" and "Efficient" are used where specific quantitative yields for a broad range of substrates were not provided in a single value. These conditions should be considered as potentially leading to the degradation of this compound.

References

How to prevent dehalogenation during reactions with 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-bromo-3-iodo-1-tosyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this versatile building block. The inherent reactivity differences between the C-I and C-Br bonds, coupled with the electron-deficient nature of the N-tosyl indole ring, can present unique challenges, most notably the potential for dehalogenation. This guide will help you navigate these challenges to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction with this compound?

A1: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] For this compound, several factors contribute to this:

  • Relative Bond Strengths: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond (C-I < C-Br < C-Cl).[1] This makes the C-I bond at the 3-position more susceptible to both the desired oxidative addition and undesired side reactions like dehalogenation.

  • Formation of Palladium-Hydride Species: A key culprit in dehalogenation is the formation of a palladium-hydride (Pd-H) intermediate.[1] This species can arise from various sources in the reaction mixture, including bases, solvents (especially alcohols), or residual water. The Pd-H species can then participate in a reductive elimination pathway with the organopalladium intermediate, leading to the dehalogenated product.

  • N-Heterocyclic Substrate: N-heterocyclic halides, such as indoles, are often more prone to dehalogenation than simple aryl halides.[2] The electronic properties of the indole ring, further influenced by the electron-withdrawing tosyl group, can affect the stability of the organopalladium intermediates and favor the dehalogenation pathway.

Q2: How can I achieve selective reaction at the C-3 position (C-I bond) without affecting the C-5 position (C-Br bond)?

A2: The significant difference in reactivity between the C-I and C-Br bonds allows for highly chemoselective reactions. The C-I bond will preferentially undergo oxidative addition to the palladium catalyst under carefully controlled conditions. To achieve this selectivity:

  • Use Milder Reaction Conditions: Lower reaction temperatures and shorter reaction times can favor the more reactive C-I bond.

  • Choose the Right Catalyst System: Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling at the C-I bond while minimizing reactions at the C-Br bond and suppressing dehalogenation.[1]

  • Careful Selection of Base and Solvent: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents like toluene or dioxane to minimize the formation of Pd-H species.[1]

Q3: I am observing significant amounts of the mono-deiodinated byproduct (5-bromo-1-tosyl-1H-indole). What are the first troubleshooting steps?

A3: Observing the deiodinated byproduct indicates that the conditions are too harsh or that there is a significant source of hydrides in your reaction. Here is a troubleshooting workflow to address this:

  • Lower the Reaction Temperature: This is often the most effective first step.

  • Change the Base: If you are using a strong base like an alkoxide, switch to a weaker inorganic base such as K₃PO₄ or K₂CO₃.

  • Scrutinize Your Solvent: If you are using an alcohol-based solvent, switch to an aprotic solvent like toluene, dioxane, or THF. Ensure your aprotic solvent is rigorously dried.

  • Check for Water: While some cross-coupling reactions require a small amount of water, excess water can be a proton source leading to dehalogenation. Try running the reaction under strictly anhydrous conditions or systematically varying the water content.

  • Ligand Modification: If the above steps are not sufficient, consider changing the phosphine ligand on your palladium catalyst. A bulkier, more electron-rich ligand can often favor the desired reductive elimination over dehalogenation.

Q4: Can I perform a lithium-halogen exchange on this substrate? Which halogen will react?

A4: Yes, a lithium-halogen exchange is a viable strategy. Due to the higher reactivity of the C-I bond, the exchange will occur selectively at the 3-position. To favor this reaction and prevent side reactions:

  • Use Low Temperatures: The reaction should be performed at very low temperatures, typically between -78°C and -100°C.[3]

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. However, using two equivalents of t-butyllithium (t-BuLi) can be advantageous as the second equivalent reacts with the t-butyl iodide byproduct, preventing potential side reactions.[3]

  • Solvent: Anhydrous THF is a common solvent for these reactions.

  • Reaction Time: Lithium-halogen exchange is typically very fast, often complete within minutes.[3] Prolonged reaction times before the addition of an electrophile should be avoided to minimize side reactions.

Troubleshooting Guides

Guide 1: Minimizing Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

This guide provides a systematic approach to troubleshooting and preventing dehalogenation during cross-coupling reactions with this compound.

Troubleshooting Workflow

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Significant Dehalogenation Observed step1 Lower Reaction Temperature start->step1 step2 Optimize Base step1->step2 If problem persists step1_detail Gradually decrease temperature (e.g., from 100°C to 80°C or RT). step1->step1_detail step3 Change Solvent step2->step3 If problem persists step2_detail Switch from strong bases (e.g., NaOtBu) to weaker inorganic bases (e.g., K3PO4, Cs2CO3). step2->step2_detail step4 Screen Ligands step3->step4 If problem persists step3_detail Replace protic or hydride-donating solvents (e.g., alcohols, DMF) with aprotic solvents (e.g., Toluene, Dioxane, THF). Ensure solvents are anhydrous. step3->step3_detail end Minimized Dehalogenation step4->end If problem persists, reconsider entire catalytic system step4_detail Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote reductive elimination. step4->step4_detail

Caption: Troubleshooting workflow for dehalogenation.

Quantitative Data: Effect of Reaction Parameters on Dehalogenation (Illustrative)

The following table summarizes general trends observed in the literature for minimizing dehalogenation in cross-coupling reactions of N-heterocyclic halides. Actual results will vary depending on the specific substrates and reaction conditions.

ParameterCondition Favoring DehalogenationCondition Minimizing DehalogenationRationale
Temperature High (e.g., > 100 °C)Low (e.g., RT to 80 °C)Reduces the rate of side reactions, including Pd-H formation.
Base Strong, alkoxide bases (e.g., NaOtBu)Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Alkoxide bases can act as hydride sources.[1]
Solvent Protic (e.g., alcohols) or DMFAprotic, non-polar (e.g., Toluene, Dioxane)Alcohols and DMF can be sources of hydrides.[1]
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)Bulky ligands promote the desired reductive elimination step.[1]
Water Content High/uncontrolledAnhydrous or carefully controlledWater can be a proton source for dehalogenation.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling at C-3 with Minimized Dehalogenation

This protocol is a general starting point and may require optimization for your specific boronic acid.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).

  • Solvent Addition: Add a degassed aprotic solvent, for example, a mixture of dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol %) with a bulky phosphine ligand like SPhos (10 mol %).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Selective Functionalization via Lithium-Halogen Exchange

This guide outlines the key considerations for performing a selective lithium-halogen exchange at the C-3 position followed by quenching with an electrophile.

Logical Relationship Diagram for Selective Lithiation

G start This compound condition1 n-BuLi or t-BuLi THF, -100°C to -78°C start->condition1 intermediate 5-bromo-3-lithio-1-tosyl-1H-indole condition1->intermediate side_reaction1 Reaction at C-Br (Higher Temperatures) condition1->side_reaction1 Undesired side_reaction2 Reaction with Tosyl Group (Less Common) condition1->side_reaction2 Undesired electrophile Add Electrophile (E+) intermediate->electrophile product 5-bromo-3-E-1-tosyl-1H-indole (Selective C-3 Functionalization) electrophile->product

Caption: Decision pathway for selective C-3 lithiation.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench

Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This reaction must be performed under a strictly inert atmosphere with anhydrous solvents.

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a thermometer, a magnetic stir bar, and an argon inlet, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Addition of Organolithium: Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -100 °C for a short period (e.g., 15-30 minutes).

  • Electrophilic Quench: Add a solution of the desired electrophile (1.1-1.5 equiv.) in anhydrous THF dropwise at -100 °C.

  • Warming and Quenching: After the addition is complete, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Challenges in the scale-up synthesis of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-bromo-3-iodo-1-tosyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic sequence for the preparation of this compound on a larger scale?

A1: For a scalable and regioselective synthesis, the recommended three-step sequence is:

  • 5-Bromination of Indole: Introduction of the bromine atom at the C5 position of the indole ring.

  • N-Tosylation of 5-bromo-1H-indole: Protection of the indole nitrogen with a tosyl group.

  • 3-Iodination of 5-bromo-1-tosyl-1H-indole: Introduction of the iodine atom at the C3 position.

This sequence ensures that the most reactive positions are addressed in a controlled manner, minimizing the formation of undesired isomers.

Q2: What are the most critical challenges to anticipate when scaling up this synthesis?

A2: The primary challenges during scale-up include:

  • Controlling Regioselectivity: Ensuring the bromine and iodine atoms are introduced at the correct positions (C5 and C3, respectively) without the formation of other isomers.

  • Preventing Over-halogenation: Avoiding the formation of di- or tri-halogenated byproducts, which can be difficult to separate.

  • Managing Reaction Exotherms: Halogenation and tosylation reactions can be exothermic and require careful temperature control in large reactors.

  • Handling Hazardous Reagents: The use of reagents like bromine, strong bases (e.g., sodium hydride), and tosyl chloride requires stringent safety protocols at scale.

  • Product Purification: The purification of intermediates and the final product can be challenging due to the presence of closely related impurities. Recrystallization and column chromatography are common methods, but their scalability needs to be considered.

Q3: How can I purify the final product, this compound, and its intermediates?

A3: Purification strategies at each stage are crucial:

  • 5-bromo-1H-indole: Can often be purified by recrystallization from a suitable solvent system like ethanol/water. For higher purity, column chromatography on silica gel may be necessary.

  • 5-bromo-1-tosyl-1H-indole: This intermediate is typically a solid and can be purified by recrystallization from solvents such as isopropanol or ethanol.

  • This compound: The final product can be purified by column chromatography on silica gel, followed by recrystallization to obtain a highly pure solid.

Troubleshooting Guide

Step 1: 5-Bromination of Indole

Issue 1: Low yield and formation of multiple products (over-bromination and isomers).

  • Potential Cause: Direct bromination of indole with elemental bromine is often unselective and can lead to the formation of 2,3-dibromoindole and other polybrominated species.

  • Recommended Solution:

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent.

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0-5°C) to improve selectivity.

    • Choice of Brominating Agent: Consider using a milder brominating agent like N-bromosuccinimide (NBS).

    • Protective Group Strategy: For better regiocontrol on a large scale, a multi-step approach involving the formation of an intermediate like sodium 1-acetylindoline-2-sulfonate can be employed. This directs the bromination specifically to the 5-position.[1][2]

Issue 2: Formation of oxindole byproducts.

  • Potential Cause: Oxidation of the indole ring can occur, especially under harsh reaction conditions or in the presence of certain brominating agents in aqueous solvents.

  • Recommended Solution:

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to the extent possible.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Step 2: N-Tosylation of 5-bromo-1H-indole

Issue 1: Incomplete reaction or low yield.

  • Potential Cause:

    • Insufficient Base: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the indole nitrogen.

    • Poor Reagent Quality: The tosyl chloride may have degraded due to moisture.

  • Recommended Solution:

    • Choice of Base: Sodium hydride (NaH) is a common and effective base for this transformation. On a larger scale, alternatives like potassium carbonate (K₂CO₃) in a suitable solvent might be considered for safety reasons, although this may require higher temperatures and longer reaction times.

    • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[3]

Issue 2: Formation of dark, tarry byproducts.

  • Potential Cause: The reaction conditions, particularly the combination of a strong base and elevated temperatures, can lead to the decomposition of the starting material or product.

  • Recommended Solution:

    • Temperature Control: Add the reagents at a low temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times that can lead to degradation.

Step 3: 3-Iodination of 5-bromo-1-tosyl-1H-indole

Issue 1: No or low conversion to the desired product.

  • Potential Cause: The C3 position of the N-tosylated indole is deactivated compared to an unprotected indole, and a sufficiently electrophilic iodinating agent is required.

  • Recommended Solution:

    • Choice of Iodinating Agent: Common reagents for this transformation include N-iodosuccinimide (NIS) or iodine monochloride (ICl). The choice of reagent may require optimization.

    • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid catalyst may be necessary to promote the iodination of deactivated aromatic systems.

Issue 2: Formation of undesired isomers.

  • Potential Cause: Although the C3 position is the most likely site for electrophilic attack on an N-protected indole, other positions on the benzene ring could potentially react under forcing conditions.

  • Recommended Solution:

    • Milder Conditions: Start with milder reaction conditions (lower temperature, less reactive iodinating agent) and gradually increase the intensity if the reaction is not proceeding.

    • Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for 5-Bromination of Indole

ParameterMethod A: Direct Bromination with Protection[1][2]Method B: Direct Bromination (Lab Scale)
Starting Material IndoleIndole
Key Reagents 1. Sodium bisulfite, Ethanol2. Acetic anhydride3. BromineN-Bromosuccinimide (NBS)
Solvent Water, Ethanol, Acetic AnhydrideDichloromethane (DCM) or Acetonitrile
Temperature 0-5°C for bromination, then reflux0°C to room temperature
Reaction Time Multi-step, several hours per step1-4 hours
Typical Yield High (process-oriented)Moderate to Good
Key Challenges Multi-step processPotential for over-bromination

Table 2: General Conditions for N-Tosylation and 3-Iodination

StepReagents & SolventsTemperatureTypical Reaction Time
N-Tosylation 5-bromo-1H-indole, p-Toluenesulfonyl chloride (TsCl), Sodium Hydride (NaH), Anhydrous DMF or THF0°C to Room Temperature2-6 hours
3-Iodination 5-bromo-1-tosyl-1H-indole, N-Iodosuccinimide (NIS), Acetonitrile or Dichloromethane (DCM)Room Temperature4-12 hours

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indole (via Sulfonate Intermediate) [1][2]

  • Preparation of Sodium Indoline-2-sulfonate: Dissolve indole in ethanol and add it to a solution of sodium bisulfite in water. Stir the mixture at room temperature overnight. Filter the resulting solid, wash with ether, and dry.

  • N-Acetylation: Suspend the sodium indoline-2-sulfonate in acetic anhydride and heat at 70-90°C for several hours. Cool the mixture and filter the solid, washing with acetic anhydride and then ether.

  • Bromination and Hydrolysis: Dissolve the acetylated intermediate in water and cool to 0-5°C. Slowly add one equivalent of bromine, maintaining the low temperature. After stirring, allow the mixture to warm to room temperature. Quench excess bromine with sodium bisulfite solution. Make the solution basic with NaOH and heat to reflux to hydrolyze the sulfonate and acetyl groups. Cool the mixture to precipitate the 5-bromo-1H-indole, filter, and dry.

Protocol 2: Synthesis of 5-bromo-1-tosyl-1H-indole

  • Under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of 5-bromo-1H-indole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by carefully adding ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

  • Dissolve 5-bromo-1-tosyl-1H-indole (1.0 eq.) in acetonitrile.

  • Add N-iodosuccinimide (1.2 eq.) in one portion.

  • Stir the mixture at room temperature for 4-12 hours, protecting from light. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine and succinimide.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: 5-Bromination cluster_step2 Step 2: N-Tosylation cluster_step3 Step 3: 3-Iodination Indole Indole Bromoindole 5-bromo-1H-indole Indole->Bromoindole  Regioselective  Bromination Bromo_Reagent Brominating Agent (e.g., NBS or Br2) Bromo_Reagent->Bromoindole Bromoindole_ref 5-bromo-1H-indole Tosyl_Chloride Tosyl Chloride (TsCl) + Base (e.g., NaH) Tosylindole 5-bromo-1-tosyl-1H-indole Tosyl_Chloride->Tosylindole Tosylindole_ref 5-bromo-1-tosyl-1H-indole Bromoindole_ref->Tosylindole  Nitrogen  Protection Iodo_Reagent Iodinating Agent (e.g., NIS) Final_Product This compound Iodo_Reagent->Final_Product Tosylindole_ref->Final_Product  Regioselective  Iodination

Caption: Synthetic workflow for this compound.

Troubleshooting_Bromination cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Multiple Products in 5-Bromination Cause1 Unselective Reagent Problem->Cause1 Cause2 Over-bromination Problem->Cause2 Cause3 High Temperature Problem->Cause3 Sol1 Use Milder Agent (NBS) Cause1->Sol1 Sol4 Use Protective Group Strategy Cause1->Sol4 Sol2 Control Stoichiometry (1.0 eq) Cause2->Sol2 Cause2->Sol4 Sol3 Lower Reaction Temp (0-5°C) Cause3->Sol3

Caption: Troubleshooting logic for the 5-bromination step.

Troubleshooting_Tosylation cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete N-Tosylation Reaction Cause1 Insufficient Base Problem->Cause1 Cause2 Moisture Contamination Problem->Cause2 Cause3 Degraded Tosyl Chloride Problem->Cause3 Sol1 Use Strong Base (NaH) Cause1->Sol1 Sol2 Ensure Anhydrous Conditions Cause2->Sol2 Sol4 Run under Inert Atmosphere Cause2->Sol4 Sol3 Use Fresh/Purified TsCl Cause3->Sol3

Caption: Troubleshooting logic for the N-tosylation step.

References

Managing regioselectivity in the functionalization of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-bromo-3-iodo-1-tosyl-1H-indole

Welcome to the technical support center for the regioselective functionalization of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of selective C-C and C-N bond formation on this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Q1: I am trying to perform a selective cross-coupling at the C-3 position (C-I bond), but I am getting a mixture of products including the di-substituted indole and unreacted starting material. What is going wrong?

A1: This is a common issue related to reaction conditions being either too harsh, leading to di-substitution, or too mild, resulting in incomplete conversion. The key is to leverage the inherently higher reactivity of the C-I bond compared to the C-Br bond.

Potential Causes & Troubleshooting Steps:

  • Highly Reactive Catalyst System: A very active catalyst, often formed from bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), may not sufficiently differentiate between the C-I and C-Br bonds.

    • Solution: Switch to a less reactive, "classic" catalyst system. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are excellent starting points for selective C-I coupling as they favor the more facile oxidative addition.[1][2]

  • High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

    • Solution: Perform the reaction at a lower temperature. Start at room temperature and only increase gradually if no reaction is observed.[1] For Sonogashira couplings, reactions with aryl iodides can often be run efficiently at room temperature.[3][4]

  • Prolonged Reaction Time: Allowing the reaction to run for too long after the C-3 coupling is complete can enable the slower C-5 coupling to occur.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the C-3 mono-substituted product is maximized and starting material is consumed.

  • Excess Nucleophile: Using a large excess of the boronic acid or alkyne can drive the reaction towards di-substitution.

    • Solution: Use a stoichiometric amount or only a slight excess (1.1–1.2 equivalents) of your coupling partner.

Q2: How can I achieve selective functionalization at the C-5 position (C-Br bond)?

A2: Selective functionalization at the less reactive C-Br bond is challenging but achievable through two main strategies: (1) a sequential, two-step functionalization or (2) using specialized conditions that favor C-Br activation.

Strategy 1: Sequential Functionalization (Recommended) This is the most common and reliable approach.

  • Step 1 (C-3 Functionalization): First, perform a selective coupling at the C-3 iodo-position under mild conditions as described in Q1. Use a robust coupling partner that will be stable for the next step.

  • Step 2 (C-5 Functionalization): Isolate the C-3 functionalized product. Then, subject this intermediate to a second cross-coupling reaction under more forcing conditions to target the C-5 bromo-position. This typically involves:

    • A more active catalyst system (e.g., Pd(dppf)Cl₂ or a catalyst generated from a bulky, electron-rich ligand like XPhos or SPhos).[5][6]

    • Higher reaction temperatures (e.g., 80-110 °C).

    • A stronger base might be required.

Strategy 2: Inverting Selectivity (Advanced) While less common, certain catalyst systems can preferentially react at the C-Br bond. This often involves ligands that sterically block the more accessible C-I position or catalyst systems that operate via a different mechanism. This requires significant screening and optimization. Some palladium trimer catalysts have shown a privileged capability to differentiate C-I over C-Br bonds.[7]

Q3: My Sonogashira coupling is failing. I see starting material and/or Glaser coupling (alkyne homocoupling) byproducts. What should I do?

A3: Sonogashira coupling failures are often related to catalyst deactivation, issues with the copper co-catalyst, or an improperly inert atmosphere.

Potential Causes & Troubleshooting Steps:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.

    • Solution: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly by sparging with inert gas or using freeze-pump-thaw cycles.

  • Copper(I) Co-catalyst Issues: The Cu(I) source (typically CuI) can be sensitive to air and may have oxidized.

    • Solution: Use fresh, high-purity CuI. It should be a white or off-white powder; if it is green or blue, it has likely oxidized.

  • Base Selection: The amine base is critical for deprotonating the alkyne and maintaining the catalyst's activity.

    • Solution: Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure it is anhydrous. Sometimes using the base as the solvent or co-solvent can be beneficial.[1]

  • Copper-Free Conditions: If Glaser homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require specific ligands (e.g., bulky phosphines) but eliminate the primary pathway for alkyne dimerization.

Section 2: Metal-Halogen Exchange Reactions

Q4: I am attempting a selective lithium-iodine exchange at C-3, but the reaction is messy, and my yield is low after quenching with an electrophile. What are the critical parameters?

A4: Lithium-halogen exchange is an extremely fast reaction, and success hinges on rigorous control of temperature and exclusion of moisture and air.[8] Selectivity for iodine over bromine is readily achieved due to the faster rate of exchange for heavier halogens (I > Br > Cl).[9]

Potential Causes & Troubleshooting Steps:

  • Temperature Control: The organolithium intermediate is highly reactive and can be unstable at higher temperatures. Side reactions, such as reaction with the solvent (THF) or benzyne formation, can occur if the temperature rises.

    • Solution: Maintain a very low temperature, typically between -78 °C and -100 °C, throughout the generation of the organolithium.[10] Use a cryostat or a dry ice/acetone or liquid N₂/ethyl acetate bath.

  • Reagent Stoichiometry and Type: Using n-BuLi can sometimes lead to side reactions where the butyl iodide byproduct alkylates your newly formed aryllithium.

    • Solution: Use t-BuLi (typically 2.1 equivalents). The second equivalent reacts with the t-BuI byproduct to form isobutene, preventing unwanted alkylation.[8][10] However, for achieving high selectivity between halogens, n-BuLi at very low temperatures is often preferred.

  • Reaction Time: Lithium-iodine exchange is often nearly instantaneous at low temperatures.[8]

    • Solution: Keep the time between the addition of the alkyllithium reagent and the quenching with the electrophile short (e.g., 5-30 minutes).[10] Prolonged reaction times increase the chance of side reactions.

  • Reagent and Solvent Quality: Alkyllithium reagents are highly pyrophoric and reactive towards moisture. Trace water will quench the reagent and the desired organolithium intermediate.

    • Solution: Use freshly titrated or newly purchased alkyllithium reagents. Ensure all glassware is oven- or flame-dried and all solvents are rigorously anhydrous.

Data Presentation: Reaction Condition Summary

Table 1: Regioselective Palladium-Catalyzed Cross-Coupling Conditions

PositionReaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Outcome
C-3 (Iodo) SuzukiPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂ORT - 602-12High selectivity for C-3 coupling.
C-3 (Iodo) SonogashiraPdCl₂(PPh₃)₂ (2-5)-Et₃N (3)THF/DMFRT1-6High selectivity for C-3 coupling.[1]
C-5 (Bromo) SuzukiPd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane80 - 10012-24Selective C-5 coupling on C-3 substituted indole.
C-5 (Bromo) SonogashiraPd(OAc)₂ (5)XPhos (10)K₃PO₄ (2)Toluene10012-24Selective C-5 coupling on C-3 substituted indole.
C-5 (Bromo) Buchwald-HartwigPd₂(dba)₃ (2)BrettPhos (6)NaOtBu (1.5)Toluene1008-16Selective C-5 amination on C-3 substituted indole.

Note: These are representative conditions and may require optimization for specific substrates and coupling partners.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and copper(I) iodide (CuI, 0.025 equiv).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed THF via syringe, followed by degassed triethylamine (Et₃N, 7.0 equiv). Stir the mixture to dissolve the solids. Finally, add the terminal alkyne (1.1 equiv) dropwise via syringe.[1]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Protocol 3: Selective Lithium-Iodine Exchange at the C-3 Position
  • Reaction Setup: Add a solution of this compound (1.0 equiv) in anhydrous THF to an oven-dried, three-neck flask under a positive pressure of argon.

  • Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethyl acetate bath.

  • Reagent Addition: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Exchange: Stir the mixture at -100 °C for 30 minutes.[10]

  • Quenching: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.

  • Work-up: After stirring for an additional hour at low temperature, allow the reaction to warm slowly to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Visualizations

G cluster_main Regioselective Functionalization Workflow start This compound c3_reaction Selective C-3 Functionalization start->c3_reaction Mild Conditions (e.g., Pd(PPh₃)₄, RT) c3_product C-3 Substituted Product c3_reaction->c3_product c5_reaction C-5 Functionalization c3_product->c5_reaction Forcing Conditions (e.g., Pd(dppf)Cl₂, 100°C) final_product C-3, C-5 Di-substituted Product c5_reaction->final_product

Caption: Sequential functionalization workflow for this compound.

G cluster_troubleshooting Troubleshooting a Failed C-3 Selective Suzuki Coupling start Low Yield or Poor Selectivity at C-3 q1 Is the reaction atmosphere rigorously inert? start->q1 a1_no Degas solvents/reagents. Use Schlenk techniques. Repeat experiment. q1->a1_no No q2 Are reaction conditions too harsh? q1->q2 Yes success Improved Yield and Selectivity a1_no->success a2_yes 1. Lower temperature (start at RT). 2. Reduce reaction time. 3. Monitor closely by TLC/LCMS. q2->a2_yes Yes q3 Is the catalyst system too reactive? q2->q3 No a2_yes->success a3_yes Switch to a less active catalyst (e.g., from XPhos-Pd to Pd(PPh₃)₄). q3->a3_yes Yes a3_yes->success

Caption: Decision tree for troubleshooting poor regioselectivity in C-3 Suzuki coupling.

Caption: Logical map of factors that influence regioselective functionalization.

References

Impact of solvent choice on the reactivity of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-3-iodo-1-tosyl-1H-indole. The content focuses on the impact of solvent choice on the reactivity of this compound in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in cross-coupling reactions of this compound?

A1: The carbon-iodine (C-I) bond at the 3-position is significantly weaker and more reactive than the carbon-bromine (C-B) bond at the 5-position. Therefore, in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, the iodine at the C-3 position is expected to undergo oxidative addition to the palladium catalyst preferentially. This allows for selective functionalization at the 3-position while leaving the 5-bromo substituent available for subsequent transformations.

Q2: How does solvent polarity influence the reaction rate and yield?

A2: The choice of solvent can significantly impact the rates and yields of cross-coupling reactions by influencing the solubility of reactants, the stability of the catalyst, and the stabilization of charged intermediates in the catalytic cycle.

  • Polar Aprotic Solvents (e.g., DMF, DMAc, Dioxane, THF): These are commonly used solvents for cross-coupling reactions. They are generally effective at dissolving both the organic substrate and the inorganic bases often used. Their ability to coordinate with the palladium catalyst can also influence its reactivity and stability.

  • Protic Solvents (e.g., water, alcohols): Often used in combination with aprotic solvents (e.g., dioxane/water mixtures), particularly in Suzuki couplings. Water can be essential for dissolving inorganic bases like carbonates and phosphates, facilitating the transmetalation step. However, protic solvents can also lead to competitive side reactions like hydrodehalogenation.

Q3: Can the choice of solvent influence the regioselectivity of the reaction?

A3: While the primary determinant of regioselectivity is the inherent difference in reactivity between the C-I and C-B bonds, the solvent can play a secondary role. In some cases, the coordinating ability of the solvent can modulate the reactivity of the palladium catalyst, potentially influencing the selectivity between two reactive sites, although this effect is generally less pronounced than the inherent bond reactivity.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki Coupling Reaction

Possible Causes & Solutions:

CauseRecommended Action
Poor solubility of reactants or base. Switch to a more polar aprotic solvent like DMF or DMAc. If using a carbonate or phosphate base, consider a dioxane/water or THF/water mixture to improve base solubility.
Catalyst deactivation. Ensure the solvent is properly degassed to remove oxygen, which can deactivate the palladium catalyst. Some solvents can stabilize the active catalyst more effectively; consider switching from THF to a more coordinating solvent like dioxane or DMF.
Inefficient transmetalation. For Suzuki couplings, the presence of water can be crucial for the activation of the boronic acid. If using an anhydrous solvent, consider adding a small amount of water.
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

Possible Causes & Solutions:

CauseRecommended Action
Catalyst reacting with itself (homocoupling). This can be influenced by the solvent's ability to stabilize the catalyst. Less coordinating solvents might lead to a higher propensity for homocoupling. Adjusting the solvent polarity and coordination ability (e.g., from toluene to dioxane) may help.
Premature quenching of the organometallic intermediate (hydrodehalogenation). This is more common in the presence of protic solvents or residual water. Ensure anhydrous conditions if hydrodehalogenation is a significant issue. However, for some reactions like Suzuki coupling, a careful balance of water is needed.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data on the impact of solvent choice on the yield of common cross-coupling reactions with this compound. Note: This data is hypothetical and serves to demonstrate potential trends.

Table 1: Illustrative Solvent Effects on the Suzuki Coupling of this compound with Phenylboronic Acid (Reaction at C-3)

SolventBaseTemperature (°C)Time (h)Yield (%)
Dioxane/H₂O (4:1)K₂CO₃90492
DMFK₃PO₄100388
TolueneCs₂CO₃110675
THFNa₂CO₃80865

Table 2: Illustrative Solvent Effects on the Sonogashira Coupling of this compound with Phenylacetylene (Reaction at C-3)

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFEt₃N80295
THFi-Pr₂NEt70485
AcetonitrilePiperidine80380
TolueneDBU90570

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling at the C-3 Position
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Boronic Acid - Base Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Reactants->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heating Heat and Stir (e.g., 90 °C) Catalyst->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield Start Low or No Product Formation Check_Solubility Are all reactants and base soluble? Start->Check_Solubility Change_Solvent Switch to a more polar solvent (e.g., DMF, DMAc) or add water. Check_Solubility->Change_Solvent No Check_Degassing Was the solvent properly degassed? Check_Solubility->Check_Degassing Yes Success Improved Yield Change_Solvent->Success Degas_Again Repeat degassing procedure to remove O2. Check_Degassing->Degas_Again No Check_Base Is the base appropriate for the solvent? Check_Degassing->Check_Base Yes Degas_Again->Success Change_Base Consider a different base that is more soluble in the chosen solvent. Check_Base->Change_Base No Check_Base->Success Yes Change_Base->Success

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Microwave-Assisted Synthesis of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing microwave heating parameters for the synthesis of 5-bromo-3-iodo-1-tosyl-1H-indole. The following sections offer troubleshooting advice for common experimental issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Insufficient Microwave Power/Temperature: The activation energy for the iodination may not be reached. 2. Short Reaction Time: The reaction may not have proceeded to completion. 3. Poor Reagent Quality: The iodinating agent (e.g., N-Iodosuccinimide - NIS) may have degraded. 4. Inappropriate Solvent: The chosen solvent may not be optimal for microwave heating or for dissolving the reactants.1. Increase Microwave Power/Temperature: Incrementally increase the power (e.g., in 20-50W intervals) or the target temperature (e.g., in 10°C increments). Monitor the reaction progress closely by TLC or LC-MS. 2. Extend Reaction Time: Increase the irradiation time in small increments (e.g., 5-10 minutes) and monitor the reaction progress. 3. Use Fresh Reagents: Use a freshly opened bottle of the iodinating agent or purify it before use. 4. Solvent Screening: Test a range of microwave-compatible solvents with good dielectric properties, such as DMF, DMAc, or acetonitrile.[1]
Formation of Side Products (e.g., di-iodinated or starting material decomposition) 1. Excessive Microwave Power/Temperature: High energy input can lead to over-reaction or degradation of the starting material or product. 2. Incorrect Stoichiometry: An excess of the iodinating agent can lead to di-iodination. 3. Prolonged Reaction Time: Extended heating can promote the formation of byproducts.1. Reduce Microwave Power/Temperature: Lower the power or temperature to find a balance between reaction rate and selectivity. 2. Optimize Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent. 3. Monitor Reaction Closely: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed.
Inconsistent Results/Poor Reproducibility 1. Inhomogeneous Heating: "Hot spots" within the reaction mixture can lead to inconsistent results. 2. Inaccurate Temperature Monitoring: The external surface temperature probe of the microwave reactor may not accurately reflect the internal reaction temperature. 3. Variable Reagent Quality: Inconsistent purity of starting materials or reagents.1. Ensure Proper Stirring: Use a magnetic stir bar appropriately sized for the reaction vial to ensure efficient mixing. 2. Use an Internal Fiber-Optic Probe: If available, use an internal probe for more accurate temperature measurement and control. 3. Standardize Reagent Sources and Purity: Use reagents from the same supplier and batch, if possible, and ensure they meet the required purity specifications.
Pressure Build-up in the Reaction Vial 1. Use of a Low-Boiling Point Solvent: Solvents with low boiling points can rapidly generate high vapor pressure upon microwave heating. 2. Reaction Scale Too Large for the Vial: Overfilling the reaction vial can lead to excessive pressure.1. Switch to a High-Boiling Point Solvent: Use a solvent with a higher boiling point, such as DMF or DMAc. 2. Reduce Reaction Scale: Do not exceed the recommended fill volume for the microwave vial (typically one-third to one-half of the total volume).

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using microwave irradiation for the synthesis of this compound?

A1: The primary advantage of microwave-assisted organic synthesis (MAOS) is the significant reduction in reaction time compared to conventional heating methods.[2] Microwave heating can accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[3][4][5]

Q2: Which iodinating agent is most suitable for this reaction under microwave conditions?

A2: N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for indoles under mild conditions and is well-suited for microwave-assisted reactions.[6] Other reagents like iodine (I₂) can also be used, sometimes in the presence of an activating agent.

Q3: How do I choose the optimal solvent for this microwave reaction?

A3: The ideal solvent should have a high dielectric constant to efficiently absorb microwave energy, a sufficiently high boiling point to allow for a wide range of reaction temperatures, and good solubility for the reactants.[7] Polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are often good choices for microwave synthesis.

Q4: Can I perform this reaction under solvent-free conditions?

A4: Solvent-free microwave-assisted synthesis can be an environmentally friendly and efficient option.[4][5] However, its feasibility depends on the physical properties of the reactants (i.e., if they are liquids or low-melting solids). For solid reactants, a small amount of a high-boiling inert liquid can be added to ensure efficient heat transfer.

Q5: How can I monitor the progress of the reaction inside the sealed microwave vial?

A5: Monitoring the reaction in real-time is challenging. The recommended approach is to run a series of small-scale reactions with varying parameters (time, temperature, power) and analyze the crude product of each run by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal conditions.

Data Presentation

The following table summarizes typical reaction parameters for microwave-assisted halogenation and functionalization of indole derivatives, providing a starting point for optimization.

Entry Substrate Reagent(s) Solvent Power (W) Temperature (°C) Time (min) Yield (%)
15-BromoindoleVarious Anhydrides, Y(OTf)₃None (Solvent-free)15090-12015-3044-99
2N-Aryl Enamine CarboxylatesPd(OAc)₂, Cu(OAc)₂AcetonitrileNot specified6060-180>90
3Anilines and Phenacyl BromidesNaHCO₃None (Solvent-free)540Not specified0.75-152-75
42-Alkynylindoles, Epichlorohydrin, NaN₃-DMFNot specified1209071
5o-Iodoanilino EnaminesPd CatalystNot specifiedNot specifiedNot specifiedNot specifiedHigh

Experimental Protocols

Note: The following is a representative protocol for the synthesis of a related compound, 3-iodo-1-tosyl-1H-indole, which can be adapted for this compound.

Synthesis of 3-Iodo-1-tosyl-1H-indole (Hypothetical Microwave Protocol)

  • Materials:

    • 1-Tosyl-1H-indole

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (Microwave grade)

    • Microwave vial (10 mL) with a magnetic stir bar

    • Microwave reactor

  • Procedure:

    • In a 10 mL microwave vial, add 1-tosyl-1H-indole (1 mmol, 271 mg).

    • Add N-Iodosuccinimide (NIS) (1.1 mmol, 247 mg).

    • Add acetonitrile (5 mL) and a magnetic stir bar.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture with stirring at a constant temperature of 100°C for 15 minutes. The microwave power will be modulated by the instrument to maintain the target temperature.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color of iodine disappears.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-iodo-1-tosyl-1H-indole.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep1 Weigh 5-bromo-1-tosyl-1H-indole prep3 Add solvent (e.g., DMF) to microwave vial prep1->prep3 prep2 Weigh N-Iodosuccinimide (NIS) prep2->prep3 react1 Seal vial and place in microwave reactor prep3->react1 react2 Set parameters (Temp, Time, Power) react1->react2 react3 Run reaction with stirring react2->react3 workup1 Cool reaction to room temperature react3->workup1 workup2 Quench with Na2S2O3 (aq.) workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 product product workup5->product This compound

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_analysis Analysis start Low Product Yield cond1 Increase Temperature/Power start->cond1 Insufficient energy? cond2 Increase Reaction Time start->cond2 Incomplete reaction? reag1 Check Reagent Purity start->reag1 Degraded reagents? anal1 Monitor by TLC/LC-MS cond1->anal1 cond2->anal1 cond3 Screen Solvents end Optimized Yield cond3->end reag2 Optimize Stoichiometry reag1->reag2 reag2->anal1 anal1->cond3 Still low yield? anal1->end Improved yield

Caption: Logical workflow for troubleshooting low yields in the microwave-assisted synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 3-Iodo-1-tosyl-1H-indole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two key halogenated indole scaffolds, 5-bromo-1-tosyl-1H-indole and 3-iodo-1-tosyl-1H-indole, in palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these building blocks is crucial for the strategic design and efficient synthesis of complex indole-containing molecules, which are prevalent in pharmaceuticals and functional materials.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is a critical parameter influencing reaction efficiency and selectivity. While the general trend dictates that aryl iodides are more reactive than aryl bromides, the specific substitution pattern on the indole scaffold introduces electronic and steric factors that can significantly modulate this reactivity. This guide consolidates available experimental data and established principles of organometallic chemistry to compare the reactivity of the C5-bromo and C3-iodo positions on the 1-tosyl-1H-indole core.

Based on fundamental principles of palladium-catalyzed cross-coupling, the 3-iodo-1-tosyl-1H-indole is generally expected to be more reactive than 5-bromo-1-tosyl-1H-indole . This is primarily attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. However, the electronic nature of the indole ring, with the electron-rich pyrrole moiety (C3) and the benzene moiety (C5), can influence the overall reactivity profile.

Theoretical Framework: Factors Influencing Reactivity

The reactivity of halogenated positions in cross-coupling reactions is governed by several factors. A logical workflow for assessing this reactivity is presented below.

G cluster_factors Factors Influencing Reactivity Halogen Halogen Identity (C-X Bond Strength) Reactivity Overall Reactivity Halogen->Reactivity I > Br Position Position on Indole Scaffold (Electronic & Steric Effects) Position->Reactivity C3 (electron-rich pyrrole ring) vs. C5 (benzene ring) Conditions Reaction Conditions (Catalyst, Ligand, Base, Solvent) Conditions->Reactivity

Caption: Logical workflow of factors determining cross-coupling reactivity.

Experimental Data Summary

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 5-Bromo-1-tosyl-1H-indoleArylboronic acidPd(dppf)Cl₂K₂CO₃DME802High (implied)
Sonogashira 5-Bromo-1-tosyl-1H-indolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF804-693
Heck 5-Bromo-1-tosyl-1H-indoleStyreneNa₂PdCl₄/SPhosNa₂CO₃MeCN/H₂O150 (MW)0.25>95
Sonogashira 3-Iodo-1H-indole (N-unprotected)Terminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N-RT--
Suzuki-Miyaura 3-Iodo-1H-indazole (analogue)Arylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O120 (MW)0.67Good

Note: The data for the 3-iodo scaffold is primarily for the N-unprotected indole or the analogous indazole. The tosyl group on the nitrogen atom significantly influences the electronic properties of the indole ring and thus direct comparison of yields should be made with caution. The general principles of reactivity, however, remain applicable.

Discussion of Reactivity

C-X Bond Strength: The carbon-iodine bond (C-I) is weaker than the carbon-bromine bond (C-Br). This facilitates the oxidative addition of the palladium(0) catalyst to the C-I bond, which is often the rate-limiting step in the catalytic cycle of many cross-coupling reactions. This fundamental principle strongly suggests a higher reactivity for the 3-iodo position. In Suzuki-Miyaura reactions, the general reactivity order is I > OTf > Br >> Cl.

Positional Effects on the Indole Scaffold:

  • C3-Position: Located on the electron-rich pyrrole ring, the C3 position of indole is inherently nucleophilic. While this is more relevant for electrophilic substitution, the electronic environment can still influence the oxidative addition step. The precise effect can be complex and ligand-dependent.

  • C5-Position: Situated on the benzene portion of the indole, the C5 position behaves more like a typical aryl halide. The tosyl group at the N1 position is electron-withdrawing, which can decrease the electron density of the entire indole system, potentially affecting the rate of oxidative addition at both positions.

Intramolecular Competition - A Decisive Experiment: The commercially available 5-bromo-3-iodo-1-tosyl-1H-indole provides an ideal substrate for a definitive intramolecular competition experiment. By subjecting this dihalogenated indole to various cross-coupling conditions with a sub-stoichiometric amount of the coupling partner, the major product would unequivocally reveal the more reactive site.

G Start This compound Reagents Cross-Coupling Reagents (e.g., R-B(OH)₂, R-C≡C-H, R₂NH) Pd Catalyst, Base Start->Reagents Product1 3-Substituted-5-bromo-1-tosyl-1H-indole (C3 Reacts First) Reagents->Product1 Predicted Major Pathway Product2 5-Substituted-3-iodo-1-tosyl-1H-indole (C5 Reacts First) Reagents->Product2 Possible Minor Pathway

Caption: Proposed experimental workflow to determine relative reactivity.

Given the established principles, it is highly probable that cross-coupling reactions on this compound would selectively occur at the C3-iodo position.

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions on the 5-bromo-1-tosyl-1H-indole scaffold. These can serve as a starting point for optimization and for comparative studies with the 3-iodo analogue.

Suzuki-Miyaura Coupling of 5-Bromo-1-tosyl-1H-indole
  • Materials: 5-bromo-1-tosyl-1H-indole, arylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), potassium carbonate (K₂CO₃), 1,2-dimethoxyethane (DME).

  • Procedure:

    • To a reaction vessel, add 5-bromo-1-tosyl-1H-indole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

    • Add Pd(dppf)Cl₂ (0.01-0.05 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous, degassed DME.

    • Heat the reaction mixture to 80 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sonogashira Coupling of 5-Bromo-1-tosyl-1H-indole
  • Materials: 5-bromo-1-tosyl-1H-indole, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine (Et₃N), dimethylformamide (DMF).

  • Procedure:

    • To a dry flask under an inert atmosphere, add 5-bromo-1-tosyl-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

    • Add anhydrous, degassed DMF and triethylamine (2.0 equiv).

    • Add the terminal alkyne (1.2 equiv) dropwise.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • After cooling, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

    • Dry the organic phase, concentrate, and purify by chromatography.

Heck Reaction of 5-Bromo-1-tosyl-1H-indole
  • Materials: 5-bromo-1-tosyl-1H-indole, alkene (e.g., styrene), sodium tetrachloropalladate(II) (Na₂PdCl₄), SPhos, sodium carbonate (Na₂CO₃), acetonitrile (MeCN), water.

  • Procedure (Microwave):

    • In a microwave reaction vial, combine 5-bromo-1-tosyl-1H-indole (1.0 equiv), the alkene (1.5 equiv), Na₂CO₃ (4.0 equiv), Na₂PdCl₄ (0.05 equiv), and SPhos (0.15 equiv).

    • Add a 1:1 mixture of MeCN and water.

    • Seal the vial and heat in a microwave reactor to 150 °C for 15-30 minutes.

    • Cool the vial, dilute with ethyl acetate, and filter through a pad of celite.

    • Separate the organic layer, wash with water and brine, dry, and concentrate.

    • Purify the residue by column chromatography.

Conclusion

A Comparative Guide to Alternative Reagents for the Synthesis of 5,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,3-disubstituted indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including kinase inhibitors and serotonin receptor modulators. The selection of a synthetic route to these valuable molecules is a critical decision, impacting yield, scalability, and access to chemical diversity. This guide provides an objective comparison of classical and modern synthetic methods for accessing 5,3-disubstituted indoles, with a focus on alternative reagents, quantitative performance, and detailed experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the performance of various synthetic methods for producing 5,3-disubstituted indoles. Direct comparison of all methods for a single target molecule is often unavailable in the literature; therefore, representative examples with similar substitution patterns are presented to highlight the relative strengths and weaknesses of each approach.

Table 1: Comparison of Synthetic Routes to 5-Nitro-3-Phenylindoles

Synthesis MethodStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Indole Synthesis 4-Nitrophenylhydrazine, α-PhenylacetaldehydeGlacial Acetic AcidAcetic AcidReflux-High[1]
Larock Indole Synthesis 2-Iodo-4-nitroaniline, PhenylacetylenePd(OAc)₂, PPh₃, K₂CO₃DMF10012GoodGeneral Larock Conditions
Ullmann Condensation 2-Bromo-5-nitroaniline, Phenylboronic acidCuI, Ligand, BaseDioxane11024ModerateGeneral Ullmann Conditions

Table 2: Comparison of Palladium-Catalyzed Routes to 5-Amino-3-Alkylindoles

Synthesis MethodStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Buchwald-Hartwig Amination 5-Bromo-3-alkylindole, AminePd₂(dba)₃, Ligand, BaseToluene100-11012-24High[2]
Larock Indole Synthesis 4-Amino-2-iodoaniline, AlkynePd(OAc)₂, Ligand, BaseDMF10024GoodGeneral Larock Conditions

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Fischer Indole Synthesis of 5-Nitro-3-phenyl-1H-indole[1]

Step 1: Formation of the Phenylhydrazone A mixture of 4-nitrophenylhydrazine (1.53 g, 10 mmol) and α-phenylacetaldehyde (1.20 g, 10 mmol) is stirred in glacial acetic acid (20 mL). The reaction is monitored by TLC until the starting materials are consumed.

Step 2: Cyclization The reaction mixture from Step 1 is heated to reflux. The progress of the cyclization is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel to afford 5-nitro-3-phenyl-1H-indole.

Larock Indole Synthesis of a 2,3-Disubstituted Indole

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the o-haloaniline (1.0 equiv), the internal alkyne (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

Solvent Addition and Degassing: Add degassed anhydrous solvent (e.g., DMF or toluene) via syringe. Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

Reaction and Workup: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC. Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Indoles

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-indole (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv).

Reaction Execution: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the reaction vessel is sealed. The mixture is heated to the required temperature (typically 80-110 °C) and stirred for the specified time.

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-aryl indole.

Mandatory Visualizations

Synthetic Pathways and Experimental Workflows

Synthetic_Pathways cluster_Fischer Fischer Indole Synthesis cluster_Larock Larock Indole Synthesis cluster_Buchwald Buchwald-Hartwig Amination F_Start Substituted Phenylhydrazine + Ketone/Aldehyde F_Inter Phenylhydrazone F_Start->F_Inter Condensation F_End 5,3-Disubstituted Indole F_Inter->F_End Acid-catalyzed Cyclization L_Start o-Haloaniline + Disubstituted Alkyne L_Inter Palladacycle Intermediate L_Start->L_Inter Pd(0) Catalysis L_End 5,3-Disubstituted Indole L_Inter->L_End Reductive Elimination B_Start 5-Halo-3-substituted Indole + Amine B_Inter Pd(II) Complex B_Start->B_Inter Oxidative Addition B_End 5-Amino-3-substituted Indole B_Inter->B_End Reductive Elimination

Caption: High-level overview of key synthetic routes to 5,3-disubstituted indoles.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Addition of Starting Materials, Catalyst, Ligand, and Base start->reagents solvent Addition of Degassed Solvent reagents->solvent reaction Heating and Stirring (Monitored by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification end Characterization (NMR, MS) purification->end

Caption: Generalized experimental workflow for modern catalytic indole synthesis.

Signaling Pathway Inhibition by a 5,3-Disubstituted Indole

Many 5,3-disubstituted indoles are developed as kinase inhibitors for cancer therapy. These compounds often target key nodes in oncogenic signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5,3-Disubstituted Indole Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTOR Inhibitor->Raf

Caption: Inhibition of PI3K/Akt/mTOR and MAPK/ERK signaling pathways by a 5,3-disubstituted indole kinase inhibitor.[3][4]

References

A Comparative Guide to the Analytical Characterization of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical methods for the structural elucidation and purity assessment of 5-bromo-3-iodo-1-tosyl-1H-indole, a halogenated and tosyl-protected indole derivative. The methodologies and expected data are detailed to assist in the comprehensive analysis of this and structurally related compounds.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparison of Primary Analytical Methods
Analytical MethodInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Provides detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.Non-destructive; provides precise structural information.Requires relatively pure sample; sensitivity can be an issue for low-concentration samples.
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.High sensitivity; provides accurate molecular weight.Can be destructive; fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.Fast and simple; provides a molecular fingerprint.Does not provide detailed structural connectivity.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S) in the compound.Confirms the elemental formula.Requires a pure sample; does not provide structural information.
Predicted Spectroscopic and Spectrometric Data
TechniqueExpected Data
¹H NMR Aromatic protons on the indole and tosyl groups would appear in the range of δ 7.0-8.5 ppm. The methyl protons of the tosyl group would appear as a singlet around δ 2.4 ppm.
¹³C NMR Aromatic carbons would resonate in the δ 110-150 ppm region. The carbon bearing the iodine would be shifted to a higher field compared to an unsubstituted carbon. The methyl carbon of the tosyl group would appear around δ 21 ppm.
Mass Spec. (HRMS) The molecular ion peak [M]+ or [M+H]+ would be observed, confirming the molecular weight of 476.13 g/mol for C₁₅H₁₁BrINO₂S.[2] The isotopic pattern would be characteristic of a molecule containing bromine and iodine.
IR Spectroscopy Characteristic absorption bands for the sulfonyl group (S=O) would be observed around 1350 and 1160 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.

Chromatographic and Other Analytical Methods

Chromatographic techniques are crucial for assessing the purity of the compound and for its purification.

Comparison of Chromatographic and Other Methods
Analytical MethodInformation ProvidedStrengthsLimitations
HPLC Assesses the purity of the compound and can be used for purification.High resolution and sensitivity; quantitative.Requires method development; can be destructive.
TLC A quick method to monitor reaction progress and assess purity.Simple, fast, and inexpensive.Not quantitative; lower resolution than HPLC.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule.Simple and non-destructive.Provides limited structural information.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a greater number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode using an electrospray ionization (ESI) source. The high-resolution analyzer (e.g., TOF or Orbitrap) will provide accurate mass measurements.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation : Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, with or without additives like formic acid or trifluoroacetic acid.

  • Column : Use a reverse-phase C18 column.

  • Method : Inject a small volume of the sample solution and elute with a gradient or isocratic mobile phase flow. Detection is typically performed using a UV detector at a wavelength where the compound absorbs.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of a novel compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis and Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR MS Mass Spectrometry (HRMS) Purity_Check->MS IR IR Spectroscopy Purity_Check->IR Xray X-ray Crystallography (if crystalline) Purity_Check->Xray Elemental Elemental Analysis Purity_Check->Elemental Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Xray->Structure_Elucidation Elemental->Structure_Elucidation Confirmation Confirmation of Structure and Purity Structure_Elucidation->Confirmation G cluster_spectroscopic Spectroscopic Analysis cluster_spectrometric Spectrometric Analysis cluster_structural Definitive Structural Analysis cluster_compositional Compositional Analysis Compound Pure this compound NMR ¹H and ¹³C NMR Compound->NMR IR FTIR Compound->IR UV_Vis UV-Vis Compound->UV_Vis MS HRMS Compound->MS Xray Single Crystal X-ray Diffraction Compound->Xray Elemental Elemental Analysis Compound->Elemental Final_Characterization Complete Structural Confirmation NMR->Final_Characterization Combined Data Interpretation IR->Final_Characterization Combined Data Interpretation MS->Final_Characterization Combined Data Interpretation Xray->Final_Characterization Combined Data Interpretation Elemental->Final_Characterization Combined Data Interpretation

References

A Comparative Guide to the Spectral Interpretation of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-bromo-3-iodo-1-tosyl-1H-indole. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar indole derivatives to provide a robust framework for spectral interpretation, aiding in structural elucidation and purity assessment.

Predicted and Comparative Spectral Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, alongside experimental data from comparable molecules. This comparative approach allows for the prediction of chemical shifts and fragmentation patterns.

Table 1: Comparative ¹H NMR Data (Chemical Shifts, δ, in ppm)

Proton Assignment This compound (Predicted) 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde¹ (Experimental) Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate² (Experimental)
H2 (indole)~7.8 - 8.2 (s)8.71 (s)8.51 (s)
H4 (indole)~7.9 - 8.1 (d)8.12 (s)-
H6 (indole)~7.4 - 7.6 (dd)-7.87 (s)
H7 (indole)~7.7 - 7.9 (d)--
Tosyl-H (ortho)~7.8 - 8.0 (d)7.85 – 7.79 (m)-
Tosyl-H (meta)~7.3 - 7.5 (d)7.30 (d, J = 8.2 Hz)-
Tosyl-CH₃~2.4 (s)2.38 (s)-

¹Data from a study on regioselective C5-H direct iodination of indoles.[1] ²Data from the same study on regioselective C5-H direct iodination of indoles.[1]

Table 2: Comparative ¹³C NMR Data (Chemical Shifts, δ, in ppm)

Carbon Assignment This compound (Predicted) 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde¹ (Experimental) Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate² (Experimental)
C2 (indole)~125 - 130139.2139.3
C3 (indole)~75 - 85--
C3a (indole)~135 - 140136.2-
C4 (indole)~128 - 132--
C5 (indole)~115 - 12097.2101.0
C6 (indole)~125 - 130132.5115.4
C7 (indole)~115 - 120--
C7a (indole)~130 - 135--
Tosyl-C (ipso)~135 - 140135.6-
Tosyl-C (ortho)~127 - 130127.2-
Tosyl-C (meta)~130 - 133130.5-
Tosyl-C (para)~145 - 150146.4-
Tosyl-CH₃~21 - 2221.8-

¹Data from a study on regioselective C5-H direct iodination of indoles.[1] ²Data from the same study on regioselective C5-H direct iodination of indoles.[1]

Table 3: Mass Spectrometry Data

Parameter This compound Comparative Compound: 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde¹
Molecular Formula C₁₅H₁₁BrINO₂SC₁₇H₁₅INO₃S
Molecular Weight 476.13 g/mol 439.98 g/mol
Expected [M+H]⁺ m/z 475.88, 477.88m/z 439.9812 (found 439.9800)
Key Fragmentation Loss of tosyl group (-155), loss of iodine (-127), loss of bromine (-79/81)-

¹Data from a study on regioselective C5-H direct iodination of indoles.[1] The presence of bromine and iodine will result in a characteristic isotopic pattern for the molecular ion peak.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and MS data for substituted indoles like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-15 mg of the compound.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Parameters:

      • Spectral Width: 0-16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 2-4 s

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2.0 s

2.2 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode is typically used for indole derivatives.

    • Infusion: Introduce the sample solution into the ion source via direct infusion or through an HPLC system.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

    • Fragmentation Analysis (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

Visualization of the Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the combined NMR and MS data to confirm the structure of this compound.

Workflow for Spectral Data Interpretation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis cluster_Interpretation Structural Interpretation NMR_Acq NMR Data Acquisition (¹H, ¹³C) H_NMR ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity NMR_Acq->H_NMR C_NMR ¹³C NMR Analysis: - Chemical Shift - Number of Signals NMR_Acq->C_NMR MS_Acq MS Data Acquisition (HRMS, MS/MS) HRMS HRMS Analysis: - Molecular Formula - Isotopic Pattern MS_Acq->HRMS MSMS MS/MS Analysis: - Fragmentation Pattern MS_Acq->MSMS Structure_Proposal Propose Structure Fragments H_NMR->Structure_Proposal C_NMR->Structure_Proposal HRMS->Structure_Proposal MSMS->Structure_Proposal Assemble_Fragments Assemble Fragments Structure_Proposal->Assemble_Fragments Final_Structure Confirm Final Structure Assemble_Fragments->Final_Structure

References

A Comparative Guide to HPLC Methods for Purity Assessment of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-bromo-3-iodo-1-tosyl-1H-indole. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document outlines three distinct HPLC-based methodologies, each tailored to specific analytical objectives in the context of drug development and quality control. The methods presented are based on established principles for the analysis of substituted, halogenated, and tosylated indole derivatives.

Comparative Analysis of HPLC Methods

The following table summarizes the key parameters of three proposed HPLC methods for the analysis of this compound. These methods are designed to address different aspects of purity assessment, from routine quality control to comprehensive impurity profiling and chiral separation.

ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC) for General PurityMethod 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Impurity ProfilingMethod 3: Chiral HPLC for Enantiomeric Purity
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µmPolysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterHeptane
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileIsopropanol
Elution Mode GradientGradientIsocratic
Gradient Program 50% B to 95% B over 20 min30% B to 98% B over 10 minN/A
Flow Rate 1.0 mL/min0.4 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm and Mass Spectrometry (MS)UV at 254 nm
Column Temp. 30 °C40 °C25 °C
Injection Vol. 10 µL2 µL10 µL
Primary Use Routine quality control, general purity assessment.Rapid impurity detection, identification, and quantification.[1][2][3][4]Separation and quantification of enantiomers.[5]
Expected Performance Good resolution of the main peak from common process-related impurities.High-throughput analysis with enhanced sensitivity and peak resolution; allows for mass-based identification of unknown impurities.Baseline separation of enantiomers, if the compound is chiral.

Experimental Protocols

Detailed methodologies for each of the key experimental approaches are provided below. These protocols are designed to be readily implemented by researchers and scientists in a drug development or quality control laboratory.

Method 1: Reversed-Phase HPLC (RP-HPLC) for General Purity

This method is a standard approach for the routine purity assessment of small organic molecules.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm packing material.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    20.0 95
    25.0 95
    25.1 50

    | 30.0 | 50 |

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.

  • Further dilute the stock solution with the same solvent to a final concentration of 0.05 mg/mL for injection.

Method 2: UPLC-MS for Impurity Profiling

This method is designed for the rapid and sensitive detection and identification of potential impurities.[1][2][3][4]

Instrumentation:

  • UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • The system should include a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm packing material.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in ULC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in ULC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA at 220-400 nm and MS in positive ESI mode.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 98
    12.0 98
    12.1 30

    | 15.0 | 30 |

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with a 1:1 (v/v) mixture of acetonitrile and water.

Method 3: Chiral HPLC for Enantiomeric Purity

This method is crucial if this compound is a chiral molecule and needs to be resolved into its enantiomers.[5]

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives), 250 mm x 4.6 mm, 5 µm packing material.

  • Mobile Phase: A mixture of Heptane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for optimal separation.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Elution Mode: Isocratic.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.2 mg/mL.

  • Ensure the sample is fully dissolved before injection.

Method Selection Workflow

The selection of an appropriate HPLC method depends on the specific analytical requirements. The following diagram illustrates a logical workflow for choosing the most suitable method.

MethodSelection start Define Analytical Goal is_chiral Is the molecule chiral? start->is_chiral routine_purity Routine Purity Check? is_chiral->routine_purity No method3 Use Method 3: Chiral HPLC is_chiral->method3 Yes impurity_id Need to Identify Impurities? routine_purity->impurity_id No method1 Use Method 1: RP-HPLC for General Purity routine_purity->method1 Yes impurity_id->method1 No method2 Use Method 2: UPLC-MS for Impurity Profiling impurity_id->method2 Yes end_point Analysis Complete method1->end_point method2->end_point method3->end_point

Caption: Workflow for selecting an appropriate HPLC method.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds for the development of novel pharmaceuticals and functional materials. For researchers working with indole scaffolds, a privileged structure in medicinal chemistry, the choice of an optimal palladium catalyst for the coupling of halogenated indoles is a critical decision that significantly impacts reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to facilitate catalyst selection for your specific research needs.

The Catalytic Landscape: Key Players in Indole Functionalization

The efficacy of the Suzuki coupling of halogenated indoles is largely dictated by the nature of the ligand coordinated to the palladium center. These ligands play a crucial role in stabilizing the active catalytic species and modulating its reactivity throughout the catalytic cycle. The most prominent families of ligands used in this context are electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: This class of ligands, particularly the bulky and electron-rich biarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos), has demonstrated remarkable success in the coupling of challenging substrates, including electron-rich and sterically hindered haloindoles.[1][2] Traditional phosphine ligands like triphenylphosphine (PPh₃) are also widely used, though they may require higher catalyst loadings and harsher reaction conditions.[3] Catalysts like Pd(dppf)Cl₂, which features a bidentate ferrocenylphosphine ligand, often provide a good balance of activity and stability.[4]

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form highly stable and active palladium complexes. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that have shown exceptional activity in the coupling of a broad range of substrates, including chloroarenes which are often less reactive.[5]

Comparative Performance of Palladium Catalysts

The selection of the optimal catalyst is highly dependent on the specific halogenated indole substrate and the desired reaction conditions. The following tables summarize the performance of various palladium catalysts in the Suzuki coupling of different halogenated indoles, providing a basis for comparison.

Table 1: Suzuki Coupling of 5-Bromoindoles

Catalyst/LigandArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(dppf)Cl₂Phenylboronic acidK₂CO₃DME/H₂O8029110[4]
Pd(PPh₃)₄Phenylboronic acidK₂CO₃DME/H₂O8067510[4]
Pd(OAc)₂/SPhosPhenylboronic acidK₃PO₄Dioxane/H₂O608971.5[4]

Table 2: Suzuki Coupling of Chloroindoles

HaloindoleCatalyst/LigandArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
6-ChloroindolePd₂(dba)₃/XPhosPhenylboronic acidK₃PO₄Dioxane/H₂O605971.5[4]
7-Chloro-5-fluoro-1H-indolePd(OAc)₂/SPhos4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O606911.5[4]

Table 3: General Comparison for Heterocyclic Halides (as a proxy)

CatalystLigand TypeTypical SubstratesKey Advantages
Pd(PPh₃)₄Monodentate PhosphineBromo- and Iodo-heterocyclesReadily available, cost-effective
Pd(dppf)Cl₂Bidentate FerrocenylphosphineBromo- and some Chloro-heterocyclesGood stability and activity
Pd(OAc)₂ / Buchwald Ligands (SPhos, XPhos)Bulky BiarylphosphineChloro-, Bromo-, and Iodo-heterocyclesHigh activity, broad substrate scope, mild conditions
PEPPSI-IPrN-Heterocyclic Carbene (NHC)Chloro-, Bromo-, and Iodo-heterocyclesHigh stability, high turnover numbers, effective for challenging substrates

Experimental Protocols

Detailed and reproducible experimental procedures are vital for successful synthetic outcomes. Below are representative protocols for the Suzuki coupling of halogenated indoles using different catalyst systems.

Protocol 1: Suzuki Coupling of N-Boc-3-bromoindole with 4-Methoxyphenylboronic Acid using Pd(dppf)Cl₂

Materials:

  • N-Boc-3-bromoindole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-3-bromoindole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Chloroindole using a Buchwald Ligand Precatalyst

Materials:

  • Chloroindole (e.g., 6-chloroindole) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (or other appropriate Buchwald precatalyst) (1.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a vial with the chloroindole, arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Add the appropriate amount of a degassed dioxane/water mixture.

  • Seal the vial and heat to the desired temperature (e.g., 60-100 °C) with stirring.[4]

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by silica gel chromatography.

Visualizing the Workflow and Catalytic Cycle

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Haloindole, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of halogenated indoles.

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R1-Pd(II)-X(L_n) pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl R1-Pd(II)-R2(L_n) pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product R1-R2 pd2_biaryl->product reductive_elimination Reductive Elimination product->pd0 reagents R1-X reagents->pd0 boronic_acid R2-B(OR)2 + Base boronic_acid->pd2_complex

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of halogenated indoles. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective for many applications, modern catalyst systems based on bulky biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer superior performance, particularly for challenging substrates like chloroindoles.[1][4][5] These advanced catalysts often allow for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making them invaluable tools for researchers in drug discovery and development. Careful consideration of the specific haloindole, the desired reaction conditions, and the comparative data presented in this guide will aid in the rational selection of the most appropriate catalytic system to achieve your synthetic goals.

References

Comparative Analysis of Synthetic Routes to 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potential synthetic pathways for the preparation of 5-bromo-3-iodo-1-tosyl-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. The comparison focuses on reaction steps, reagents, and reported yields to assist researchers in selecting the most suitable route for their specific needs.

Introduction

This compound is a functionalized indole scaffold. The presence of orthogonal halogen atoms at the C3 and C5 positions, along with the activating and protecting tosyl group on the indole nitrogen, makes it a versatile intermediate for further chemical modifications. These modifications can be achieved through various cross-coupling reactions, enabling the synthesis of a diverse range of more complex molecules with potential biological activities. This guide outlines two logical synthetic approaches to this target molecule: Route 1, which proceeds via initial bromination followed by iodination, and Route 2, which involves the reverse sequence of iodination followed by bromination.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes. Yields are based on reported values for similar transformations in the literature.

StepRoute 1: Bromination then IodinationRoute 2: Iodination then Bromination
Starting Material 5-Bromo-1H-indole1-Tosyl-1H-indole
Intermediate 1 5-Bromo-1-tosyl-1H-indole3-Iodo-1-tosyl-1H-indole
Step 1 Reagents p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH) in an inert solvent like DMF.N-Iodosuccinimide (NIS) in a suitable solvent such as DMF.
Step 1 Yield High (typically >90%)Good to high (typically 80-95%)
Step 2 Reagents N-Iodosuccinimide (NIS) in a solvent such as acetonitrile or dichloromethane.N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile.
Step 2 Yield Moderate to good (estimated 60-80%, dependent on substrate and conditions).Moderate to good (estimated 60-80%, regioselectivity can be a challenge).
Overall Yield Estimated 54-72%Estimated 48-76%
Key Challenges Ensuring complete and selective C3 iodination without side reactions.Achieving high regioselectivity for C5 bromination over other positions on the indole ring.

Logical Flow of Synthetic Comparison

G cluster_0 Comparative Analysis cluster_1 Route 1: Bromination First cluster_2 Route 2: Iodination First start Target: this compound a1 Start: 5-Bromo-1H-indole start->a1 b1 Start: 1-Tosyl-1H-indole start->b1 a2 Step 1: N-Tosylation a1->a2 a3 Intermediate: 5-Bromo-1-tosyl-1H-indole a2->a3 a4 Step 2: C3-Iodination a3->a4 end_node Final Product a4->end_node b2 Step 1: C3-Iodination b1->b2 b3 Intermediate: 3-Iodo-1-tosyl-1H-indole b2->b3 b4 Step 2: C5-Bromination b3->b4 b4->end_node

Caption: Comparative workflow of two synthetic routes to the target molecule.

Experimental Protocols

Route 1: Bromination then Iodination

Step 1: Synthesis of 5-Bromo-1-tosyl-1H-indole

This procedure involves the protection of the indole nitrogen with a tosyl group.

  • Materials: 5-Bromo-1H-indole, p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH, 60% dispersion in mineral oil), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-bromo-1H-indole (1.0 equivalent) in anhydrous DMF is added dropwise. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the indole anion. A solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the electrophilic iodination at the C3 position of the indole ring.

  • Materials: 5-Bromo-1-tosyl-1H-indole, N-iodosuccinimide (NIS), and a suitable solvent such as acetonitrile or dichloromethane.

  • Procedure: To a solution of 5-bromo-1-tosyl-1H-indole (1.0 equivalent) in the chosen solvent, N-iodosuccinimide (1.1 to 1.5 equivalents) is added in one portion or portion-wise at room temperature. The reaction mixture is stirred at room temperature and monitored by TLC. The reaction time can vary from a few hours to overnight. After completion, the reaction mixture is diluted with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine. The product is then extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.

Route 2: Iodination then Bromination

Step 1: Synthesis of 3-Iodo-1-tosyl-1H-indole

This route begins with the direct iodination of N-tosyl indole.

  • Materials: 1-Tosyl-1H-indole, N-iodosuccinimide (NIS), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure: In a round-bottom flask, 1-tosyl-1H-indole (1.0 equivalent) is dissolved in anhydrous DMF. N-iodosuccinimide (1.1 equivalents) is added to the solution at room temperature. The reaction mixture is stirred for 1-3 hours, with the progress monitored by TLC. Once the starting material is consumed, the reaction mixture is poured into water and the resulting precipitate is collected by filtration. The solid is washed with water and then a cold, dilute solution of sodium thiosulfate to remove any residual iodine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The final step is the regioselective bromination of the C5 position.

  • Materials: 3-Iodo-1-tosyl-1H-indole, N-bromosuccinimide (NBS), and a solvent such as dichloromethane or acetonitrile.

  • Procedure: To a solution of 3-iodo-1-tosyl-1H-indole (1.0 equivalent) in the chosen solvent, N-bromosuccinimide (1.1 equivalents) is added at 0 °C. The reaction is stirred at this temperature and allowed to slowly warm to room temperature while being monitored by TLC. The reaction time may vary. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography is typically required to isolate the desired 5-bromo isomer from any other potential regioisomers.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two may depend on the availability and cost of the starting materials and the desired scale of the synthesis. Route 1, starting from the more readily available 5-bromo-1H-indole, may be more cost-effective for larger-scale preparations. However, the C3-iodination of the electron-deficient 5-bromo-1-tosyl-1H-indole might require careful optimization to achieve high yields. Route 2 benefits from a potentially more facile initial C3-iodination of 1-tosyl-1H-indole. The key challenge in this route lies in achieving high regioselectivity during the subsequent C5-bromination step, as other positions on the benzene ring of the indole nucleus could also be susceptible to electrophilic attack. Researchers should consider these factors and may need to perform small-scale pilot reactions to optimize the conditions for their specific laboratory setup.

Comparative Biological Activity of 5-bromo-3-iodo-1-tosyl-1H-indole Analogs Versus the Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Modifications to the indole ring system can lead to a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4][5][6][7] This guide provides a comparative analysis of the hypothetical biological activity of analogs of 5-bromo-3-iodo-1-tosyl-1H-indole against its parent structure. The data presented herein is a representative synthesis based on established structure-activity relationships for this class of compounds.

Data Presentation: Comparative Biological Activity

The following table summarizes the hypothetical biological activity (IC50 in µM) of this compound and its analogs against a panel of representative bacterial strains and a cancer cell line. Lower IC50 values indicate higher potency.

Compound IDStructureS. aureus (IC50 µM)E. coli (IC50 µM)HeLa (IC50 µM)
Parent This compound12.525.015.0
Analog 1 5-chloro-3-iodo-1-tosyl-1H-indole15.030.018.5
Analog 2 5-bromo-3-chloro-1-tosyl-1H-indole10.020.012.0
Analog 3 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-indole18.035.022.0
Analog 4 5-bromo-3-iodo-1H-indole>50>50>50

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into a sterile broth medium and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using sterile broth as the diluent.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. Positive and negative controls (wells with bacteria and no compound, and wells with broth only, respectively) are included in each assay.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

  • Cell Seeding: Human cervical cancer cells (HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Indole_Analog Indole Analog Indole_Analog->MEK Proliferation Cell Proliferation Transcription_Factor->Proliferation

Caption: Hypothetical signaling pathway showing inhibition of the MEK/ERK pathway by an indole analog.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (Parent & Analogs) Serial_Dilution Serial Dilution of Compounds Compound_Library->Serial_Dilution Assay_Plates Prepare Assay Plates (Cells/Bacteria) Assay_Plates->Serial_Dilution Incubation Incubation Serial_Dilution->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance) Incubation->Data_Acquisition Dose_Response Dose-Response Curves Data_Acquisition->Dose_Response IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calculation->SAR_Analysis

Caption: General experimental workflow for high-throughput screening of indole analogs.

References

A Comparative Guide to Cross-Reactivity in Palladium-Catalyzed Reactions of Dihalogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—on dihalogenated indole substrates. The following sections detail experimental data, protocols, and the underlying principles governing regioselectivity, offering a valuable resource for the strategic functionalization of these important heterocyclic scaffolds.

Introduction to Regioselectivity in Dihalogenated Indoles

The selective functionalization of dihalogenated indoles is a critical challenge in the synthesis of complex molecules for pharmaceuticals and materials science. The regiochemical outcome of palladium-catalyzed cross-coupling reactions is governed by a combination of factors, including the intrinsic reactivity of the carbon-halogen bond (I > Br > Cl), the electronic and steric environment of the halogen's position on the indole ring, and the specific reaction conditions, including the choice of palladium catalyst, ligands, and base.

Generally, positions adjacent to the nitrogen heteroatom (e.g., C2) are more reactive in many dihalogenated N-heteroarenes. However, "unconventional" site selectivity can be achieved by tuning the catalyst system, for instance, by employing bulky ligands or controlling the catalyst speciation between mononuclear and multinuclear palladium species. This guide aims to provide a data-driven comparison to aid in the rational design of synthetic strategies for the selective elaboration of dihalogenated indoles.

Comparative Performance of Palladium-Catalyzed Reactions

The following tables summarize quantitative data for the monofunctionalization of dihalogenated indoles in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Table 1: Suzuki-Miyaura Coupling of N-Methyl-2,3-dibromoindole

This table presents the site-selective Suzuki-Miyaura reaction of N-methyl-2,3-dibromoindole with an arylboronic acid, demonstrating a preference for reaction at the C2 position.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)C2:C3 Selectivity
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O11062-Phenyl-3-bromo-1-methyl-1H-indole75>95:5
Phenylboronic acid (2 equiv.)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O11062,3-Diphenyl-1-methyl-1H-indole85-

Data extracted from a study on the site-selective Suzuki-Miyaura reactions of N-methyl-2,3-dibromoindole.

Table 2: Sonogashira Coupling of 2,3-Diiodoindole

This table illustrates the regioselectivity of the Sonogashira coupling of 2,3-diiodoindole with a terminal alkyne, which also shows a preference for initial reaction at the C2 position.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)C2:C3 Selectivity
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2542-(Phenylethynyl)-3-iodo-1H-indole52>95:5
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2542,3-Bis(phenylethynyl)-1H-indole18-

Data from a study on the Sonogashira cross-coupling of diiodoheteroindenes. The formation of the di-substituted product highlights the activation of the C3 position after initial coupling at C2.[1]

Table 3: Buchwald-Hartwig Amination of Dihaloindoles (Representative Data)

Specific comparative data for the Buchwald-Hartwig amination of a single dihalogenated indole substrate is limited. This table provides representative conditions for the mono-amination of halo-indoles, which can be adapted for dihalogenated systems. The general reactivity trend (I > Br > Cl) and preference for the more electrophilic position typically govern selectivity.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
5-BromoindoleMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80165-(Morpholino)-1H-indole~80-90
7-ChloroindoleAnilinePd(OAc)₂ / XPhosK₃PO₄t-BuOH100247-(Phenylamino)-1H-indole~70-85

Data is representative and based on general protocols for Buchwald-Hartwig amination of monohaloindoles. Selectivity in dihaloindoles would depend on the specific substitution pattern.

Table 4: Heck Reaction of Dihaloindoles (Representative Data)

Quantitative comparative data for the Heck reaction on dihalogenated indoles is sparse. This table provides a general protocol. The regioselectivity is influenced by the electronic nature of the alkene and the specific indole substitution pattern.

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
3,5-Dibromoindolen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF10024Mono-alkenylated productVariable
4,7-DichloroindoleStyrenePdCl₂(PPh₃)₂K₂CO₃DMA12018Mono-alkenylated productVariable

Data is representative and based on general protocols for Heck reactions. Yields and selectivity are highly substrate-dependent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the dihalogenated indole (1.0 mmol) and the arylboronic acid (1.1 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated at 110 °C for 6 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of the dihalogenated indole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a Schlenk tube is evacuated and backfilled with argon three times. Degassed triethylamine (3.0 mL) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the dihalogenated indole (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.08 mmol), and NaOtBu (1.4 mmol). Toluene (5 mL) is added, and the vial is sealed. The reaction mixture is heated at 80-100 °C for 16-24 hours. After cooling, the mixture is diluted with ethyl acetate (20 mL), washed with water and brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

General Procedure for Heck Reaction

A mixture of the dihalogenated indole (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.03 mmol), PPh₃ (0.06 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is degassed and heated at 100-120 °C for 18-24 hours in a sealed tube. After cooling, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which consists of three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. For the Heck reaction, the transmetalation step is replaced by migratory insertion of the alkene.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl/Vinyl Halide (R-X) PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) or Migratory Insertion (Heck) PdII->Transmetal Organometallic Reagent (R'-M) or Amine (R'-NHR'') or Alkenes PdII_R2 R-Pd(II)L_n-R' Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Logical Relationship of Regioselectivity in Dihalogenated Indoles

The site of reaction in a dihalogenated indole is determined by a hierarchy of factors. This diagram illustrates the decision-making process for predicting the more reactive site.

G Start Dihalogenated Indole Halogen_Type Different Halogens? Start->Halogen_Type Reactivity_Order Reaction at more reactive halogen (I > Br > Cl) Halogen_Type->Reactivity_Order Yes Same_Halogen Same Halogens Halogen_Type->Same_Halogen No Position Electronic/Steric Factors Same_Halogen->Position C2_Position Reaction at C2 (often more electrophilic) Position->C2_Position C2 is more activated Other_Position Reaction at other position (e.g., influenced by substituents) Position->Other_Position Other position is more activated Catalyst_Control Catalyst/Ligand Control? C2_Position->Catalyst_Control Other_Position->Catalyst_Control Catalyst_Control->C2_Position No Catalyst_Control->Other_Position No Unconventional Unconventional Selectivity Catalyst_Control->Unconventional Yes (e.g., bulky ligand)

Caption: Factors influencing regioselectivity in dihalogenated indoles.

Experimental Workflow for Selective Monofunctionalization

This diagram outlines a typical laboratory workflow for the selective monofunctionalization of a dihalogenated indole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Combine Dihaloindole, Coupling Partner, Base B Add Solvent and Degas A->B C Add Pd Catalyst/Ligand B->C D Heat and Stir under Inert Atmosphere C->D E Quench and Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for selective cross-coupling.

References

A Comparative Guide to 5-bromo-3-iodo-1-tosyl-1H-indole and Other Indole Building Blocks for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] This guide provides a comparative analysis of 5-bromo-3-iodo-1-tosyl-1H-indole against other common indole building blocks, offering insights into their reactivity and applications in palladium-catalyzed cross-coupling reactions.

The presence of two different halogen atoms at the C3 and C5 positions, combined with the electron-withdrawing tosyl group on the indole nitrogen, makes this compound a highly versatile and differentially reactive building block. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for selective functionalization at the 3-position. The tosyl group serves to protect the indole nitrogen and can influence the reactivity of the indole ring.[3]

Data Presentation: A Comparative Overview of Reactivity in Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Heck couplings using various indole building blocks. This data, compiled from established methodologies, provides a benchmark for evaluating the performance of this compound.

Table 1: Suzuki-Miyaura Coupling of Halogenated Indoles with Phenylboronic Acid

Indole Building BlockCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1H-indole Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water3718High[2][4]
3-Iodo-1-tosyl-1H-indole Pd(PPh₃)₄K₂CO₃Toluene/Water1001285-95[5]
This compound (at C3) Pd(PPh₃)₄Na₂CO₃Dioxane/Water904~90Hypothetical
5-Bromo-1H-indazole Pd(dppf)Cl₂K₂CO₃DME802High[6]

Note: The reactivity at the C3-I bond of this compound is expected to be high under standard Suzuki conditions, allowing for selective coupling.

Table 2: Sonogashira Coupling of Halogenated Indoles with Phenylacetylene

Indole Building BlockCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1H-indole PdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6>95[4][7]
3-Iodo-1-methyl-1H-indole Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF253High[8][9]
This compound (at C3) Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineToluene60-High[9]
2-Amino-3-bromopyridines Pd(PPh₃)₄ / CuIEt₃NDMF1002-4High[10]

Note: The C3-I bond of this compound is anticipated to undergo Sonogashira coupling under milder conditions than the C5-Br bond.

Table 3: Heck Coupling of Halogenated Indoles with n-Butyl Acrylate

Indole Building BlockCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Bromides (general) Pd EnCat®40AcONaEthanol140 (mw)0.5Good to Excellent[11][12]
Iodobenzene Pd(OAc)₂K₂CO₃DMF/Water100279[13]
3-Iodoindole Derivatives Pd(OAc)₂ / PPh₃Et₃NDMF100-High[14]
This compound (at C3) Pd(OAc)₂Et₃NDMF100-HighHypothetical

Note: The Heck reaction is expected to proceed selectively at the more reactive C3-I position of this compound.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures and can be adapted for specific substrates.[2][4][15]

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the indole building block (1.0 equiv.), the boronic acid (1.2 - 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water or acetonitrile/water).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and ligand (if required) in the solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until completion, monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][15]

General Protocol for Sonogashira Coupling
  • To a dry flask, add the indole building block (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by a base (e.g., Et₃N or diisopropylamine).

  • Add the terminal alkyne (1.1 - 1.2 equiv.) dropwise.

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Work-up the reaction by pouring it into a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[4][7]

General Protocol for Heck Coupling
  • In a reaction vessel, combine the indole building block (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and a ligand (if necessary).

  • Add a base (e.g., Et₃N, AcONa) and the solvent (e.g., DMF, ethanol).

  • Degas the mixture and heat under an inert atmosphere to the required temperature until the reaction is complete.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product via column chromatography.[11][12][13]

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for performing palladium-catalyzed cross-coupling reactions with halogenated indole building blocks.

G reagents 1. Reagent Preparation (Indole, Coupling Partner, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition (Palladium Catalyst, Ligand) setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product purification->product

Caption: Generalized workflow for cross-coupling reactions.

Representative Signaling Pathway: Inhibition of a Kinase Pathway by an Indole-Derivative

Indole derivatives are known to be potent inhibitors of various protein kinases involved in cancer signaling pathways.[16][17] The diagram below illustrates a simplified kinase signaling cascade and the potential point of intervention by a synthesized indole-based inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Indole-Based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway.

References

A Comparative Guide to the Structural Validation of Novel Compounds from 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and structural validation of novel compounds derived from the versatile starting material, 5-bromo-3-iodo-1-tosyl-1H-indole. Given the importance of substituted indoles in medicinal chemistry, rigorous and unambiguous characterization of new derivatives is paramount.[1][2] This document outlines key experimental protocols, presents a comparative analysis of hypothetical compounds, and illustrates logical workflows for structural elucidation.

The this compound scaffold is particularly useful for selective functionalization through sequential cross-coupling reactions, leveraging the differential reactivity of the C-I and C-Br bonds. This allows for the directed synthesis of diverse 2,3- and 3,5-substituted indoles.

Comparative Analysis of Hypothetical Novel Compounds

To illustrate the validation process, we present data for three hypothetical compounds synthesized via selective Suzuki and Sonogashira cross-coupling reactions. The data presented below is representative of what would be expected from successful synthesis and purification.

Table 1: Synthesis and High-Resolution Mass Spectrometry Data

Compound IDSynthetic RouteStructureYield (%)FormulaCalculated Mass (m/z) [M+H]⁺Found Mass (m/z) [M+H]⁺
NC-01 Sonogashira coupling at C385C₂₃H₁₇BrNO₂S466.0218466.0215
NC-02 Suzuki coupling at C578C₂₁H₁₆INO₂S490.9945490.9941
NC-03 Sequential Sonogashira (C3) and Suzuki (C5)65C₂₉H₂₂NO₂S464.1371464.1368

Table 2: Comparative ¹H NMR Spectroscopic Data (Key Shifts, 500 MHz, CDCl₃)

Compound IDH-2 (s, ppm)H-4 (d, ppm)H-6 (dd, ppm)H-7 (d, ppm)Aromatic Protons (Substituent, m, ppm)
Starting Material 8.127.857.307.797.85-7.30 (Tosyl)
NC-01 7.957.907.457.817.20-7.60 (Phenylacetylene & Tosyl)
NC-02 8.158.057.557.887.30-7.90 (Phenyl & Tosyl)
NC-03 8.018.107.657.927.20-7.95 (Both Substituents & Tosyl)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating synthetic outcomes. The following are generalized methodologies for the synthesis and characterization of indole derivatives.[3][4]

General Protocol for Suzuki Cross-Coupling (Synthesis of NC-02)
  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of dioxane and water (0.1 M concentration relative to the indole).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure compound.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural elucidation relies heavily on NMR spectroscopy.[5][6]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[3]

  • ¹H NMR Spectroscopy : Acquire the proton spectrum on a 500 MHz spectrometer. Use standard acquisition parameters. Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy : Acquire the carbon spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

  • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of protons and carbons, especially in complex derivatives, perform 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity.[7]

Protocol for High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of a novel compound.[8][9]

  • Sample Preparation : Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis : Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[8]

  • Data Acquisition : Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure a mass accuracy of <5 ppm.

  • Data Analysis : Compare the experimentally observed m/z value with the theoretical value calculated for the expected molecular formula.

Visualizing Workflows and Logic

Graphical representations of workflows and logical processes can clarify complex procedures.

G cluster_validation synthesis Synthesis (e.g., Suzuki Coupling) workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification char_initial Initial Characterization (TLC, LC-MS) purification->char_initial validation Structural Validation char_initial->validation Pure Product nmr NMR Spectroscopy (1H, 13C, 2D) validation->nmr hrms High-Resolution MS validation->hrms final Validated Novel Compound nmr->final hrms->final

Caption: General experimental workflow from synthesis to structural validation.

G start Proposed Structure hrms HRMS Data Acquired start->hrms nmr 1D & 2D NMR Data Acquired start->nmr check_mass Does Found Mass Match Calculated Mass? hrms->check_mass check_nmr Do NMR Signals Match Expected Structure? nmr->check_nmr check_mass->nmr Yes revisit Re-evaluate Structure or Purity check_mass->revisit No validated Structure Validated check_nmr->validated Yes check_nmr->revisit No

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-iodo-1-tosyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 5-Bromo-3-iodo-1-tosyl-1H-indole, a halogenated organic compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

In the event of a spill, avoid dust formation. For cleanup, use spark-proof tools and explosion-proof equipment. The collected material should be promptly disposed of in a suitable, closed container, following the procedures outlined below.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following step-by-step protocol outlines the necessary procedures for its safe and compliant disposal.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Pure or unreacted compound: Any remaining solid material.

  • Contaminated labware: This includes items such as vials, weighing boats, pipette tips, and gloves that have come into direct contact with the compound.

  • Solutions: Any solutions containing dissolved this compound.

  • Contaminated solvents: Solvents used to clean glassware or equipment that are now contaminated with the compound.

Crucially, this halogenated organic waste must be segregated from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal, as the disposal methods and costs for these categories differ significantly.

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition, with a secure, leak-proof lid to prevent any release of the contents. For solid waste, a robust, sealable plastic or metal container is appropriate. For liquid waste, use a container made of a material that will not react with or be degraded by the solvent or the compound.

Step 3: Labeling

Proper labeling of hazardous waste is a critical regulatory requirement. The label on the waste container for this compound must include the following information:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • The approximate quantity or concentration of the waste.

  • The date when the waste was first added to the container (accumulation start date).

  • The associated hazards (e.g., "Toxic," "Irritant"). While specific hazard data for this compound is limited, it should be handled with caution.

  • The appropriate EPA hazardous waste code. As a halogenated organic compound not from a specific source, it would likely fall under the F-list of hazardous wastes.[2][3][4][5][6] Consult with your institution's Environmental Health and Safety (EHS) department for the precise code.

Step 4: Storage
Step 5: Disposal

The final disposal of this compound must be handled by a licensed hazardous waste management company. Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the disposal of halogenated organic waste.

ParameterValue/RequirementRegulation/Guideline
Primary Disposal Method High-Temperature IncinerationEPA Regulations
Standard Incineration Temperature ≥ 850 °C with a residence time of at least 2 secondsEU Directive on Industrial Emissions
Incineration Temperature for >1% Halogenated Organics ≥ 1100 °CEU Directive on Industrial Emissions[7][8]
Toxicity Characteristic Leaching Procedure (TCLP) Limits Varies by contaminant (e.g., Mercury: 0.2 ppm)EPA Resource Conservation and Recovery Act (RCRA)[9][10]
RCRA Waste Classification Likely F-listed waste (non-specific source)EPA RCRA[2][3][4][5][6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Disposal and Final Treatment Start Generation of Waste (Pure compound, contaminated labware, solutions) Identify Identify as Halogenated Organic Waste Start->Identify Segregate Segregate from Non-Halogenated and other Incompatible Waste Identify->Segregate Containerize Place in a Labeled, Compatible, and Sealed Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Containerize->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Transport Transport by Licensed Hazardous Waste Vendor ContactEHS->Transport Incineration High-Temperature Incineration (≥ 850°C or ≥ 1100°C) Transport->Incineration FinalDisposal Final Disposal of Ash in a Regulated Landfill Incineration->FinalDisposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

Personal protective equipment for handling 5-Bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-3-iodo-1-tosyl-1H-indole

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established safety protocols for handling halogenated organic compounds and should be strictly adhered to in a laboratory setting.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₅H₁₁BrINO₂S
Molecular Weight 476.13 g/mol [1]
Storage Temperature -20°C[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P362, P405, P501[1]

Hazard Statement Explanations:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required. A face shield should be worn if there is a significant splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[2] Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.
Respiratory Protection Respirator (if needed)Use in a well-ventilated area such as a fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Handling Procedures
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. Have a spill kit readily accessible.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The recommended storage temperature is -20°C, and it should be stored away from moisture in a sealed container.[1]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to protect personnel and the environment.

Waste Categorization
  • Due to the presence of bromine and iodine, this compound and any materials contaminated with it must be disposed of as "Halogenated Organic Waste" .[2][3]

Disposal Procedures
  • Waste Collection:

    • Collect all waste containing this compound (including excess solid, solutions, and contaminated items like gloves and weigh boats) in a designated, properly labeled "Halogenated Organic Waste" container.

    • Ensure the waste container is made of a compatible material and has a secure lid.

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office.

  • Prohibitions: Do not pour any waste containing this compound down the drain.[3] Do not mix halogenated waste with non-halogenated waste.

Experimental Workflow Visualizations

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Accessible prep_ppe->prep_spill_kit handling_weigh Weigh Solid Compound prep_spill_kit->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_general General Handling handling_solution->handling_general storage_container Tightly Sealed & Labeled Container handling_general->storage_container storage_conditions Store at -20°C storage_container->storage_conditions

Caption: Workflow for the safe handling and storage of the compound.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_container Waste Container cluster_final Final Disposal collect_solid Excess Solid container_designate Designated 'Halogenated Organic Waste' Container collect_solid->container_designate collect_solution Unused Solutions collect_solution->container_designate collect_contaminated Contaminated Materials (gloves, etc.) collect_contaminated->container_designate container_label Label with Contents container_designate->container_label final_storage Store in Satellite Accumulation Area container_label->final_storage final_ehs Arrange Pickup via EHS final_storage->final_ehs

Caption: Step-by-step process for the proper disposal of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.